molecular formula C9H6N2O2 B147351 8-Nitroquinoline CAS No. 607-35-2

8-Nitroquinoline

Cat. No.: B147351
CAS No.: 607-35-2
M. Wt: 174.16 g/mol
InChI Key: OQHHSGRZCKGLCY-UHFFFAOYSA-N
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Description

8-Nitroquinoline is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water. soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid.soluble in hot water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 346. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitroquinoline
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InChI

InChI=1S/C9H6N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H
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InChI Key

OQHHSGRZCKGLCY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2
Source PubChem
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Molecular Formula

C9H6N2O2
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DSSTOX Substance ID

DTXSID6020985
Record name 8-Nitroquinoline
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Molecular Weight

174.16 g/mol
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Physical Description

Solid; [HSDB] Yellow powder; [Alfa Aesar MSDS]
Record name 8-Nitroquinoline
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Solubility

Slightly soluble in water. Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid., Soluble in hot water
Record name 8-NITROQUINOLINE
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Vapor Pressure

0.000138 [mmHg]
Record name 8-Nitroquinoline
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Color/Form

Monoclinic prisms from alcohol

CAS No.

607-35-2
Record name 8-Nitroquinoline
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Melting Point

91.5 °C
Record name 8-NITROQUINOLINE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information is presented to support researchers, scientists, and drug development professionals in their work with this versatile molecule.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1][2] It is sparingly soluble in cold water but soluble in organic solvents such as ethanol (B145695), ethyl ether, and benzene.[2][3] The core chemical and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of this compound
IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 607-35-2[4]
Molecular Formula C₉H₆N₂O₂[4]
Molecular Weight 174.16 g/mol [4]
Canonical SMILES C1=CC2=C(C(=C1)--INVALID-LINK--[O-])N=CC=C2[4]
InChI Key OQHHSGRZCKGLCY-UHFFFAOYSA-N[4]
Table 2: Physical Properties of this compound
PropertyValueSource
Appearance Yellow to light yellow solid/powder, Monoclinic prisms from alcohol[3][4][5]
Melting Point 89-91 °C[3][6]
Boiling Point ~305.12 °C (estimate)[3]
Density ~1.219 g/cm³ (estimate)[3]
Solubility Slightly soluble in cold water; Soluble in ethanol, ethyl ether, benzene[2][3]
Vapor Pressure 0.000138 mmHg[4]
pKa 1.20 ± 0.17 (Predicted)[3]
LogP 1.40[4]

Experimental Protocols

Synthesis of this compound via Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines. The following protocol is adapted for the synthesis of this compound from o-nitroaniline.

Materials:

  • o-Nitroaniline

  • Glycerol

  • Arsenic acid

  • Concentrated sulfuric acid

  • Sodium hydroxide (B78521) solution

  • Ethanol

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully mix 50 g of o-nitroaniline with 110 g of glycerol.

  • Slowly and with cooling, add 100 g of concentrated sulfuric acid to the mixture.

  • Add 51.5 g of arsenic acid to the flask.

  • Gently heat the mixture on a sand bath. The reaction is exothermic and may need to be moderated by removing the heat source.

  • Once the initial reaction subsides, heat the mixture under reflux for 3 hours.

  • Allow the mixture to cool and then pour it into a large volume of water.

  • Let the mixture stand overnight to allow the crude product to precipitate.

  • Filter the precipitate and discard the filtrate.

  • Carefully neutralize the filtrate with a sodium hydroxide solution until a brown precipitate appears, which is filtered off and discarded.

  • Continue adding sodium hydroxide solution to the filtrate until it is alkaline to precipitate the this compound.

  • Wash the precipitated this compound with water.

  • For purification, dissolve the crude product in hot ethanol, add activated charcoal, and boil for a few minutes.

  • Filter the hot solution to remove the charcoal.

  • Precipitate the purified this compound by adding water to the filtrate.

  • Collect the colorless monoclinic needles by filtration and dry them. The expected yield is approximately 55%.[7]

G Workflow for Skraup Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification o_nitroaniline o-Nitroaniline mixing Mixing o_nitroaniline->mixing glycerol Glycerol glycerol->mixing arsenic_acid Arsenic Acid arsenic_acid->mixing sulfuric_acid Conc. H₂SO₄ sulfuric_acid->mixing heating Heating & Reflux mixing->heating precipitation Precipitation heating->precipitation filtration Filtration precipitation->filtration neutralization Neutralization filtration->neutralization recrystallization Recrystallization neutralization->recrystallization product This compound recrystallization->product

Caption: Workflow for the synthesis of this compound via the Skraup reaction.

Spectroscopic Analysis

Sample Preparation:

  • Weigh approximately 10-20 mg of purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: Appropriate for aromatic compounds (e.g., 0-10 ppm)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of the powdered this compound sample onto the center of the ATR crystal to completely cover it.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum should be collected with the clean, empty ATR crystal before analyzing the sample.

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent such as ethanol or methanol (B129727).

  • From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ M) in the same solvent.

  • Use the pure solvent as a blank for baseline correction.

Instrument Parameters:

  • Wavelength Range: 200-800 nm

  • Scan Speed: Medium

  • Cuvette: 1 cm path length quartz cuvette.

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent like methanol or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.

Instrument Parameters (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: 50-500 m/z

  • Inlet System: Direct insertion probe or gas chromatography (if applicable).

Biological Activity and Signaling Pathways

This compound and its derivatives have garnered attention for their potential as anticancer agents.[2] The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death.

ROS-Mediated Mitochondrial Dysfunction and Apoptosis

Studies on this compound analogs have shown that they can induce apoptosis in cancer cells by increasing the levels of intracellular Reactive Oxygen Species (ROS).[1][2] This increase in ROS leads to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis.[1][8]

The proposed signaling cascade is as follows:

  • Increased ROS Production: this compound treatment leads to an accumulation of ROS within the cancer cells.[1]

  • Mitochondrial Membrane Permeabilization: The elevated ROS levels damage the mitochondrial membrane, leading to its permeabilization.[1][8]

  • Cytochrome c Release: This damage results in the release of cytochrome c from the mitochondria into the cytoplasm.[8]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[9][10]

  • Caspase-9 Activation: The formation of the apoptosome leads to the activation of caspase-9.[9]

  • Caspase-3 Activation: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[9]

  • Apoptosis: Caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.[9]

G Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_cell Cancer Cell nitro_8 This compound ros Increased ROS nitro_8->ros Induces mito Mitochondrial Dysfunction ros->mito Causes cyto_c Cytochrome c Release mito->cyto_c Leads to apoptosome Apoptosome Formation cyto_c->apoptosome Triggers cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis via ROS and mitochondrial dysfunction.

Potential Involvement of the Akt/NF-κB Pathway

While direct evidence for this compound's effect on the Akt/NF-κB pathway is limited, related quinoline (B57606) derivatives have been shown to inhibit this pathway, which is crucial for cell survival and inflammation. The NF-κB transcription factor promotes the expression of anti-apoptotic genes. Inhibition of the Akt/NF-κB pathway could therefore sensitize cancer cells to apoptosis. Further research is warranted to explore the role of this compound in modulating this pathway.

G Potential Inhibition of Akt/NF-κB Pathway by this compound cluster_pathway Akt/NF-κB Survival Pathway growth_factors Growth Factors receptor Receptor growth_factors->receptor akt Akt receptor->akt ikk IKK akt->ikk ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus gene_expression Anti-apoptotic Gene Expression nucleus->gene_expression cell_survival Cell Survival gene_expression->cell_survival nitro_8 This compound nitro_8->akt Potential Inhibition

Caption: Potential mechanism of this compound via inhibition of the Akt/NF-κB survival pathway.

Conclusion

This compound is a compound with well-defined chemical and physical properties and significant potential in drug development, particularly in oncology. This guide provides a foundational understanding of this molecule, including practical experimental protocols and insights into its biological mechanisms of action. The information presented herein is intended to facilitate further research and application of this compound in various scientific and therapeutic areas.

References

An In-depth Technical Guide to 8-Nitroquinoline: Properties, Safety, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Nitroquinoline, a versatile chemical intermediate used in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The document focuses on its chemical identity, physical properties, and critical safety data as outlined by the Globally Harmonized System (GHS). It is intended to serve as an essential resource for professionals handling this compound in a laboratory or industrial setting.

Chemical Identification and Properties

This compound is a yellow crystalline solid belonging to the quinoline (B57606) family.[1][2] Its chemical structure, featuring a nitro group on the quinoline core, makes it a valuable precursor in various organic synthesis reactions.[2][3]

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 607-35-2 [2][3][4][5]
IUPAC Name This compound [4][5]
Molecular Formula C₉H₆N₂O₂ [2][3][4]
Molecular Weight 174.16 g/mol [2][3][4]
EC Number 210-135-9 [4][6]
InChIKey OQHHSGRZCKGLCY-UHFFFAOYSA-N [4][5][6]

| Canonical SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])N=CC=C2 |[4][5] |

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
Appearance Yellow to light yellow solid; powder to crystal.[2][7] [1][2][7]
Melting Point 86-91 °C [2][6][7]
Boiling Point ~305.12 °C (rough estimate) [7]
Solubility Slightly soluble in water; Soluble in ethanol, ether, benzene.[4][7] [1][4][7]
logP (Octanol/Water) 1.40 - 2.143 [4][8]

| Vapor Pressure | 0.000138 mmHg |[4] |

Safety and Hazard Information

This compound is classified as hazardous under the OSHA Hazard Communication Standard.[9] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[1][4][6] Furthermore, it is suspected of causing genetic defects and cancer.[6][9]

Table 3: GHS Classification and Safety Phrases

Category Information Source(s)
Signal Word Warning [4][6][9]
Pictograms Health Hazard, Irritant [4]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. H341: Suspected of causing genetic defects. H351: Suspected of causing cancer. [4][6][9]

| Precautionary Statements | P201: Obtain special instructions before use. P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308+P313: IF exposed or concerned: Get medical advice/attention. |[1][6][9] |

Table 4: Summary of Toxicological Data

Endpoint Result Notes Source(s)
Acute Toxicity Category 4 (Oral, Dermal, Inhalation).[4] Harmful if swallowed, in contact with skin, or if inhaled.[6] The GHS Category 4 classification indicates moderate acute toxicity. [4][6]
Carcinogenicity Category 2: Suspected of causing cancer. Classified as a questionable carcinogen with experimental data. [7][9]
Germ Cell Mutagenicity Category 2: Suspected of causing genetic defects. Mutation data has been reported. [7][9]

| Reproductive Toxicity | Experimental reproductive effects have been noted. | TD in rat: 36,400 mg/kg over 2 years showed carcinogenic and reproductive effects. |[7] |

Experimental Protocols

Detailed, substance-specific experimental protocols for this compound are typically proprietary to the testing bodies. However, the hazard classifications are based on standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (OECD Test Guideline 423): This protocol is used to determine the oral toxicity of a substance. In the Acute Toxic Class Method, the substance is administered to a group of fasted animals in a stepwise procedure. Sighting studies with single animals are used to determine the starting dose. Depending on the mortality and/or moribund status of the animals, further groups of animals may be dosed at higher or lower fixed levels. The method provides a classification into one of five toxicity categories.

  • Skin Irritation/Corrosion (OECD Test Guideline 404): This guideline determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin. A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a single test animal (typically an albino rabbit). The patch is covered with a gauze dressing for a set period (usually 4 hours). Skin reactions are observed and graded for erythema and edema at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

  • Eye Irritation/Corrosion (OECD Test Guideline 405): This test assesses the potential of a substance to produce irritation or damage to the eye. A small, measured amount of the test substance is applied into the conjunctival sac of one eye of an experimental animal (e.g., albino rabbit). The other eye remains untreated as a control. The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals after application.

Visualized Workflows and Logic

To ensure safety and proper communication of hazards, standardized workflows for handling and classification are critical.

GHS_Classification_Logic GHS Hazard Identification and Communication Logic cluster_data Data Collection cluster_assessment Hazard Assessment cluster_communication Hazard Communication cluster_label_details Label Components exp_data Experimental Data (e.g., OECD 404, 405, 423) classify Classification (e.g., Acute Tox. 4, Skin Irrit. 2) exp_data->classify Weight of Evidence lit_data Literature & Epidemiological Data lit_data->classify Weight of Evidence sds Safety Data Sheet (SDS) classify->sds label_elements Label Elements classify->label_elements pictogram Pictogram (e.g., Health Hazard) label_elements->pictogram signal Signal Word ('Warning') label_elements->signal h_statement Hazard Statement ('H302: Harmful if swallowed') label_elements->h_statement p_statement Precautionary Statement ('P280: Wear protective gloves') label_elements->p_statement

GHS Hazard Identification and Communication Logic.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_planning Pre-Experimental Planning cluster_controls Exposure Controls cluster_procedure Handling & Disposal start Obtain this compound risk_assessment 1. Conduct Risk Assessment start->risk_assessment review_sds 2. Review Safety Data Sheet (SDS) risk_assessment->review_sds identify_hazards 3. Identify Hazards (Acute Toxicity, Irritation, Suspected Carcinogen) review_sds->identify_hazards eng_controls 4. Engineering Controls (Chemical Fume Hood) identify_hazards->eng_controls ppe 5. Personal Protective Equipment (PPE) (Nitrile Gloves, Safety Goggles, Lab Coat, Dust Mask) eng_controls->ppe handling 6. Experimental Work (Avoid dust generation, Avoid skin/eye contact) ppe->handling storage Store in a cool, dry, well-ventilated area in a tightly closed container handling->storage Interim Step waste 7. Waste Disposal (Dispose via approved waste disposal plant) handling->waste end Procedure Complete waste->end

Safe Handling Workflow for this compound.

References

Synthesis of 8-Nitroquinoline via Skraup Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 8-nitroquinoline through the Skraup reaction. This well-established method offers a reliable pathway to this important heterocyclic compound, a key building block in the development of various pharmaceutical agents. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data to support researchers in their synthetic endeavors.

Core Concepts: The Skraup Reaction

The Skraup synthesis is a classic organic reaction used to synthesize quinolines. The archetypal reaction involves the heating of an aniline (B41778) derivative with glycerol (B35011), a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent.[1][2] In the synthesis of this compound, o-nitroaniline serves as the aromatic amine precursor.

The reaction mechanism proceeds through several key stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of o-nitroaniline undergoes a conjugate addition to acrolein.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline derivative.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound. The oxidizing agent is crucial for this final aromatization step. Arsenic acid is a commonly used oxidizing agent in this specific synthesis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the Skraup synthesis of this compound.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting Materialo-Nitroaniline[3]
Key ReagentsGlycerol, Sulfuric Acid (conc.), Arsenic Acid[3]
Reaction TemperatureGentle heating, then boiling[3]
Reaction Time3 hours (boiling)[3]
Reported Yield55%[3]

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₆N₂O₂
Molecular Weight174.16 g/mol
Melting Point88 °C[3]
AppearanceColorless monoclinic needles[3]
SolubilityInsoluble in water, soluble in alcohol[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[3]

Materials:

  • o-Nitroaniline (50 g)

  • Glycerol (110 g)

  • Concentrated Sulfuric Acid (100 g)

  • Arsenic Acid (51.5 g)

  • Sodium Hydroxide (B78521) solution

  • Ethanol (B145695)

  • Animal Charcoal (decolorizing carbon)

  • Water

Procedure:

  • Reaction Setup: In a suitable flask, thoroughly mix 100 g of concentrated sulfuric acid, 51.5 g of arsenic acid, 110 g of glycerol, and 50 g of o-nitroaniline. Equip the flask with a reflux condenser.

  • Heating: Carefully heat the mixture on a sand bath. The reaction is exothermic, and once it commences, the flask should be removed from the heat source to moderate the reaction.

  • Reflux: Once the initial vigorous reaction subsides, return the flask to the sand bath and maintain a steady boil for 3 hours.

  • Workup - Hydrolysis: After cooling, cautiously add a large volume of water to the reaction mixture and allow it to stand overnight.

  • Filtration: Filter the mixture.

  • Workup - Neutralization (Impurity Removal): Carefully add sodium hydroxide solution to the filtrate until a brown precipitate appears. Filter off and discard this precipitate.

  • Workup - Neutralization (Product Precipitation): Continue adding sodium hydroxide solution to the filtrate until it is alkaline. The this compound product will precipitate.

  • Purification - Washing: Collect the precipitated this compound and wash it with water.

  • Purification - Recrystallization: Boil the crude product in ethanol with animal charcoal. Filter the hot solution and then precipitate the purified this compound by adding water.

  • Drying: Collect the purified product and dry it thoroughly.

Visualizing the Process

Diagram 1: Skraup Reaction Mechanism for this compound Synthesis

Skraup_Mechanism glycerol Glycerol acrolein Acrolein glycerol->acrolein -2H₂O     H2SO4_1 conc. H₂SO₄ michael_adduct Michael Adduct acrolein->michael_adduct Michael Addition o_nitroaniline o-Nitroaniline o_nitroaniline->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Cyclization dihydroquinoline 1,2-Dihydro-8-nitroquinoline cyclized_intermediate->dihydroquinoline -H₂O product This compound dihydroquinoline->product Oxidation oxidizing_agent [O] (Arsenic Acid) Workflow start Mixing of Reactants (o-Nitroaniline, Glycerol, H₂SO₄, Arsenic Acid) heating Controlled Heating & Reflux (3h) start->heating workup1 Hydrolysis (addition of water) heating->workup1 filtration1 Filtration workup1->filtration1 neutralization1 Partial Neutralization (Removal of impurities) filtration1->neutralization1 filtration2 Filtration neutralization1->filtration2 neutralization2 Full Neutralization (Precipitation of product) filtration2->neutralization2 purification Recrystallization from Ethanol/Water neutralization2->purification final_product Pure this compound purification->final_product

References

A Technical Guide to the Solubility of 8-Nitroquinoline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the solubility of 8-nitroquinoline, a heterocyclic aromatic compound utilized in various chemical and pharmaceutical research applications. Understanding the solubility of this compound is critical for its application in organic synthesis, drug development, and material science. This document outlines qualitative and the limited available quantitative solubility data, details a general experimental protocol for solubility determination, and provides visual workflows for solubility testing and a conceptual mechanism of action relevant to quinoline (B57606) derivatives.

Introduction to this compound

This compound is a quinoline derivative with a nitro group substituted at the 8th position. It appears as a yellow crystalline solid and serves as a building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its unique chemical structure, featuring both a quinoline ring and a nitro group, influences its reactivity and physical properties, including its solubility in various solvents. This property is fundamental for researchers in designing experiments, developing formulations, and in purification processes.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which has both polar (nitro group, nitrogen in the ring) and non-polar (benzene ring) characteristics. This allows for varying degrees of solubility in a range of common laboratory solvents.

Qualitative Solubility

Qualitative assessments indicate that this compound has limited solubility in water and is more soluble in organic solvents. The following table summarizes the available qualitative data.

Solvent CategorySolventSolubility DescriptionCitation
Aqueous Water (cold)Slightly soluble / Sparingly soluble[1][2][3]
Water (hot)Soluble[2]
Dilute AcidSoluble[2]
Alcohols Ethanol (B145695)Soluble[1][2][3]
Ethers Ethyl EtherSoluble[1][2][3]
Aromatic Hydrocarbons BenzeneSoluble[1][2][3]
Halogenated Solvents ChloroformSoluble[2]
Quantitative Solubility Data

Publicly available quantitative solubility data for this compound is limited. For a structurally related compound, 5-nitro-8-hydroxyquinoline (Nitroxoline), the mole fraction solubility in ethanol at 298 K is reported as 0.0018, which corresponds to approximately 3.8 g/L.[4] While not directly applicable to this compound, this provides a rough order-of-magnitude estimate for its solubility in ethanol. Researchers requiring precise quantitative data are advised to perform experimental determinations.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an organic compound such as this compound. This method is based on common laboratory practices for qualitative and semi-quantitative solubility assessment.

Materials and Equipment
  • Compound to be tested (e.g., this compound)

  • A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, hexane)

  • Small test tubes

  • Vortex mixer or spatula for agitation

  • Graduated cylinders or pipettes

  • Analytical balance

Procedure: Qualitative Solubility Testing
  • Preparation : Place approximately 25 mg (or 0.05 mL if liquid) of the compound into a small test tube.

  • Solvent Addition : Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).

  • Agitation : After each addition, shake the test tube vigorously for 10-20 seconds.[5] Continuous stirring for a set time, such as 60 seconds, can also be employed for consistency.[5]

  • Observation : Observe whether the compound dissolves completely. If the compound dissolves, it is considered "soluble" in that solvent. If it remains undissolved, it is "insoluble".

  • Systematic Testing : A systematic approach is often used, starting with water. If the compound is insoluble in water, its solubility in acidic and basic solutions is then tested to identify acidic or basic functional groups.[6]

Procedure: Quantitative Solubility Determination (Gravimetric Method)
  • Prepare a Saturated Solution : Add an excess amount of the solute to a known volume of the solvent in a sealed vial or flask.

  • Equilibration : Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a rotator in a constant temperature bath is ideal.

  • Phase Separation : Allow any undissolved solid to settle. Filter the saturated solution through a pre-weighed filter paper or a fritted funnel to remove the excess solid.

  • Solvent Evaporation : Take a known volume or weight of the clear filtrate and place it in a pre-weighed container. Carefully evaporate the solvent under vacuum or in a fume hood.

  • Mass Determination : Once the solvent is fully evaporated, weigh the container with the dried solute. The mass of the dissolved solute can then be calculated.

  • Calculation : Express the solubility as grams of solute per 100 mL of solvent or in other appropriate units like mol/L.

Visualized Workflows and Conceptual Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for solubility testing and a conceptual mechanism of action for quinoline derivatives in biological systems.

Solubility_Testing_Workflow start Start: 25 mg of this compound add_water Add 0.75 mL Water Shake vigorously start->add_water water_soluble Soluble? add_water->water_soluble add_hcl Add 0.75 mL 5% HCl water_soluble->add_hcl Insoluble is_base Compound is an Organic Base (Class B) water_soluble->is_base Soluble hcl_soluble Soluble? add_hcl->hcl_soluble add_naoh Add 0.75 mL 5% NaOH hcl_soluble->add_naoh Insoluble hcl_soluble->is_base Soluble naoh_soluble Soluble? add_naoh->naoh_soluble add_organic Add 0.75 mL Organic Solvent (e.g., Ethanol, Acetone) naoh_soluble->add_organic Insoluble is_acid Compound is an Organic Acid (Class A) naoh_soluble->is_acid Soluble organic_soluble Soluble? add_organic->organic_soluble is_neutral Compound is a Neutral or Weakly Acidic/Basic organic_soluble->is_neutral Insoluble is_organic_soluble Soluble in Polar Organic Solvent organic_soluble->is_organic_soluble Soluble

Caption: Logical workflow for determining the solubility class of an organic compound.

Quinoline_Mechanism_of_Action cluster_cell Bacterial or Cancer Cell Enzyme Essential Metalloenzyme Active_Enzyme Active Enzyme-Metal Complex Enzyme->Active_Enzyme Metal_Ion Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal_Ion->Enzyme binds to Inhibited_Enzyme Inhibited Enzyme Metal_Ion->Inhibited_Enzyme forms complex with Cell_Death Inhibition of Cellular Processes (e.g., DNA replication, metabolism) Active_Enzyme->Cell_Death promotes Inhibited_Enzyme->Cell_Death leads to Quinoline This compound (or derivative) Quinoline->Metal_Ion chelates Quinoline->Inhibited_Enzyme

Caption: Conceptual mechanism for quinoline derivatives via metal ion chelation.

Applications in Research and Drug Development

The solubility of this compound and its derivatives is a critical parameter in their application as potential therapeutic agents. For instance, the related compound 8-hydroxy-5-nitroquinoline (nitroxoline) is noted for its antimicrobial and anticancer properties, which are linked to its ability to chelate metal ions essential for microbial or cancer cell enzymes.[7][8] Proper solubility in physiological media and in formulation solvents is paramount for achieving bioavailability and therapeutic efficacy. Furthermore, in organic synthesis, solvent choice directly impacts reaction kinetics, yield, and the ease of product purification.

Conclusion

This compound exhibits solubility in a range of common organic solvents and dilute acids, with limited solubility in cold water.[1][2][3] This solubility profile makes it amenable to various applications in synthetic chemistry and medicinal research. While qualitative data are readily available, researchers requiring precise concentrations for applications such as formulation development or crystallization studies should perform quantitative solubility experiments. The provided protocols and workflows serve as a foundational guide for scientists and researchers working with this versatile compound.

References

An In-depth Technical Guide to the Molecular Structure and Characterization of 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 8-nitroquinoline. A critical intermediate in the synthesis of various pharmaceuticals and functional materials, a thorough understanding of its properties is paramount for its effective application. This document consolidates crystallographic, spectroscopic, and procedural data into a readily accessible format, complete with detailed experimental protocols and visual workflows to support researchers in their endeavors.

Molecular Structure and Properties

This compound is an aromatic heterocyclic compound with a nitro group (-NO₂) substituted at the eighth position of the quinoline (B57606) ring. This substitution significantly influences the electronic properties and reactivity of the quinoline scaffold.

Chemical Identifiers
PropertyValue
IUPAC Name This compound[1][2]
Chemical Formula C₉H₆N₂O₂[1][3][4][5]
Molecular Weight 174.16 g/mol [1][4][5]
CAS Number 607-35-2[1][3][4]
SMILES String [O-]--INVALID-LINK--c1cccc2cccnc12[1]
Physical Properties
PropertyValue
Appearance Yellow to light yellow solid/crystals[3][4]
Melting Point 89-91 °C[1]
Solubility Sparingly soluble in water[3]

Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The molecule is nearly planar, with a slight dihedral angle between the pyridine (B92270) and benzene (B151609) rings.

Unit Cell Parameters

The crystal structure of this compound is monoclinic with the space group P2₁/c.

ParameterValue
a7.2421 (11) Å
b16.688 (3) Å
c7.2089 (11) Å
α90°
β114.086 (4)°
γ90°
Volume795.4 (2) ų
Z4

Data obtained from Acta Crystallographica Section E: Structure Reports Online, 2011, E67, o957.

Synthesis of this compound

This compound is commonly synthesized via the Skraup reaction, a classic method for quinoline synthesis. This reaction involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.

Detailed Experimental Protocol: Skraup Synthesis

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully mix 100 g of concentrated sulfuric acid, 51.5 g of arsenic acid, and 110 g of glycerol.

  • To this mixture, add 50 g of o-nitroaniline and shake well to ensure homogeneity.

  • Gently heat the mixture on a sand bath. The reaction is exothermic; be prepared to remove the heat source to control the reaction rate.

  • Once the initial vigorous reaction subsides, heat the mixture to boiling and maintain reflux for 3 hours.

  • Allow the reaction mixture to cool to room temperature, then cautiously add a large volume of water.

  • Let the diluted mixture stand overnight to allow for the precipitation of the crude product, then filter.

  • Carefully add sodium hydroxide solution to the filtrate until a brown precipitate forms. Filter off and discard this precipitate.

  • Continue adding sodium hydroxide solution to the filtrate until it is alkaline. The this compound will precipitate.

  • Collect the precipitated this compound by filtration and wash it with water.

  • For purification, dissolve the crude product in hot ethanol, add activated charcoal, and heat to reflux.

  • Filter the hot solution to remove the charcoal.

  • Precipitate the purified this compound by adding water to the ethanol solution.

  • Collect the colorless, monoclinic needles of this compound by filtration and dry.

This protocol is adapted from "Systematic Organic Chemistry," by W. M. Cumming, 1937.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of synthesized this compound.

UV-Visible Spectroscopy

The UV-visible spectrum of this compound exhibits characteristic absorption maxima corresponding to electronic transitions within the aromatic system.

λmax (nm)Molar Absorptivity (log ε)
2753.74
3013.54
3153.52

Data sourced from the Hazardous Substances Data Bank (HSDB).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the nitro group and the quinoline ring system.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1600-1450Medium-StrongAromatic C=C and C=N ring stretching
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~900-675StrongAromatic C-H out-of-plane bending
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragment ions.

m/zRelative IntensityAssignment
174High[M]⁺ (Molecular Ion)
128Moderate[M - NO₂]⁺
116High[M - NO - O]⁺ or [M - N₂O₂]⁺

Experimental Workflows

Synthesis and Purification Workflow

G Synthesis and Purification of this compound reagents o-Nitroaniline, Glycerol, H₂SO₄, Arsenic Acid reaction Skraup Reaction (Heating, Reflux) reagents->reaction workup Dilution with Water & Precipitation reaction->workup filtration1 Filtration of Crude Product workup->filtration1 neutralization Neutralization with NaOH & Precipitation filtration1->neutralization filtration2 Filtration of this compound neutralization->filtration2 purification Recrystallization (Ethanol/Water) filtration2->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization Workflow

G Spectroscopic Characterization of this compound sample Purified this compound uv_vis UV-Vis Spectroscopy sample->uv_vis ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr data_analysis Data Analysis and Structure Confirmation uv_vis->data_analysis ir->data_analysis ms->data_analysis nmr->data_analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Molecular Structure Visualization

Caption: 2D representation of the this compound molecular structure.

References

historical synthesis methods for 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Synthesis Methods for 8-Nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of this compound, a significant intermediate in the preparation of various biologically active compounds, including the antimalarial drug primaquine.[1] The two primary historical routes to this compound are the direct nitration of quinoline (B57606) and the Skraup synthesis starting from ortho-nitroaniline. This document details the experimental protocols for these key methods, presents quantitative data in a structured format, and provides visual representations of the synthetic pathways.

Direct Nitration of Quinoline

The direct nitration of quinoline is a classical electrophilic aromatic substitution reaction. Under strongly acidic conditions, the quinoline molecule is protonated to form the quinolinium cation. This deactivates the pyridine (B92270) ring towards electrophilic attack, directing the substitution to the benzene (B151609) ring, primarily at the 5- and 8-positions.[2][3] The reaction typically yields a mixture of 5-nitroquinoline (B147367) and this compound.[1][4]

Quantitative Data Summary
ParameterValueReference
ReactantsQuinoline, Fuming Nitric Acid, Fuming Sulfuric Acid[4]
Temperature0 °C to 100 °C[2][5]
Reaction Time1 to 2 hours[5]
Product Ratio (5-nitro:8-nitro)~52.3 : 47.7 to 40-60 : 30-50[2][5]
Overall Yield (5- and 8-isomers)Maximized at 95-100°C[5]
Experimental Protocol

Materials:

  • Quinoline

  • Fuming Nitric Acid

  • Fuming Sulfuric Acid (Oleum)

  • Ice

  • Sodium Hydroxide (B78521) solution

  • Organic solvent (e.g., dimethylformamide for separation)

Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place a measured amount of fuming sulfuric acid and cool it in an ice bath.

  • Addition of Reactants: Slowly add quinoline to the cooled sulfuric acid while maintaining a low temperature. Subsequently, add fuming nitric acid dropwise to the mixture, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0°C or heated to a specific temperature (e.g., 95-100°C) for a designated period (e.g., 1-2 hours) to drive the reaction to completion.[5]

  • Work-up: Pour the reaction mixture carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is alkaline. This will precipitate the nitroquinoline isomers.

  • Isolation: Collect the solid precipitate by filtration and wash it with water.

  • Separation of Isomers: The separation of 5-nitroquinoline and this compound can be challenging. Historical methods involved fractional crystallization of their salts, such as the nitrate (B79036) or hydrochloride salts, from dilute acids or other solvent systems.[5] For instance, dissolving the mixture in a large volume of dilute nitric acid and cooling can selectively separate the 5-nitroquinoline isomer as the nitrate salt.[5] More contemporary methods may utilize solvents like wet dimethylformamide (DMF) for selective precipitation of the hydrohalide salts.[5]

Synthesis and Separation Workflow

G quinoline Quinoline reagents Fuming HNO3 Fuming H2SO4 quinoline->reagents reaction Nitration (0-100 °C) reagents->reaction mixture Mixture of 5-Nitroquinoline and This compound reaction->mixture separation Separation (e.g., Fractional Crystallization) mixture->separation product5 5-Nitroquinoline separation->product5 product8 This compound separation->product8

Caption: Workflow for the synthesis of this compound via direct nitration of quinoline.

Skraup Synthesis

The Skraup synthesis is a powerful method for constructing the quinoline ring system. To synthesize this compound directly, ortho-nitroaniline is used as the starting material. The reaction involves heating the aniline (B41778) derivative with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (historically arsenic pentoxide or the starting nitroaniline itself).[6][7][8]

Quantitative Data Summary
ParameterValueReference
Reactantso-Nitroaniline, Glycerol, Conc. Sulfuric Acid, Arsenic Acid[7]
Molar Ratio (approx.)1 (o-nitroaniline) : 2.5 (glycerol) : 2.2 (H2SO4) : 0.5 (Arsenic Acid)[7]
Reaction Time3 hours (boiling)[7]
Yield55%[7]
Melting Point88 °C[7]
Experimental Protocol

Materials:

  • o-Nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Acid

  • Sodium Hydroxide solution

  • Ethanol

  • Activated Charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-nitroaniline, glycerol, arsenic acid, and concentrated sulfuric acid.[7]

  • Heating: Carefully heat the mixture on a sand bath. The reaction is exothermic and may become vigorous. Once the reaction begins, it may be necessary to remove the heat source temporarily until the initial vigorous phase subsides.[7]

  • Reflux: After the initial reaction moderates, heat the mixture to boiling and maintain reflux for approximately 3 hours.[7]

  • Work-up: Allow the reaction mixture to cool and then dilute it with a large volume of water. Let the mixture stand overnight to allow for the precipitation of crude product and unreacted materials.

  • Filtration: Filter the aqueous mixture.

  • Purification:

    • Carefully add sodium hydroxide solution to the filtrate until a brown precipitate appears; filter this off and discard it.[7]

    • Continue adding sodium hydroxide to the filtrate until it is alkaline, which will precipitate the this compound.[7]

    • Collect the solid product by filtration and wash it with water.[7]

    • For further purification, the crude this compound can be dissolved in hot ethanol, treated with activated charcoal, filtered, and then reprecipitated by the addition of water.[7]

Skraup Synthesis Pathway

G cluster_reactants Reactants o_nitroaniline o-Nitroaniline reaction Skraup Reaction (Heating) o_nitroaniline->reaction glycerol Glycerol glycerol->reaction h2so4 H2SO4 h2so4->reaction oxidant Arsenic Acid (Oxidizing Agent) oxidant->reaction product This compound reaction->product

Caption: Pathway for the Skraup synthesis of this compound from o-nitroaniline.

Conclusion

Both the direct nitration of quinoline and the Skraup synthesis represent historically significant and foundational methods for the preparation of this compound. While direct nitration is conceptually straightforward, it suffers from the formation of isomeric mixtures that require tedious separation. The Skraup synthesis, on the other hand, offers a more direct route to the desired 8-substituted product when starting with the appropriately substituted aniline, though the reaction conditions are often harsh and can be vigorous. These methods laid the groundwork for the synthesis of a vast array of quinoline derivatives that are of continued interest in medicinal chemistry and materials science.

References

8-Nitroquinoline: A Technical Guide to its Discovery and Initial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

First synthesized in 1879 by Königs, 8-nitroquinoline is a heterocyclic aromatic organic compound that has since become a significant building block in medicinal chemistry and materials science.[1] Its versatile reactivity and diverse biological activities have spurred extensive research, leading to its incorporation into a wide range of applications, from antimicrobial and antitumor agents to fluorescent probes. This technical guide provides an in-depth overview of the discovery, synthesis, physicochemical properties, and initial biological studies of this compound, with a focus on detailed experimental protocols and the underlying mechanisms of its action.

Physicochemical and Spectroscopic Data

This compound is a yellow crystalline solid with the molecular formula C₉H₆N₂O₂. A summary of its key physicochemical and spectroscopic properties is presented in the tables below.

Physicochemical Properties
PropertyValueReference
Molecular Weight174.16 g/mol [2]
Melting Point89-91 °C[2]
Boiling Point~305 °C (decomposes)
SolubilitySoluble in ethanol, ether, chloroform, and hot hydrochloric acid. Slightly soluble in water.[2][3]
AppearanceYellow crystalline powder
CAS Number607-35-2[2]
Spectroscopic Data
TechniqueKey Peaks/SignalsReference
Infrared (IR)C=N stretching: ~1627 cm⁻¹, C-N stretching: ~1258-1287 cm⁻¹, Aromatic C-H stretching: ~3036-3086 cm⁻¹, NO₂ stretching: ~1534 cm⁻¹[4][5]
¹H NMR (CDCl₃)δ ~7.5-9.0 ppm (complex multiplet)
¹³C NMR (CDCl₃)Signals in the aromatic region
UV-Vis (Methanol)λmax ~333 nm[6][7]

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Skraup synthesis, which involves the reaction of o-nitroaniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of this compound

Materials:

  • o-Nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Pentoxide (or another suitable oxidizing agent like nitrobenzene)

  • Sodium Hydroxide (B78521) solution

  • Ethanol

  • Activated Charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add o-nitroaniline to a mixture of glycerol and concentrated sulfuric acid.

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., arsenic pentoxide) to the mixture while stirring. The reaction is highly exothermic and should be controlled by external cooling if necessary.

  • Heating: Heat the reaction mixture gently under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is alkaline. This will precipitate the crude this compound.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in hot ethanol, add activated charcoal to decolorize the solution, and filter while hot. Allow the filtrate to cool slowly to form crystals of pure this compound.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Mix o-nitroaniline, glycerol, and H₂SO₄ B Add Oxidizing Agent A->B C Heat under Reflux B->C D Quench with Water C->D Reaction Completion E Neutralize with NaOH D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Characterize (m.p., IR, NMR) H->I

A generalized workflow for the synthesis and purification of this compound.

Initial Biological Studies

Early investigations into the biological properties of quinoline (B57606) derivatives revealed their potential as antimicrobial and antitumor agents. While specific quantitative data from the earliest studies on this compound are not extensively documented in modern databases, research on closely related compounds like nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) provides insight into the initial understanding of their biological effects.

Antimicrobial Activity

Quinoline derivatives have long been recognized for their antimicrobial properties. The mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of various microbial enzymes.[8] Studies on nitroxoline have demonstrated its efficacy against a broad spectrum of bacteria and fungi.

Representative Minimum Inhibitory Concentrations (MIC) for Nitroxoline:

MicroorganismMIC (µg/mL)Reference
Escherichia coli4-16[9]
Staphylococcus aureus2-8[9]
Candida albicans1-4[9]
Antitumor Activity

The antitumor potential of this compound derivatives has been a subject of significant research interest. One of the key mechanisms identified is the induction of apoptosis in cancer cells.

A study on novel this compound-thiosemicarbazone analogues demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells through a pathway involving the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[10]

Key Findings from Antitumor Studies of an this compound Analogue:

  • Induction of Apoptosis: The compound was shown to induce programmed cell death in cancer cells.[10]

  • Cell Cycle Arrest: The progression of the cell cycle was halted at the G1/S and G2/M phases.[10]

  • Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential was observed, a key event in the intrinsic apoptotic pathway.[10]

  • ROS Generation: The compound led to an increase in the intracellular levels of reactive oxygen species.[10]

Signaling Pathway: ROS-Mediated Mitochondrial Apoptosis

The antitumor activity of certain this compound derivatives has been linked to the induction of apoptosis via the intrinsic (mitochondrial) pathway, triggered by an increase in reactive oxygen species (ROS).

G This compound\nAnalogue This compound Analogue ↑ ROS Production ↑ ROS Production This compound\nAnalogue->↑ ROS Production Mitochondrial\nDysfunction Mitochondrial Dysfunction ↑ ROS Production->Mitochondrial\nDysfunction ↓ Mitochondrial\nMembrane Potential ↓ Mitochondrial Membrane Potential Mitochondrial\nDysfunction->↓ Mitochondrial\nMembrane Potential Cytochrome c\nRelease Cytochrome c Release ↓ Mitochondrial\nMembrane Potential->Cytochrome c\nRelease Apoptosome\nFormation Apoptosome Formation Cytochrome c\nRelease->Apoptosome\nFormation Caspase-9\nActivation Caspase-9 Activation Apoptosome\nFormation->Caspase-9\nActivation Caspase-3\nActivation Caspase-3 Activation Caspase-9\nActivation->Caspase-3\nActivation Apoptosis Apoptosis Caspase-3\nActivation->Apoptosis

Proposed ROS-mediated mitochondrial apoptotic pathway induced by an this compound analogue.

Conclusion

Since its discovery, this compound has evolved from a laboratory curiosity to a cornerstone in the development of new therapeutic agents and functional materials. Its straightforward synthesis and the amenability of the quinoline ring to further functionalization have made it an attractive scaffold for chemical exploration. The initial studies into its biological activities have laid the groundwork for the development of a diverse range of compounds with potent antimicrobial and antitumor properties. The elucidation of its mechanisms of action, such as the induction of ROS-mediated apoptosis, continues to provide valuable insights for the rational design of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to build upon the rich history of this compound and unlock its full potential in various scientific disciplines.

References

An In-depth Technical Guide to the Theoretical and Computational Studies of 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitroquinoline is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, focusing on its molecular structure, spectroscopic properties, and electronic characteristics. The document summarizes key quantitative data, details relevant experimental and computational protocols, and presents visual diagrams of pertinent workflows and mechanisms of action to support further research and drug development endeavors.

Introduction

Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a nitro group at the 8-position of the quinoline ring system significantly modulates its electronic properties and, consequently, its chemical reactivity and biological activity. Understanding the fundamental molecular and electronic structure of this compound through theoretical and computational methods is paramount for the rational design of novel drug candidates.

This guide serves as a technical resource for researchers, providing a consolidated repository of computational data, experimental methodologies, and mechanistic insights related to this compound.

Molecular Structure and Properties

The molecular structure of this compound has been elucidated through both experimental techniques, such as single-crystal X-ray diffraction, and computational methods, primarily Density Functional Theory (DFT).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₉H₆N₂O₂[3]
Molecular Weight174.16 g/mol [3]
Melting Point89-91 °C[4]
AppearanceYellow powder[4]
SolubilitySlightly soluble in water; Soluble in ethanol (B145695), ether, and benzene (B151609).[3]
logP1.40[3]
Optimized Geometry

Table 2: Selected Experimental Bond Lengths and Angles of this compound [5][6]

ParameterBond/AngleLength (Å) / Angle (°)
Bond Lengths C7-C81.419
C8-N21.474
N2-O11.226
N2-O21.229
C8-C91.365
C9-N11.369
Bond Angles C7-C8-N2118.8
O1-N2-O2123.5
C8-N2-O1118.4
C8-N2-O2118.1
C9-C8-N2120.5

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization of this compound. This section details the theoretical and experimental aspects of its vibrational, nuclear magnetic resonance, and electronic spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides insights into the functional groups and bonding within a molecule. While experimental spectra for this compound are available, detailed theoretical assignments are more thoroughly reported for its derivatives. Table 3 presents a comparison of calculated vibrational frequencies for 2-methyl-8-nitroquinoline, which can serve as a reference for interpreting the spectra of this compound.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for 2-Methyl-8-Nitroquinoline

Vibrational ModeCalculated Frequency (B3LYP/6-311++G(d,p))
NO₂ asymmetric stretch1530
NO₂ symmetric stretch1350
C-N stretch1290
Quinoline ring stretch1600 - 1400
C-H stretch (aromatic)3100 - 3000
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of organic molecules. The chemical shifts are influenced by the electron-withdrawing nitro group.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

NucleusPositionPredicted Chemical Shift (ppm)
¹H H-2~8.9
H-3~7.5
H-4~8.2
H-5~7.8
H-6~7.6
H-7~8.0
¹³C C-2~150
C-3~122
C-4~136
C-4a~128
C-5~130
C-6~125
C-7~129
C-8~145
C-8a~148

Note: These are approximate values based on general quinoline derivatives and the influence of the nitro group. Experimental values may vary depending on the solvent and other conditions.

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions corresponding to π→π* and n→π* transitions.

Table 5: Experimental UV-Vis Absorption Maxima (λ_max) for this compound Derivatives

CompoundSolventλ_max (nm)Reference(s)
8-Hydroxy-5-nitroquinolineEthanol250, 446[7]
6-Nitroquinoline fumaric acid-333[8]

Computational Studies

Computational chemistry provides a powerful toolkit for investigating the electronic structure and reactivity of molecules like this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[9] For 2-methyl-8-nitroquinoline, the calculated HOMO and LUMO energies are -6.397 eV and -1.504 eV, respectively, resulting in an energy gap of 4.893 eV. This relatively small energy gap suggests that the molecule is likely to be chemically reactive.

Table 6: Calculated Electronic Properties of 2-Methyl-8-Nitroquinoline

ParameterValue (eV)
HOMO Energy-6.397
LUMO Energy-1.504
HOMO-LUMO Gap (ΔE)4.893

Experimental Protocols

This section provides generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the Skraup synthesis.[5]

Materials:

Procedure:

  • A mixture of o-nitrophenol, arsenic acid, and phosphoric acid is heated to 100°C in a three-necked flask equipped with a stirrer, thermometer, and condenser.

  • Acrolein is added dropwise with vigorous stirring while maintaining the temperature at 100°C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • The solution is poured into water, treated with Hyflo Supercel and decolorizing carbon, and filtered.

  • The filtrate is made alkaline with aqueous ammonia to precipitate the product.

  • The crude product is filtered, dried, and purified by recrystallization from a mixture of dichloromethane and hexane.[5]

FT-IR Spectroscopy

Instrumentation:

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

NMR Spectroscopy

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

UV-Visible Spectroscopy

Instrumentation:

  • UV-Visible spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1x10⁻³ M.

  • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1x10⁻⁵ to 1x10⁻⁴ M.

Data Acquisition:

  • Scan the absorbance of the solutions from 200 to 800 nm using the solvent as a blank.

  • Identify the wavelength(s) of maximum absorbance (λ_max).

Biological Activity and Mechanism of Action

Derivatives of this compound have shown promising anticancer and antimicrobial activities. The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes.

Anticancer Activity

Studies on this compound-based thiosemicarbazone analogues have shown that these compounds can induce apoptosis in cancer cells. The proposed mechanism involves the induction of mitochondrial dysfunction, leading to an increase in intracellular ROS levels. This oxidative stress can trigger cell cycle arrest and activate caspase-dependent apoptotic pathways.

Antimicrobial Activity

The antimicrobial activity of quinoline derivatives is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function. Additionally, some derivatives are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

Visualizations

Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the computational study of a small molecule like this compound.

computational_workflow mol_selection Molecule Selection (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop spec_sim Spectra Simulation (IR, Raman) freq_calc->spec_sim data_analysis Data Analysis and Interpretation spec_sim->data_analysis homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo nbo_analysis Natural Bond Orbital (NBO) Analysis elec_prop->nbo_analysis homo_lumo->data_analysis nbo_analysis->data_analysis

Caption: A typical workflow for computational analysis of this compound.

Proposed Anticancer Mechanism of Action

The diagram below outlines the proposed mechanism of anticancer activity for this compound derivatives, involving the induction of oxidative stress and apoptosis.

anticancer_mechanism cluster_cell Cancer Cell NQ_derivative This compound Derivative mitochondria Mitochondria NQ_derivative->mitochondria Induces dysfunction ros Increased ROS (Reactive Oxygen Species) mitochondria->ros cell_cycle_arrest G1/S & G2/M Phase Cell Cycle Arrest ros->cell_cycle_arrest caspase_activation Caspase-3 Activation ros->caspase_activation apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase_activation->apoptosis

Caption: Proposed anticancer mechanism of this compound derivatives.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational studies of this compound. The compiled data on its molecular structure, spectroscopic properties, and electronic characteristics, along with detailed experimental protocols, offer a valuable resource for researchers in medicinal chemistry and drug development. The insights into its potential mechanisms of action as an anticancer and antimicrobial agent highlight the therapeutic potential of this molecular scaffold. Further computational and experimental investigations are warranted to fully elucidate the structure-activity relationships of this compound derivatives and to guide the development of new and effective therapeutic agents.

References

Spectroscopic Profile of 8-Nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 8-Nitroquinoline, a significant heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Core Spectroscopic Data of this compound

The following sections summarize the essential spectroscopic data for this compound, providing a fundamental analytical fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the quinoline (B57606) ring system. The electron-withdrawing nature of the nitro group influences the chemical shifts of the aromatic protons.

Proton Chemical Shift (δ, ppm) Multiplicity
H-28.90dd
H-37.55dd
H-48.20dd
H-57.85d
H-67.65t
H-78.15d

Disclaimer: The provided NMR data is a representative example and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Chemical Shift (δ, ppm)
C-2151.2
C-3122.5
C-4136.8
C-5128.4
C-6130.1
C-7124.9
C-8148.3
C-8a140.5
C-4a129.7

Disclaimer: The provided NMR data is a representative example and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the nitro group and the aromatic quinoline core.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H stretchAromatic
~1600-1450C=C and C=N stretchAromatic ring
~1530N-O asymmetric stretchNitro (-NO₂)
~1350N-O symmetric stretchNitro (-NO₂)
~830C-N stretchNitro-aromatic
~750C-H out-of-plane bendAromatic
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak.[1]

m/z Relative Intensity Assignment
174High[M]⁺ (Molecular Ion)
128Moderate[M-NO₂]⁺
116Moderate[M-NO₂-C₂H₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

  • Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.

2. ¹H NMR Spectrum Acquisition:

  • Place the NMR tube in the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • A standard single-pulse experiment is typically used.

  • Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans may be necessary to obtain an adequate signal-to-noise ratio.[2]

3. ¹³C NMR Spectrum Acquisition:

  • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.

  • Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • Set a long relaxation delay (d1) if quantitative data is needed to ensure full relaxation of all carbon nuclei.[3]

FT-IR Spectroscopy Protocol (KBr Pellet Method)

1. Sample Preparation:

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5][6]

  • Take precautions to minimize moisture absorption.[6]

2. Pellet Formation:

  • Place the powdered mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

3. Spectrum Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

1. Sample Introduction:

  • Introduce a small amount of solid this compound into the mass spectrometer, typically via a direct insertion probe.

  • The sample is volatilized by heating in the ion source.

2. Ionization:

  • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

3. Mass Analysis and Detection:

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr Sample->Prep_IR Prep_MS Direct Insertion Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Ratios, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation & Compound Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Potential Research Areas for 8-Nitroquinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its diverse derivatives, 8-nitroquinolines have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas, including oncology, infectious diseases, and parasitology. The presence of the nitro group at the 8-position significantly influences the electronic properties of the quinoline ring, often enhancing the biological activity of the parent molecule. This technical guide provides a comprehensive overview of the current research landscape for 8-nitroquinoline derivatives, highlighting key areas of investigation, summarizing pertinent data, and providing detailed experimental methodologies to facilitate further research and development in this field.

Core Research Areas and Quantitative Data

The research on this compound derivatives has predominantly focused on three key areas: anticancer, antimicrobial, and antiparasitic activities. The following sections summarize the quantitative data from various studies, providing a comparative overview of the potency of these compounds.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, including the induction of apoptosis, inhibition of key signaling pathways, and generation of reactive oxygen species (ROS).

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline)Raji (Burkitt's lymphoma)5-10 fold lower than clioquinol (B1669181)[1]
2-Styryl-8-nitroquinoline (S3B)HeLa (Cervical cancer)2.897[2]
2-Styryl-8-nitroquinoline derivativesHeLa (Cervical cancer)2.897 - 10.37[2]
Quinoline-8-sulfonamide derivative (9a)C32 (Amelanotic melanoma)233.9[3]
Quinoline-8-sulfonamide derivative (9a)COLO829 (Melanoma)168.7[3]
Quinoline-8-sulfonamide derivative (9a)MDA-MB-231 (Breast cancer)273.5[3]
Quinoline-8-sulfonamide derivative (9a)U87-MG (Glioblastoma)339.7[3]
Quinoline-8-sulfonamide derivative (9a)A549 (Lung cancer)223.1[3]
Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated against a range of pathogenic bacteria and fungi. Their mode of action is often attributed to metal chelation and disruption of essential microbial enzymatic processes.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)

Compound/DerivativeMicroorganismMIC (µM)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline)Aeromonas hydrophila5.26[4]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Pseudomonas aeruginosa ATCC 2785384.14[4]
8-Hydroxyquinoline (B1678124) derivativesGram-positive bacteria3.44 - 13.78[4]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. tuberculosis0.1[5]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. smegmatis1.56[5]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-sensitive S. aureus (MSSA)2.2[5]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-resistant S. aureus (MRSA)1.1[5]
Quinolinequinones (QQ1, QQ5, QQ6)Staphylococcus aureus1.22 µg/mL[6]
Quinolidene-rhodanine conjugates (27, 28, 29, 30, 31, 32)Mycobacterium tuberculosis H37Ra (dormant)2.2 - 10 µg/mL[7]
Quinolidene-rhodanine conjugates (27, 28, 29, 30, 31, 32)Mycobacterium tuberculosis H37Ra (active)1.9 - 6.9 µg/mL[7]
Antiparasitic Activity

Several this compound derivatives have shown promising activity against various protozoan parasites, offering potential new avenues for the treatment of parasitic diseases.

Table 3: Antiparasitic Activity of this compound Derivatives (IC50/EC50 values)

Compound/DerivativeParasiteIC50/EC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline)Trypanosoma cruzi (epimastigote)3.00 ± 0.44[8]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Trypanosoma cruzi (amastigote)1.24 ± 0.23[8]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Acanthamoeba culbertsoni (trophozoites)0.69 ± 0.01[8]
8-Hydroxy-5-nitroquinoline (Nitroxoline)Balamuthia mandrillaris5.1[8]
6-Bromo-8-nitroquinolin-2(1H)-one (12)Trypanosoma brucei brucei (trypomastigotes)0.012[9]
6-Bromo-8-nitroquinolin-2(1H)-one (12)Trypanosoma cruzi (amastigotes)0.500[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers looking to investigate the biological activities of this compound derivatives.

Synthesis of 2-Styryl-8-nitroquinolines

This protocol describes a general method for the synthesis of 2-styryl-8-nitroquinoline derivatives via the condensation of 2-methyl-8-nitroquinoline (B1328908) with substituted aldehydes.[2][10]

Materials:

  • 2-Methyl-8-nitroquinoline

  • Substituted benzaldehyde (B42025) derivatives

  • Acetic anhydride

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-methyl-8-nitroquinoline and a substituted aldehyde (1:1 molar ratio) in acetic anhydride.

  • Reflux the reaction mixture for a specified time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated acetylated styryl quinoline product by filtration.

  • Hydrolysis: Suspend the acetylated product in a suitable solvent (e.g., methanol) and add potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralization and Purification: Neutralize the reaction mixture with dilute HCl.

  • Extract the crude product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final 2-styryl-8-nitroquinoline product by column chromatography on silica (B1680970) gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution

  • Sterile 96-well microplates

  • Inoculum suspension adjusted to 0.5 McFarland standard

  • Spectrophotometer or turbidity meter

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well microplate.

  • Serial Dilution: Add 50 µL of the this compound derivative stock solution (at twice the highest desired final concentration) to the first well of each row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. A significant body of research points towards the induction of apoptosis as a key mechanism in their anticancer activity.

Apoptosis Induction by Nitroxoline (B368727)

Nitroxoline (8-hydroxy-5-nitroquinoline) has been shown to induce apoptosis in various cancer cells through the modulation of key signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mTOR pathway.[11][12] This leads to cell cycle arrest and the activation of caspases.

Apoptosis_Pathway_Nitroxoline Nitroxoline Nitroxoline AMPK AMPK Nitroxoline->AMPK activates mTOR mTOR AMPK->mTOR inhibits Chk2 Chk2 AMPK->Chk2 activates CyclinD1_Rb_Cdc25A Cyclin D1-Rb-Cdc25A Axis AMPK->CyclinD1_Rb_Cdc25A inhibits Autophagy Autophagy mTOR->Autophagy regulates Apoptosis Apoptosis Chk2->Apoptosis G1_Arrest G1 Cell Cycle Arrest CyclinD1_Rb_Cdc25A->G1_Arrest leads to G1_Arrest->Apoptosis

Caption: Nitroxoline-induced signaling pathway leading to apoptosis.

Caspase Activation Cascade

A common downstream event in apoptosis is the activation of a cascade of proteases called caspases. Quinoline derivatives have been shown to activate both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, culminating in the activation of the executioner caspase-3.[13][14]

Caspase_Activation Quinoline_Derivative This compound Derivative Death_Receptors Death Receptors (e.g., Fas, TNFR1) Quinoline_Derivative->Death_Receptors activates Bax Bax Quinoline_Derivative->Bax upregulates Bcl2 Bcl-2 Quinoline_Derivative->Bcl2 downregulates Pro_Caspase8 Pro-caspase-8 Death_Receptors->Pro_Caspase8 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase8 Caspase-8 Pro_Caspase8->Caspase8 cleavage Pro_Caspase3 Pro-caspase-3 Caspase8->Pro_Caspase3 Pro_Caspase9 Pro-caspase-9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 cleavage Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis executes Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c->Pro_Caspase9

Caption: General caspase activation cascade initiated by quinoline derivatives.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the planning and execution of research projects. The following diagrams, created using the DOT language, illustrate typical workflows in the study of this compound derivatives.

General Workflow for Synthesis and Biological Screening

This workflow outlines the typical steps involved from the synthesis of novel this compound derivatives to their initial biological evaluation.

Synthesis_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Start Starting Materials (e.g., 2-methyl-8-nitroquinoline) Reaction Chemical Reaction (e.g., Condensation) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Pure_Compound Pure this compound Derivative Characterization->Pure_Compound Anticancer Anticancer Assays (e.g., MTT) Pure_Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Pure_Compound->Antimicrobial Antiparasitic Antiparasitic Assays Pure_Compound->Antiparasitic Data_Analysis Data Analysis (IC50/MIC determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiparasitic->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Workflow for synthesis and screening of this compound derivatives.

Logical Flow for Investigating Mechanism of Action

This diagram illustrates a logical progression for elucidating the mechanism of action of a hit compound identified from primary screening.

MOA_Workflow Hit_Compound Hit this compound Derivative Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit_Compound->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Annexin V/PI, TUNEL) Hit_Compound->Apoptosis_Assay Mechanism_Elucidation Mechanism of Action Elucidated Cell_Cycle->Mechanism_Elucidation Western_Blot Western Blot Analysis (Caspases, Bcl-2 family) Apoptosis_Assay->Western_Blot Pathway_Analysis Signaling Pathway Analysis (e.g., Kinase Assays) Western_Blot->Pathway_Analysis Pathway_Analysis->Mechanism_Elucidation

Caption: Logical workflow for mechanism of action studies.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The existing body of research clearly demonstrates their potential in oncology, infectious diseases, and parasitology. Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to explore the impact of different substituents on biological activity and selectivity.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to facilitate rational drug design.

  • In Vivo Efficacy and Toxicity: Promising lead compounds should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

  • Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

This technical guide provides a solid foundation for researchers to delve into the exciting field of this compound derivatives. The provided data, protocols, and workflow diagrams are intended to serve as a valuable resource to accelerate the discovery and development of new medicines based on this remarkable chemical scaffold.

References

An In-depth Technical Guide on the Stability and Degradation Profile of 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroquinoline is a heterocyclic aromatic compound with a diverse range of applications, including as a building block in the synthesis of pharmaceuticals and as a reagent in analytical chemistry. A thorough understanding of its stability and degradation profile is crucial for its effective and safe use, particularly in the context of drug development and environmental impact assessment. This technical guide provides a comprehensive overview of the known stability and degradation characteristics of this compound, drawing from available scientific literature on the compound and its structural analogs.

Chemical and Physical Properties

This compound is a yellow crystalline solid that is stable under standard temperature and pressure. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, ether, and benzene. When heated to decomposition, it emits toxic fumes containing nitrogen oxides.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₆N₂O₂[1]
Molecular Weight174.16 g/mol [1]
Melting Point91.5 °C[1]
logP1.40[1]
AppearanceYellow crystalline solid
SolubilitySparingly soluble in water; Soluble in ethanol, ether, benzene[1]

Stability Profile

The stability of this compound is influenced by several environmental factors, including pH, temperature, and light. While specific kinetic data for this compound is limited, general principles of forced degradation studies for pharmaceuticals provide a framework for assessing its stability under various stress conditions.

pH Stability

Based on the general behavior of nitroaromatic compounds, this compound is expected to exhibit pH-dependent stability. While a patent for the separation of 5-nitroquinoline (B147367) and this compound mentions adjusting the pH to around 3.5 to precipitate this compound as a free base from its hydrochloride salt, this provides limited information on its degradation kinetics.[2] It is plausible that under strongly acidic or alkaline conditions, hydrolysis of the nitro group or other reactions could occur, leading to degradation.

Thermal Stability

This compound is known to decompose upon heating, releasing toxic nitrogen oxides.[1] The thermal decomposition of nitroaromatic compounds often involves complex reactions, including the cleavage of the C-NO₂ bond. Pyrolysis-GC-MS studies on related compounds like TATB (1,3,5-triamino-2,4,6-trinitrobenzene) indicate that the initial step is often the loss of nitro functional groups, generating reactive species like NO₂.[3]

Photostability

Exposure to light, particularly in the UV region, can induce photodegradation of nitroaromatic compounds. The mechanism often involves the absorption of photons leading to an excited state, which can then undergo various reactions such as reduction of the nitro group or ring cleavage. The specific photodegradation pathway and quantum yield for this compound have not been extensively reported.

Degradation Profile

The degradation of this compound can occur through metabolic processes in biological systems and through environmental degradation pathways.

Metabolic Degradation

The metabolism of nitroaromatic compounds is a key area of study in drug development and toxicology. The reduction of the nitro group is a common metabolic pathway, often mediated by enzymes such as nitroreductases found in various organisms, including bacteria and mammals.[4][5]

In mammalian systems, cytochrome P450 (CYP450) enzymes play a crucial role in the metabolism of xenobiotics. Studies on the related compound, quinoline (B57606), have shown that CYP2A6 and CYP2E1 are involved in its metabolism, leading to the formation of hydroxylated derivatives.[6] It is therefore plausible that this compound could also be a substrate for CYP450 enzymes, potentially leading to hydroxylation of the quinoline ring or reduction of the nitro group. In vitro studies using rat liver microsomes have been instrumental in elucidating the metabolic pathways of other quinoline derivatives, such as 8-aminoquinolines, revealing pathways like O-demethylation, N-dealkylation, and N-oxidation.[7]

The reduction of the nitro group can lead to the formation of nitroso and hydroxylamino intermediates, which are often more reactive and potentially more toxic than the parent compound. These intermediates can be further metabolized to the corresponding amine.

Metabolic_Degradation cluster_cyp450 CYP450 Metabolism This compound This compound Nitrosoquinoline Nitrosoquinoline This compound->Nitrosoquinoline Nitroreductase Hydroxylated-8-nitroquinoline Hydroxylated-8-nitroquinoline This compound->Hydroxylated-8-nitroquinoline Hydroxylation Hydroxylaminoquinoline Hydroxylaminoquinoline Nitrosoquinoline->Hydroxylaminoquinoline Nitroreductase 8-Aminoquinoline (B160924) 8-Aminoquinoline Hydroxylaminoquinoline->8-Aminoquinoline Reduction

Figure 1: Postulated metabolic degradation pathway of this compound.

Environmental Degradation

Nitroaromatic compounds are recognized as environmental pollutants due to their widespread use and potential toxicity.[4] The biodegradation of these compounds by microorganisms, particularly bacteria such as Pseudomonas, has been extensively studied.[8][9] These bacteria have evolved enzymatic pathways to utilize nitroaromatics as a source of carbon, nitrogen, and energy.[4]

The degradation pathways often initiate with the reduction of the nitro group, similar to metabolic degradation in higher organisms. Alternatively, some bacteria can employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization.[5]

Signaling Pathway Interactions

Recent research has begun to shed light on the interaction of quinoline derivatives with cellular signaling pathways. While direct evidence for this compound is scarce, studies on structurally related compounds provide valuable insights.

A study on a novel this compound-thiosemicarbazone analogue demonstrated its ability to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4] The mechanism was found to involve the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway.[4] Similarly, 8-hydroxy-5-nitroquinoline (nitroxoline) has been shown to induce apoptosis and increase intracellular ROS levels.[5]

Furthermore, quinoline compounds possessing an 8-hydroxyl group have been shown to generate ROS in the presence of transition metals like iron and copper, leading to oxidative stress.[8] The carcinogen 4-nitroquinoline (B1605747) 1-oxide is also known to induce the formation of 8-hydroxydeoxyguanosine, a marker of oxidative DNA damage, through the generation of ROS.[9]

These findings collectively suggest that this compound and its derivatives may exert biological effects through the induction of oxidative stress and interference with key signaling pathways regulating cell survival and death. For instance, some quinoline derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Signaling_Pathway cluster_apoptosis Apoptotic Pathway cluster_stress Cellular Stress This compound This compound Increased ROS Production Increased ROS Production This compound->Increased ROS Production NF-κB Pathway Inhibition? NF-κB Pathway Inhibition? This compound->NF-κB Pathway Inhibition? Mitochondrial Dysfunction Mitochondrial Dysfunction Increased ROS Production->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis DNA Damage DNA Damage Oxidative Stress->DNA Damage

Figure 2: Postulated signaling pathways affected by this compound.

Experimental Protocols

Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.

General Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples should be withdrawn at various time points, neutralized, and diluted for analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow a similar procedure as for acidic hydrolysis, neutralizing with acid before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v). Keep at room temperature for a specified duration, with samples taken at intervals.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at an elevated temperature (e.g., 80°C) for a set period.

    • Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Analyze the stressed samples using a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A This compound Stock Solution B Acidic Hydrolysis (HCl, Heat) A->B C Alkaline Hydrolysis (NaOH, Heat) A->C D Oxidative Degradation (H₂O₂) A->D E Thermal Degradation (Dry Heat) A->E F Photodegradation (UV/Vis Light) A->F G HPLC-UV/MS Analysis B->G C->G D->G E->G F->G H Identification of Degradation Products G->H I Degradation Pathway Elucidation H->I

Figure 3: General workflow for forced degradation studies of this compound.

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products and impurities.

General Protocol:

  • Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Method Optimization: Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate separation of the parent compound from any peaks that appear in the stressed samples.

  • Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. For structural elucidation of unknown peaks, couple the HPLC system to a mass spectrometer (LC-MS).

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide provides a summary of the current understanding of the stability and degradation profile of this compound. While specific quantitative data for this compound is limited, information from related compounds suggests that it is susceptible to degradation under hydrolytic, thermal, and photolytic stress. Metabolic degradation is likely to involve reduction of the nitro group and hydroxylation of the quinoline ring. Furthermore, emerging evidence suggests that this compound may interact with cellular signaling pathways, potentially through the generation of reactive oxygen species. The provided experimental frameworks can guide researchers in conducting detailed stability and degradation studies to fill the existing knowledge gaps and ensure the safe and effective application of this compound. Further research is warranted to isolate and characterize the specific degradation products and to elucidate the precise mechanisms of its biological activity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Electrophilic Substitution on the Quinoline (B57606) Ring System

This guide provides a comprehensive overview of electrophilic substitution reactions on the quinoline scaffold, a foundational structure in medicinal chemistry and materials science. It details the underlying principles of reactivity and regioselectivity, summarizes key reaction classes with quantitative data, and provides detailed experimental protocols for core transformations.

Theoretical Background: Reactivity and Regioselectivity

The quinoline ring is a bicyclic heteroaromatic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring significantly influences the system's reactivity towards electrophiles.

Ring Reactivity

The pyridine ring is considered "electron-deficient" due to the high electronegativity of the nitrogen atom, which deactivates this ring towards electrophilic attack.[1] In acidic media, which are common conditions for electrophilic aromatic substitution, the nitrogen atom is protonated, forming the quinolinium ion. This further increases the deactivation of the pyridine ring and makes the entire system less reactive than benzene or naphthalene.[2][3] Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzenoid (homocyclic) ring.[4][5] The reactions generally require vigorous or harsh conditions to proceed.[6]

Regioselectivity: Preference for C-5 and C-8

Electrophilic attack on the quinoline ring predominantly occurs at the C-5 and C-8 positions.[1][4][6] This preference is explained by the relative stability of the cationic Wheland intermediates (also known as sigma complexes or arenium ions) formed during the reaction.

When an electrophile attacks at C-5 or C-8, the positive charge can be delocalized across the benzenoid ring without disrupting the aromatic sextet of the protonated pyridine ring.[7] In contrast, attack at C-6 or C-7 leads to resonance structures that disrupt the pyridine ring's aromaticity, resulting in less stable intermediates.[7] Attack on the pyridine ring is highly disfavored due to the powerful electron-withdrawing effect of the positively charged nitrogen atom.[4][8]

G cluster_0 Electrophilic Attack on Quinoline cluster_1 Stability of Intermediates Quinoline Quinoline + E⁺ Intermediate Wheland Intermediate (Sigma Complex) Quinoline->Intermediate Attack Product Substituted Quinoline + H⁺ Intermediate->Product Deprotonation Attack_58 Attack at C-5 / C-8 Attack_67 Attack at C-6 / C-7 Attack_Pyr Attack on Pyridine Ring Stable More Stable Intermediate (Pyridine aromaticity intact) Attack_58->Stable LessStable Less Stable Intermediate (Pyridine aromaticity disrupted) Attack_67->LessStable HighlyUnstable Highly Unstable Intermediate Attack_Pyr->HighlyUnstable G cluster_workflow Experimental Workflow: C5-Chlorination start 1. Dissolve Substrate N-(quinolin-8-yl)acetamide (0.4 mmol) in Acetonitrile (3 mL) add_reagent 2. Add Reagent Add TCCA (0.145 mmol) at room temperature start->add_reagent react 3. Stir Reaction Stir in an open-air atmosphere for 15 minutes add_reagent->react workup 4. Quench & Extract Add water and extract with Ethyl Acetate react->workup purify 5. Purify Product Dry organic layer, concentrate, and purify by column chromatography workup->purify end_product Final Product 5-chloro-N-(quinolin-8-yl)acetamide purify->end_product

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Nitroquinoline is a pivotal heterocyclic compound whose chemical reactivity is profoundly influenced by the presence of the nitro group at the C8 position. This electron-withdrawing substituent deactivates the quinoline (B57606) ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. The most synthetically valuable transformations of this compound involve the reduction of the nitro group to form 8-aminoquinoline (B160924), a versatile precursor for numerous pharmaceuticals, and its participation in nucleophilic aromatic substitution reactions. This technical guide provides a comprehensive overview of the synthesis, key reactions, and spectroscopic properties of this compound, with a focus on the reactivity of its nitro group. Detailed experimental protocols for significant transformations and visual representations of reaction pathways are included to facilitate a deeper understanding and practical application of its chemistry.

Synthesis of this compound

The primary synthetic routes to this compound involve either the direct nitration of quinoline or Skraup-type syntheses from suitably substituted anilines.

Nitration of Quinoline

Direct nitration of quinoline with a mixture of nitric and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and this compound.[1] The reaction proceeds via electrophilic attack on the protonated quinoline species, with substitution occurring on the benzene (B151609) ring.

Experimental Protocol: Nitration of Quinoline

  • Reagents: Quinoline, Fuming Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • To a stirred and cooled mixture of fuming nitric acid and concentrated sulfuric acid, slowly add quinoline while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently on a water bath for several hours.

    • Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated base solution (e.g., sodium hydroxide (B78521) or ammonia) until alkaline.

    • The precipitated mixture of 5-nitroquinoline and this compound is filtered, washed with water, and dried.

    • Separation of the isomers can be achieved by fractional crystallization or chromatography.

Skraup Synthesis

The Skraup synthesis provides a more direct route to this compound, starting from 2-nitroaniline. This reaction involves the cyclization of the aniline (B41778) with glycerol (B35011) in the presence of an oxidizing agent (often the nitro compound itself or arsenic acid) and a dehydrating agent like sulfuric acid.

Experimental Protocol: Skraup Synthesis of this compound

  • Reagents: 2-Nitroaniline, Glycerol, Arsenic Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • Carefully mix 2-nitroaniline, glycerol, and arsenic acid in a flask.

    • Slowly add concentrated sulfuric acid with cooling.

    • Heat the mixture gently under reflux. The reaction can be vigorous, so careful temperature control is essential.

    • After the initial exothermic reaction subsides, continue heating for several hours to complete the reaction.

    • Cool the mixture and pour it into a large volume of water.

    • Neutralize with a base to precipitate the crude this compound.

    • The product can be purified by recrystallization from a suitable solvent like ethanol.

Reactivity of the Nitro Group

The strong electron-withdrawing nature of the nitro group dictates the reactivity of the this compound molecule, primarily through two main pathways: reduction of the nitro group itself and activation of the quinoline ring for nucleophilic attack.

Reduction of the Nitro Group to 8-Aminoquinoline

The conversion of this compound to 8-aminoquinoline is a crucial transformation, as 8-aminoquinoline is a key building block for many antimalarial drugs and other biologically active compounds.[2] This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation offers a clean and efficient method for the reduction of the nitro group.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Reagents: this compound, Palladium on Carbon (Pd/C) catalyst (5-10 mol%), Hydrogen gas, Solvent (e.g., Ethanol, Ethyl Acetate).

  • Procedure:

    • Dissolve this compound in a suitable solvent in a hydrogenation vessel.

    • Add the Pd/C catalyst to the solution.

    • Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).

    • Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 8-aminoquinoline, which can be further purified by recrystallization.

Classical chemical reduction methods using metals in acidic media or metal salts are also widely employed.

Experimental Protocol: Reduction of this compound with Tin(II) Chloride

  • Reagents: this compound, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid, Sodium Hydroxide.

  • Procedure:

    • Suspend this compound in a mixture of concentrated hydrochloric acid and ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring.

    • Heat the reaction mixture at reflux for several hours until the reaction is complete.

    • Cool the mixture and neutralize with a concentrated solution of sodium hydroxide until strongly alkaline to precipitate the tin salts.

    • Extract the 8-aminoquinoline with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the product.

Table 1: Comparison of Reduction Methods for this compound (Illustrative)

Reducing Agent/MethodSolventTemperature (°C)Reaction Time (h)Yield of 8-Aminoquinoline (%)Reference
H₂/Pd-CEthanol252-4>95General Procedure
SnCl₂·2H₂O/HClEthanol/HClReflux3-680-90General Procedure
Fe/HClWater/EthanolReflux4-875-85General Procedure

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Workflow for the Reduction of this compound

G Start This compound Method1 Catalytic Hydrogenation (H2, Pd/C) Start->Method1 Method2 Chemical Reduction (e.g., SnCl2, HCl) Start->Method2 Product 8-Aminoquinoline Method1->Product Method2->Product

Caption: General workflow for the synthesis of 8-aminoquinoline from this compound.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the C8 position strongly activates the quinoline ring towards nucleophilic attack, particularly at the C5 and C7 positions (para and ortho to the nitro group, respectively).

A notable reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a carbanion bearing a leaving group attacks the electron-deficient aromatic ring, leading to the substitution of a hydrogen atom.[3][4] For this compound, VNS reactions have been shown to occur, with the regioselectivity being influenced by the nature of the nucleophile.

Experimental Protocol: Vicarious Nucleophilic Substitution of this compound with 9H-Carbazole [3]

  • Reagents: this compound, 9H-Carbazole, Potassium tert-butoxide, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of potassium tert-butoxide in anhydrous THF under an inert atmosphere, add a solution of 9H-carbazole in THF.

    • Stir the mixture at room temperature to generate the potassium salt of carbazole.

    • Add a solution of this compound in THF to the reaction mixture.

    • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to afford 9-(8-nitroquinolin-7-yl)-9H-carbazole.

Table 2: Regioselectivity in VNS of Nitroquinolines

Nitroquinoline IsomerPosition of Nucleophilic AttackProduct
5-NitroquinolineC6 (ortho)6-Substituted-5-nitroquinoline
6-NitroquinolineC5 (ortho)5-Substituted-6-nitroquinoline
7-NitroquinolineC8 (ortho)8-Substituted-7-nitroquinoline
This compound C7 (ortho) 7-Substituted-8-nitroquinoline

Note: The regioselectivity can be influenced by steric factors of both the substrate and the nucleophile.

Mechanism of Vicarious Nucleophilic Substitution

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Base-induced Elimination cluster_2 Step 3: Protonation This compound This compound Meisenheimer_Complex Meisenheimer Complex (σ-adduct) This compound->Meisenheimer_Complex + Nu-CH2-LG Anionic_Intermediate Anionic Intermediate Meisenheimer_Complex->Anionic_Intermediate + Base Substituted_Product Substituted This compound Anionic_Intermediate->Substituted_Product + H+

Caption: Generalized mechanism of the Vicarious Nucleophilic Substitution (VNS) reaction.

Cycloaddition Reactions

While specific examples for this compound are scarce in the readily available literature, quinolines, in general, can participate in photochemical cycloaddition reactions with alkenes.[5] These reactions often proceed via a triplet excited state of the quinoline, which can be accessed through photosensitization. The reaction can lead to the formation of [2+2] or [4+2] cycloadducts, providing a pathway to complex polycyclic structures. The presence of the electron-withdrawing nitro group would be expected to influence the photophysical properties of the quinoline ring and potentially affect the course of such cycloadditions.

General Experimental Workflow for Photochemical Cycloaddition

G Reactants Quinoline Derivative + Alkene + Photosensitizer Irradiation Irradiation (UV or Vis light) Reactants->Irradiation Cycloadduct Cycloadduct Product Irradiation->Cycloadduct Purification Purification (Chromatography) Cycloadduct->Purification

Caption: A general workflow for photochemical cycloaddition reactions involving quinolines.

Spectroscopic Data of this compound

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Aromatic protons typically resonate in the range of 7.5-9.0 ppm. The specific chemical shifts and coupling constants are diagnostic of the substitution pattern.
¹³C NMR Aromatic carbons appear in the region of 120-150 ppm. The carbon bearing the nitro group (C8) and the carbons in the pyridine (B92270) ring are typically deshielded.
IR (Infrared) Characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C=N and C=C stretching vibrations of the quinoline ring are also present.
UV-Vis Shows characteristic absorption bands in the ultraviolet region corresponding to π-π* transitions of the aromatic system.
Mass Spec. The molecular ion peak (M⁺) is observed at m/z = 174, corresponding to the molecular weight of this compound.

Note: Specific peak assignments for NMR require detailed 2D NMR analysis and comparison with simulated spectra.

Conclusion

The nitro group in this compound is a powerful functional group that governs its chemical behavior. It serves as a precursor for the synthetically important amino group and directs nucleophilic substitution to specific positions on the quinoline ring. A thorough understanding of its reactivity is essential for leveraging this compound as a versatile building block in the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its reactivity, supported by experimental protocols and mechanistic insights, to aid researchers in this endeavor.

References

Methodological & Application

8-Nitroquinoline Derivatives as Potent Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 8-nitroquinoline derivatives as a promising class of antimicrobial compounds. It includes a summary of their antimicrobial activity, detailed protocols for their synthesis and evaluation, and a discussion of their proposed mechanism of action.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Quinoline (B57606) and its derivatives have long been recognized for their diverse pharmacological activities. Among these, this compound derivatives have demonstrated significant potential as antimicrobial compounds, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. The presence of the nitro group at the 8-position often enhances the biological activity of the quinoline scaffold.

Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of this compound derivatives has been evaluated against various microbial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency. Below is a summary of the reported antimicrobial activities of selected this compound derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-(p-toluidino)-8-nitrofluoroquinoloneStaphylococcus aureus~2-5[1][2]
7-(p-chloroanilino)-8-nitrofluoroquinoloneStaphylococcus aureus~2-5[1][2]
7-(anilino)-8-nitrofluoroquinoloneStaphylococcus aureus~2-5[1][2]
7-(3-chloroanilino)-8-nitrofluoroquinoloneStaphylococcus aureus (Standard)0.9
7-(3-chloroanilino)-8-nitrofluoroquinoloneStaphylococcus aureus (Resistant)7.0
7-(2-chloroanilino)-8-nitrofluoroquinoloneStaphylococcus aureus (Standard)6.7
Nitroxoline (5-nitro-8-hydroxyquinoline)Aeromonas hydrophila5.26 µM[3]
Nitroxoline (5-nitro-8-hydroxyquinoline)Pseudomonas aeruginosa84.14 µM[3]
Novel 8-hydroxyquinoline (B1678124) derivative (5)Vibrio parahaemolyticus10⁻⁶ mg/mL[3]
Novel 8-hydroxyquinoline derivative (5)Staphylococcus aureus10⁻⁶ mg/mL[3]

Proposed Mechanism of Action: Metal Chelation

The antimicrobial activity of many quinoline derivatives is attributed to their ability to chelate metal ions, which are essential for the function of various microbial enzymes. While the precise signaling pathways for this compound derivatives are still under investigation, a proposed general mechanism involves the disruption of cellular processes through metal ion sequestration.

Mechanism_of_Action Derivative This compound Derivative Chelation Chelation Derivative->Chelation MetalIon Essential Metal Ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺) MetalIon->Chelation Inhibition Inhibition of Enzyme Activity Chelation->Inhibition Enzyme Microbial Metalloenzymes Enzyme->Inhibition Disruption Disruption of Cellular Processes (e.g., DNA replication, respiration) Inhibition->Disruption GrowthInhibition Bacterial/Fungal Growth Inhibition Disruption->GrowthInhibition

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial activity.

Synthesis of 7-Substituted-8-Nitrofluoroquinolone Derivatives

This protocol describes a general method for the synthesis of 7-substituted-8-nitrofluoroquinolone derivatives via nucleophilic aromatic substitution.[1][4][5]

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (synthon)

  • Substituted primary amine (e.g., p-toluidine, p-chloroaniline)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., triethylamine, potassium carbonate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Dissolve the 7-chloro-8-nitrofluoroquinolone synthon in a suitable solvent in a round-bottom flask.

  • Add the substituted primary amine and a base to the reaction mixture.

  • Heat the mixture to reflux and stir for the required reaction time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the crude product with a suitable solvent to remove impurities.

  • Purify the product by recrystallization from an appropriate solvent system.

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods (NMR, IR, MS) and elemental analysis.

Synthesis_Workflow cluster_synthesis Synthesis of 7-Substituted-8-Nitrofluoroquinolones Start Start Dissolve Dissolve Synthon in Solvent Start->Dissolve AddReagents Add Amine and Base Dissolve->AddReagents Reflux Heat to Reflux AddReagents->Reflux Monitor Monitor Reaction (TLC) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temp. Monitor->Cool Complete Filter Filter Precipitate Cool->Filter Wash Wash Crude Product Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry Product Recrystallize->Dry Characterize Characterize (NMR, IR, MS) Dry->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized this compound derivatives

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Positive control (standard antibiotic)

  • Negative control (vehicle solvent)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include wells for a positive control (microorganism with a known antibiotic), a negative control (microorganism with the solvent used to dissolve the compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

This protocol describes a qualitative method to screen for the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial/fungal strains

  • Mueller-Hinton Agar (MHA) or other appropriate solid medium

  • Sterile Petri dishes

  • Sterile cork borer

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Application of Compounds: Add a defined volume of the test compound solution (at a known concentration) into each well.

  • Controls: Use a positive control (a known antibiotic) and a negative control (the solvent) in separate wells.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

This compound derivatives represent a valuable scaffold for the development of new antimicrobial agents. Their synthesis is often straightforward, and they exhibit promising activity against a variety of pathogens. Further research into their mechanism of action and structure-activity relationships will be crucial for optimizing their therapeutic potential and overcoming the challenge of antimicrobial resistance. The protocols provided herein offer a foundation for researchers to synthesize and evaluate these compelling compounds.

References

Application Notes and Protocols for the Skraup Synthesis of 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental protocol for the synthesis of 8-nitroquinoline via the Skraup reaction, tailored for researchers, scientists, and professionals in drug development. The procedure is adapted from a well-established method for a structurally related compound, ensuring a robust and reliable process.

The Skraup synthesis is a classic method for preparing quinolines, which involves reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.[1][2] For the synthesis of this compound, the starting aromatic amine is o-nitroaniline. The reaction is known to be highly exothermic and requires careful control of the reaction conditions to ensure safety and optimal yield.[3]

Experimental Protocol

This protocol is adapted from the procedure for the synthesis of 6-methoxy-8-nitroquinoline (B1580621) found in Organic Syntheses, a reliable source for organic chemistry preparations.[4] The procedure has been successfully applied to various substituted anilines, yielding good results.[4]

Materials and Reagents:

Equipment:

  • 5-L three-necked round-bottomed flask

  • Efficient mechanical stirrer

  • 500-mL dropping funnel

  • Thermometer

  • Oil bath

  • Hot plate

  • Water aspirator with a trap

  • Large Büchner funnel (24–30 cm)

  • Beakers

  • Standard glassware for filtration and recrystallization

Procedure:

1. Reaction Setup and Initial Mixing:

  • Caution: The Skraup reaction can be violent. It is crucial to adhere strictly to the specified temperatures and times. Wear safety goggles and have a safety shower nearby.[4]

  • In a 5-L three-necked round-bottomed flask, prepare a homogeneous slurry by mixing the following reagents in the given order:

    • Powdered arsenic pentoxide (quantities to be scaled based on o-nitroaniline)

    • o-Nitroaniline

    • Glycerol

  • Fit the flask with an efficient mechanical stirrer and a 500-mL dropping funnel containing concentrated sulfuric acid.

2. Initial Acid Addition:

  • With vigorous mechanical stirring, slowly add a portion of the concentrated sulfuric acid from the dropping funnel to the slurry over 30–45 minutes. The temperature will spontaneously rise to approximately 65–70°C.[4]

3. Dehydration:

  • Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator via a trap.

  • Weigh the flask and its contents.

  • Heat the flask carefully in an oil bath, evacuating the flask with the water aspirator. Slowly raise the internal temperature to 105°C and maintain it between 105–110°C until the calculated amount of water from the dehydration of glycerol has been removed (monitored by weight loss). This step typically takes 2–3 hours.[4]

  • If the temperature exceeds 110°C, lower the oil bath to cool the mixture.

4. Main Reaction:

  • Once dehydration is complete, remove the suction tube and re-install the stirrer and dropping funnel.

  • With extreme care, raise the internal temperature to 118°C. Maintain the temperature strictly between 117–119°C while adding the remaining concentrated sulfuric acid dropwise over 2.5–3.5 hours.[4]

  • After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for an additional 3 hours.[4]

5. Work-up and Isolation:

  • Cool the reaction mixture to below 100°C and carefully dilute it with 1.5 L of water. Allow the mixture to cool overnight, preferably with stirring.[4]

  • In a large pail, prepare a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice. Pour the diluted reaction mixture into this pail with stirring.[4]

  • Filter the resulting thick slurry through a large Büchner funnel.

  • Wash the solid precipitate with four 700-mL portions of water.

  • Transfer the precipitate to a beaker and stir with 1 L of methanol for 15 minutes. Filter the slurry and repeat this washing process.[4]

6. Purification:

  • The crude product can be purified by recrystallization. Boil the crude product with chloroform and decolorizing carbon for 30 minutes.[4]

  • Filter the hot solution through a warm Büchner funnel.

  • Concentrate the filtrate by distillation until crystals of this compound begin to separate.

  • Cool the solution to 5°C to obtain the first crop of crystals.

  • Concentrating the mother liquor may yield a second crop of the product.[4]

Data Presentation

The following table summarizes the key quantitative parameters for the Skraup synthesis of this compound, adapted from the analogous synthesis of 6-methoxy-8-nitroquinoline.[4] Note that the yield for this compound may be lower than for other substituted quinolines due to the electron-withdrawing nature of the nitro group, which deactivates the starting aniline.[5]

ParameterValueReference
Reactants
o-Nitroaniline1.0 moleAdapted from[4]
Glycerol~3.7 moles[4]
Arsenic Pentoxide~0.7 moles[4]
Concentrated H₂SO₄~1.7 moles (initial) + ~2.4 moles (main reaction)[4]
Reaction Conditions
Dehydration Temperature105–110°C[4]
Main Reaction Temperature117–123°C[4]
Main Reaction Time7 hours[4]
Product Information
Expected ProductThis compound[6]
Reported Yield (analogous products)65–76%[4]
Observed Yield (o-nitroaniline)May be lower (~17% reported in one case)[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Skraup synthesis of this compound.

Skraup_Synthesis_Workflow start Start mix Mix Reactants (o-Nitroaniline, Glycerol, Arsenic Pentoxide) start->mix add_h2so4_initial Initial H₂SO₄ Addition (to 65-70°C) mix->add_h2so4_initial dehydrate Dehydration under Vacuum (105-110°C) add_h2so4_initial->dehydrate add_h2so4_main Main H₂SO₄ Addition (117-119°C) dehydrate->add_h2so4_main heat Controlled Heating (120-123°C for 7h) add_h2so4_main->heat workup Reaction Work-up (Dilution & Neutralization) heat->workup isolate Isolate Crude Product (Filtration & Washing) workup->isolate purify Purification (Recrystallization from Chloroform) isolate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the Skraup synthesis of this compound.

References

Application of 8-Nitroquinoline in Agrochemical Synthesis: A Gateway to Potent Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Nitroquinoline has emerged as a critical starting material in the synthesis of a variety of agrochemicals, primarily by serving as a key precursor to the versatile 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) scaffolds. The strategic placement of the nitro group at the 8-position of the quinoline (B57606) ring system facilitates its conversion into other functional groups, paving the way for the development of potent fungicidal agents. This application note details the synthetic pathways from this compound to fungicidally active compounds, provides experimental protocols for key transformations, and summarizes the biological activity of the resulting derivatives. The quinoline core structure is a well-established pharmacophore in drug discovery and is increasingly being leveraged in the agrochemical sector for the development of novel pesticides.[1][2]

Synthetic Pathway Overview

The primary application of this compound in agrochemical synthesis is its role as an intermediate in the production of 8-aminoquinoline. 8-Aminoquinoline is a valuable building block for a diverse range of biologically active molecules, including those with antimicrobial and antifungal properties relevant to agriculture.[1][3][4] Furthermore, 8-aminoquinoline can be readily converted to 8-hydroxyquinoline (Oxine), a compound and its derivatives known for their potent fungicidal and bactericidal activities.[5][6]

The overall synthetic strategy involves a two-step process:

  • Reduction of this compound: The nitro group is reduced to an amino group to yield 8-aminoquinoline.

  • Conversion to 8-Hydroxyquinoline and Derivatives: The 8-aminoquinoline is then converted into 8-hydroxyquinoline, which can be further derivatized to enhance its biological activity.

Synthesis_Pathway This compound This compound 8-Aminoquinoline 8-Aminoquinoline This compound->8-Aminoquinoline Reduction 8-Hydroxyquinoline 8-Hydroxyquinoline 8-Aminoquinoline->8-Hydroxyquinoline Diazotization & Hydrolysis Fungicidal Derivatives Fungicidal Derivatives 8-Hydroxyquinoline->Fungicidal Derivatives Derivatization

Caption: Synthetic route from this compound to fungicidal derivatives.

Key Synthetic Transformations and Experimental Protocols

Protocol 1: Synthesis of 8-Aminoquinoline from this compound (Reduction)

The reduction of the nitro group of this compound is a fundamental step. The classical method involves the use of a reducing agent such as tin powder in the presence of hydrochloric acid.[3]

Materials:

  • This compound

  • Tin (Sn) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Organic solvent (e.g., Toluene)

  • Distilled water

Procedure:

  • A mixture of this compound and tin powder is suspended in water.

  • Concentrated hydrochloric acid is added portion-wise to the stirred suspension. The reaction is exothermic and the temperature should be controlled.

  • After the addition is complete, the mixture is heated under reflux until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled and made strongly alkaline with a sodium hydroxide solution to precipitate tin salts.

  • The 8-aminoquinoline is then extracted with an organic solvent (e.g., toluene).

  • The organic layer is washed with water, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield crude 8-aminoquinoline.

  • The crude product can be purified by distillation or recrystallization.

Reduction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Suspension_in_Water Suspend in Water This compound->Suspension_in_Water Tin Powder Tin Powder Tin Powder->Suspension_in_Water HCl HCl HCl_Addition Portion-wise HCl Addition (Control Temperature) HCl->HCl_Addition Suspension_in_Water->HCl_Addition Reflux Heat under Reflux HCl_Addition->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Basification Make Alkaline with NaOH Cooling->Basification Extraction Extract with Organic Solvent Basification->Extraction Purification Purify (Distillation/Recrystallization) Extraction->Purification 8-Aminoquinoline_Product 8-Aminoquinoline Purification->8-Aminoquinoline_Product

Caption: Experimental workflow for the reduction of this compound.

Protocol 2: Synthesis of 8-Hydroxyquinoline from 8-Aminoquinoline (Diazotization and Hydrolysis)

8-Hydroxyquinoline can be synthesized from 8-aminoquinoline via a diazotization reaction followed by hydrolysis.[5]

Materials:

  • 8-Aminoquinoline

  • Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper (II) Sulfate (CuSO₄) (optional, as catalyst)

  • Sodium Hydroxide (NaOH) or Ammonium (B1175870) Hydroxide (NH₄OH)

  • Distilled water

Procedure:

  • 8-Aminoquinoline is dissolved in dilute sulfuric acid and the solution is cooled to 0-5 °C in an ice bath.

  • A cold aqueous solution of sodium nitrite is added dropwise to the cooled solution of 8-aminoquinoline sulfate, keeping the temperature below 5 °C to form the diazonium salt.

  • The solution of the diazonium salt is then added to a boiling aqueous solution of sulfuric acid (or a solution containing a copper sulfate catalyst).

  • The mixture is boiled until the evolution of nitrogen gas ceases.

  • The solution is cooled and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 8-hydroxyquinoline.

  • The crude 8-hydroxyquinoline is collected by filtration, washed with cold water, and can be purified by recrystallization or sublimation.

Fungicidal Activity of 8-Hydroxyquinoline and its Derivatives

8-Hydroxyquinoline and its derivatives are known to exhibit broad-spectrum antifungal activity against various plant pathogens.[6][7][8] The mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial enzyme functions.[1][6]

CompoundTarget PathogenEfficacy Data (EC₅₀/MIC)Reference
8-Hydroxyquinoline Derivative 2 Sclerotinia sclerotiorumEC₅₀ = 0.0016 mM[8]
8-Hydroxyquinoline Derivative 2 Botrytis cinereaEC₅₀ = 0.0021 mM[8]
8-Hydroxyquinoline Derivative 5c Sclerotinia sclerotiorumCurative effect at 80 µg/mL: 95.44%[8]
8-Hydroxyquinoline Derivative PH265 Candida aurisMIC = 1 - 0.5 µg/mL[7]
8-Hydroxyquinoline Derivative PH276 Candida aurisMIC = 8 - 0.5 µg/mL[7]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Candida spp.MIC = 0.031–2 μg/ml[6]

Conclusion

This compound serves as a pivotal starting material for the synthesis of agrochemically important compounds, primarily through its conversion to 8-aminoquinoline and subsequently to 8-hydroxyquinoline and its derivatives. The fungicidal properties of the 8-hydroxyquinoline scaffold make this synthetic route highly relevant for the development of new crop protection agents. The protocols provided herein offer a basis for the laboratory-scale synthesis of these valuable compounds. Further optimization of these derivatives holds significant promise for the discovery of novel and effective agrochemicals.

References

Application Notes and Protocols: 8-Nitroquinoline as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Nitroquinoline and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The introduction of the nitro group, a strong electron-withdrawing substituent, significantly influences the electronic properties and reactivity of the quinoline (B57606) scaffold.[1] This, in turn, impacts the stability, geometry, and application of its metal complexes. These complexes have garnered considerable interest due to their diverse applications, ranging from materials science, such as in Organic Light-Emitting Diodes (OLEDs), to medicinal chemistry, where they exhibit promising anticancer, antimicrobial, and antiviral activities.[2][3][4] This document provides a detailed overview of the coordination chemistry of this compound, focusing on its applications, supported by quantitative data and detailed experimental protocols.

I. Coordination Chemistry and Structural Data

This compound and its hydroxylated analogue, 8-hydroxy-5-nitroquinoline, typically act as bidentate ligands, coordinating to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the nitro or hydroxyl group.[2][5] The resulting complexes exhibit various geometries, including octahedral and square planar, depending on the metal ion and the stoichiometry of the complex.[2][6]

Quantitative Data Summary:

The following tables summarize key quantitative data for metal complexes of this compound derivatives, providing a basis for comparison and further research.

Table 1: Formation Constants (logβ) of Metal Complexes with a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid Ligand. [7]

Metal Ion[M(HL)][M(HL)₂][M(HL)₃]
Fe(III)12.9824.3333.72
Fe(II)7.2114.1220.21
Cu(II)12.3322.58-
Zn(II)8.8717.22-

Data obtained from UV-vis spectrophotometric titrations at 25.0 °C and an ionic strength of 0.1 M (KCl).[7]

Table 2: Selected Bond Lengths and Angles for Transition Metal Complexes with 5-Nitro-8-hydroxyquinoline (NQ). [2]

ComplexBondLength (Å)AngleDegrees (°)
[Zn(NQ)₂(H₂O)₂]·CH₃OH Zn1–O12.069(2)O1–Zn1–N178.43(8)
Zn1–N12.138(2)O1–Zn1–O1A87.18(11)
Zn1–O32.158(2)N1–Zn1–N1A163.63(12)
[Cd(NQ)₂(H₂O)₂]·CH₃OH Cd1–O12.247(2)O1–Cd1–N173.18(8)
Cd1–N12.327(2)O1–Cd1–O1A88.06(11)
Cd1–O32.316(2)N1–Cd1–N1A158.78(11)
[Mn(NQ)₂(H₂O)₂]·CH₃OH Mn1–O12.126(2)O1–Mn1–N176.22(8)
Mn1–N12.257(2)O1–Mn1–O1A88.89(11)
Mn1–O32.222(2)N1–Mn1–N1A161.46(12)
[Cu(NQ)₂] Cu1–O11.9411(15)O1–Cu1–N184.05(7)
Cu1–N11.9575(17)O1–Cu1–O1A180.0
N1–Cu1–N1A180.0

Data obtained from single-crystal X-ray diffraction.[2]

II. Applications in Drug Development and Materials Science

1. Anticancer Activity:

Complexes of this compound derivatives have shown significant potential as anticancer agents, particularly against multidrug-resistant (MDR) cell lines.[3][7] The mechanism of action is often attributed to their ability to chelate essential metal ions and induce oxidative stress through the generation of reactive oxygen species (ROS).[8] For instance, a rhodium(III) complex of a 5-nitro-8-hydroxyquinoline-proline hybrid displayed enhanced cytotoxicity against resistant human cancer cell lines compared to their sensitive counterparts.[3]

2. Antimicrobial and Antiviral Properties:

8-Hydroxy-5-nitroquinoline, also known as nitroxoline, is an established antimicrobial agent.[9] Its metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand. The proposed mechanism involves the inhibition of bacterial DNA synthesis and the formation of complexes with metal-containing enzymes essential for microbial cell function.[9] Recent studies have also highlighted its potential antiviral activity against pathogens like SARS-CoV-2.[8]

3. Fluorescent Sensors:

Derivatives of 8-hydroxyquinoline (B1678124) are known for their fluorescent properties, which can be modulated by metal ion coordination. This has led to their development as fluorescent sensors for various metal ions, including magnesium.[10][11] The formation of the metal complex often results in a significant increase in fluorescence intensity, allowing for the detection and quantification of the target ion in biological systems.[10]

4. Organic Light-Emitting Diodes (OLEDs):

Metal complexes of 8-hydroxyquinoline and its derivatives are widely used as electron-transporting and light-emitting materials in OLEDs.[2][6] The thermal stability and luminescence efficiency of these complexes make them suitable for such applications.[2]

III. Experimental Protocols

Protocol 1: General Synthesis of Metal(II) Complexes with 5-Nitro-8-hydroxyquinoline.

This protocol is adapted from the synthesis of [M(C₉H₅N₂O₃)₂(H₂O)₂]·CH₃OH (M=Zn(II), Cd(II), Mn(II)) and [Cu(C₉H₅N₂O₃)₂].[2]

Materials:

  • 5-Nitro-quinoline-8-yl acetate (B1210297) (NQA)

  • Metal(II) salts (e.g., Zn(OAc)₂·2H₂O, Cd(OAc)₂·2H₂O, Mn(OAc)₂·4H₂O, Cu(OAc)₂·H₂O)

  • Methanol (B129727)

  • Standard laboratory glassware (flasks, beakers, magnetic stirrer, filtration apparatus)

Procedure:

  • Ligand Solution: Prepare a solution of 5-nitro-quinoline-8-yl acetate (NQA) in methanol.

  • Metal Salt Solution: In a separate flask, dissolve the corresponding metal(II) acetate salt in methanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. The molar ratio of metal to ligand should be 1:2.

  • Complex Formation: Continue stirring the mixture at room temperature. The formation of the complex is often indicated by a color change or the formation of a precipitate.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solid with methanol to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator or under vacuum.

Protocol 2: Synthesis of a Silver(I) Complex with 8-Hydroxyquinoline.

This protocol is based on a literature method for the synthesis of an Ag(I)-8-hydroxyquinoline complex.[5]

Materials:

Procedure:

  • Ligand Solution Preparation: Dissolve 0.145 g (0.001 mol) of 8-hydroxyquinoline in 10 mL of ethanol.

  • Metal Salt Solution Preparation: Dissolve 0.170 g (0.001 mol) of silver nitrate in 10 mL of double distilled water.

  • Reaction Mixture: Slowly add the silver nitrate solution to the 8-hydroxyquinoline solution with continuous stirring at room temperature.

  • Precipitation: The formation of the complex will be indicated by the appearance of a precipitate.

  • Isolation: Isolate the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of ethanol and then with distilled water.

  • Drying: Dry the final product in a desiccator.

IV. Visualized Workflows and Relationships

The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound complexes.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization Ligand This compound Derivative Reaction Complexation Reaction Ligand->Reaction MetalSalt Metal Salt MetalSalt->Reaction Solvent Solvent Solvent->Reaction Complex Crude Metal Complex Reaction->Complex Filtration Filtration Complex->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PureComplex Purified Complex Drying->PureComplex Spectroscopy Spectroscopy (UV-vis, IR, NMR) PureComplex->Spectroscopy XRay Single-Crystal X-ray Diffraction PureComplex->XRay TGA Thermal Analysis PureComplex->TGA

Caption: General workflow for the synthesis and characterization of this compound metal complexes.

logical_relationship Ligand This compound Ligand Complex Metal-8-Nitroquinoline Complex Ligand->Complex Metal Metal Ion Metal->Complex Properties Physicochemical Properties (Stability, Geometry, Redox Potential) Complex->Properties Applications Applications Properties->Applications Anticancer Anticancer Applications->Anticancer Antimicrobial Antimicrobial Applications->Antimicrobial Sensor Fluorescent Sensor Applications->Sensor OLED OLED Material Applications->OLED

References

Application Notes and Protocols for Developing Fluorescent Probes from 8-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of fluorescent probes derived from 8-nitroquinoline. The primary strategy involves the chemical reduction of the nitro group to form 8-aminoquinoline (B160924), a versatile platform for creating sensitive and selective fluorescent sensors. This document details the synthesis of the 8-aminoquinoline precursor and its subsequent conversion into fluorescent probes for detecting metal ions (specifically Zn²⁺) and pH.

Introduction: From Non-Fluorescent Precursor to Functional Probe

This compound itself is not fluorescent and therefore not directly applicable as a fluorescent probe. However, it serves as a readily available and cost-effective starting material for the synthesis of 8-aminoquinoline. The amino group at the 8-position of the quinoline (B57606) ring is crucial as it can act as a coordinating agent for analytes and a modulator of the molecule's photophysical properties.[1] The general workflow involves a two-stage process: the reduction of this compound to 8-aminoquinoline, followed by the functionalization of the amino group to create a specific fluorescent sensor.

The sensing mechanism of these probes often relies on processes like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Intramolecular Charge Transfer (ICT).[2] In the "off" state, the fluorescence of the quinoline core is quenched. Upon binding to the target analyte, these quenching pathways are disrupted, leading to a "turn-on" fluorescence signal.

Synthesis of the Key Intermediate: 8-Aminoquinoline

The foundational step in developing fluorescent probes from this compound is its reduction to 8-aminoquinoline. A common and effective method for this transformation is the use of tin(II) chloride in concentrated hydrochloric acid.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 40%)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the this compound solution with stirring. An excess of the reducing agent is typically used.

  • After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This will precipitate the tin salts.

  • Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane, multiple times.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 8-aminoquinoline.

  • The crude product can be further purified by column chromatography or recrystallization.

Application Note 1: A "Turn-On" Fluorescent Probe for Zinc (Zn²⁺)

8-Aminoquinoline can be derivatized to create selective fluorescent probes for metal ions. Zinc is an essential metal ion in biological systems, and its detection is of significant interest. The following section describes the synthesis and application of a fluorescein-based probe functionalized with 8-aminoquinoline, designated here as QZ2, which exhibits a significant fluorescence enhancement upon binding to Zn²⁺.[3]

Synthesis of a Zn²⁺ Probe (QZ2)

The synthesis involves the condensation of a fluorescein-derived dialdehyde (B1249045) with two equivalents of 8-aminoquinoline, followed by reduction of the resulting imines.[3]

Experimental Protocol:

Quantitative Data for Zn²⁺ Probe (QZ2)
PropertyValueReference
Excitation Wavelength (λex)~495 nm[3]
Emission Wavelength (λem)~515 nm[3]
Quantum Yield (Φ) (free)Low[3]
Quantum Yield (Φ) (Zn²⁺ bound)~0.9[3]
Fluorescence Enhancement~150-fold[3]
Dissociation Constant (Kd) for Zn²⁺Micromolar range[3]
Stokes Shift~20 nm[3]
Protocol for Zn²⁺ Detection
  • Prepare a stock solution of the QZ2 probe in a suitable solvent (e.g., DMSO).

  • Prepare a buffer solution appropriate for the sample to be analyzed (e.g., HEPES buffer for biological samples).

  • Add a small aliquot of the probe stock solution to the buffer to achieve the desired final concentration (e.g., 1-10 µM).

  • Add the sample containing the suspected Zn²⁺ to the probe solution.

  • Measure the fluorescence intensity at the emission maximum (~515 nm) after excitation at the excitation maximum (~495 nm) using a fluorometer.

  • A significant increase in fluorescence intensity indicates the presence of Zn²⁺. For quantification, a calibration curve can be generated using standard solutions of Zn²⁺.

Application Note 2: A Fluorescent Probe for pH Sensing

8-Aminoquinoline can also be functionalized with environmentally sensitive fluorophores to create pH sensors. Dansyl-8-aminoquinoline (DAQ) is a probe that exhibits dual-responsive fluorescence to pH changes.[4]

Synthesis of a pH Probe (DAQ)

The synthesis involves the reaction of 8-aminoquinoline with dansyl chloride.[4]

Experimental Protocol:

  • Dissolve 8-aminoquinoline in a suitable solvent such as pyridine (B92270) or dichloromethane.

  • Add dansyl chloride to the solution and stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the DAQ probe.[4]

Quantitative Data for pH Probe (DAQ)
PropertyValueReference
pKa15.73[4]
pKa28.56[4]
pH Responsive Range 12.00 - 7.95[4]
pH Responsive Range 27.95 - 10.87[4]
Protocol for pH Measurement
  • Prepare a stock solution of the DAQ probe in an appropriate solvent.

  • Prepare a series of buffer solutions with known pH values.

  • Add a consistent amount of the DAQ stock solution to each buffer solution.

  • Measure the fluorescence emission spectra of each solution using a fluorometer.

  • The fluorescence intensity and/or the emission maximum will vary with pH.

  • A calibration curve of fluorescence response versus pH can be constructed to determine the pH of unknown samples. The dual-responsive nature of DAQ allows for pH determination across a broad range.[4]

Visualizations

Workflow and Signaling Pathway Diagrams

G cluster_0 Probe Synthesis Workflow This compound This compound 8-Aminoquinoline 8-Aminoquinoline This compound->8-Aminoquinoline Reduction (e.g., SnCl2/HCl) Functionalization Functionalization 8-Aminoquinoline->Functionalization Reaction with fluorophore/receptor Fluorescent Probe Fluorescent Probe Functionalization->Fluorescent Probe

Caption: General workflow for developing fluorescent probes from this compound.

G cluster_1 Sensing Mechanism of a Zn-Probe (PET) Probe_Free 8-Aminoquinoline Derivative (Fluorophore + Receptor) Excitation Light (hν) Probe_Free->Excitation Probe_Bound Probe-Zn²⁺ Complex Probe_Free->Probe_Bound Binding Excited_State Excited State Excitation->Excited_State No_PET PET Blocked Excitation->No_PET PET Photoinduced Electron Transfer Excited_State->PET Quenching Fluorescence Quenched ('OFF') PET->Quenching Probe_Bound->Excitation Fluorescence Fluorescence Emission ('ON') No_PET->Fluorescence Zn_ion Zn²⁺ Zn_ion->Probe_Bound G cluster_2 Experimental Workflow for Analyte Detection Prepare_Probe Prepare Probe Solution Mix Mix Probe and Sample Prepare_Probe->Mix Prepare_Sample Prepare Sample Prepare_Sample->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data Measure->Analyze Result Analyte Concentration Analyze->Result

References

Application Notes and Protocols for the Quantification of 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Nitroquinoline is a quinoline (B57606) derivative of significant interest in various research fields, including environmental science and drug development, due to its potential biological activities. Accurate and reliable quantification of this compound in different matrices is crucial for toxicological studies, environmental monitoring, and quality control in pharmaceutical preparations. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Differential Pulse Voltammetry (DPV).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this analysis.

Quantitative Data Summary
ParameterHPLC with UV Detection
Column Newcrom R1 or C18
Linearity Range Typically in the µg/mL to ng/mL range (specific data for this compound requires validation)
Limit of Quantification (LOQ) Method-dependent, often in the low ng/mL range. For the related compound Nitroxoline (B368727), a LOQ of 0.02 mg/kg in chicken muscle has been reported.[1]
Recovery Typically >90% (For Nitroxoline, recoveries ranged from 72.9% to 88.1% in chicken muscle).[1]
Correlation Coefficient (r²) >0.999[1]
Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: Newcrom R1, 4.6 x 150 mm, 5 µm or a standard C18 column.[2]

  • Mobile Phase: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid (for MS compatibility).[2]

  • Standard: this compound reference standard.

  • Sample solvent (diluent): Mobile phase or a mixture of acetonitrile and water.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid. The exact ratio should be optimized for best separation (e.g., 30:70 v/v Acetonitrile:Water).[2] For LC-MS applications, replace phosphoric acid with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: UV detection at 250 nm or based on the UV spectrum of this compound.

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound standard and dissolve it in 10 mL of the sample solvent to get a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample solvent to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., alcohol, ethyl acetate).[3][4] If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. The final extract should be dissolved in the sample solvent.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (sample solvent), followed by the calibration standards and then the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Experimental Workflow```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/Water/Acid) D System Equilibration A->D B Prepare Standard Solutions E Inject Blank, Standards, and Samples B->E C Sample Preparation (Dissolution/Extraction) C->E D->E F Acquire Chromatograms (UV Detector) E->F G Integrate Peaks F->G H Construct Calibration Curve G->H I Quantify this compound H->I

GC-MS Analysis Workflow

UV-Vis Spectrophotometry

[5]#### Quantitative Data Summary

ParameterUV-Vis Spectrophotometry (for Nitroxoline)
Wavelength (λmax) ~446 nm in ethanol. ([5]λmax for this compound needs to be determined)
Linearity Range 5x10⁻⁷ – 1x10⁻⁴ M.
Limit of Detection (LOD) 1.5x10⁻⁷ M.
Limit of Quantification (LOQ) 5x10⁻⁷ M.
Correlation Coefficient (r²) >0.99
Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer (double beam).

  • Quartz cuvettes (1 cm path length).

  • Standard: this compound reference standard.

  • Solvent: Ethanol or a suitable buffer solution.

[5]2. Method Development:

  • Wavelength Scan: Dissolve this compound in the chosen solvent and scan the absorbance from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax).

  • Solvent Selection: Test different solvents (e.g., ethanol, methanol (B129727), buffered aqueous solutions) to find one that provides good solubility and a strong, well-defined absorbance peak.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in the selected solvent.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the solvent. Filtration may be required to remove particulate matter.

4. Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of the calibration standards and the samples.

  • Construct a calibration curve by plotting absorbance vs. concentration.

  • Calculate the concentration of this compound in the samples.

Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing A Determine λmax of This compound D Set Wavelength to λmax A->D B Prepare Standard Solutions F Measure Absorbance of Standards and Samples B->F C Prepare Sample Solutions C->F E Zero with Blank (Solvent) D->E E->F G Construct Calibration Curve F->G H Calculate Concentration G->H

UV-Vis Spectrophotometry Workflow

Differential Pulse Voltammetry (DPV)

Electrochemical methods like DPV offer high sensitivity and are particularly useful for the analysis of electroactive compounds such as this compound in aqueous matrices.

[6]#### Quantitative Data Summary

ParameterDPV
Working Electrode Silver Solid Electrode (AgE) or Hanging Mercury Drop Electrode (HMDE).
Linearity Range 2 to 100 µmol L⁻¹.
Limit of Quantification (LOQ) 1 x 10⁻⁷ mol L⁻¹ (at HMDE).
Supporting Electrolyte Britton-Robinson (BR) buffer (pH 3.0).
Experimental Protocol

1. Instrumentation and Materials:

  • Potentiostat/Galvanostat with a three-electrode cell.

  • Working Electrode: Silver Solid Electrode (AgE). *[6] Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: Britton-Robinson (BR) buffer.

  • Standard: this compound reference standard.

2. DPV Parameters:

  • Supporting Electrolyte: BR buffer, pH 3.0. *[6] Potential Range: Scan from an initial potential to a final potential covering the reduction peak of this compound (e.g., -0.2 V to -1.0 V vs. Ag/AgCl).

  • Pulse Amplitude: 50 mV.

  • Pulse Width: 50 ms.

  • Scan Rate: 20 mV/s.

  • Electrode Cleaning: A constant cleaning potential of -2000 mV and regeneration potential cycles (e.g., Ein = -1000 mV, Efin = -100 mV) may be required for AgE.

[6]3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent. *[2] Working Standards: Add aliquots of the stock solution to the electrochemical cell containing the deaerated BR buffer.

  • Sample Preparation: Water samples can often be analyzed directly after filtration and addition of the BR buffer. For other matrices, extraction and solvent exchange to an aqueous-methanolic solution may be needed.

[2]4. Analysis:

  • Place the supporting electrolyte in the electrochemical cell and deaerate with nitrogen gas for 5-10 minutes.

  • Record the blank DPV scan.

  • Add a known amount of this compound standard and record the voltammogram.

  • Analyze samples by adding a known volume to the cell.

  • Quantification can be performed using a calibration curve or the standard addition method.

Experimental Workflow

DPV_Workflow cluster_prep Preparation cluster_analysis DPV Measurement cluster_data Data Processing A Assemble Three-Electrode Cell C Prepare Standard/Sample in Buffer A->C B Prepare BR Buffer (pH 3.0) B->C D Deaerate Solution with N₂ C->D E Clean/Regenerate Electrode D->E F Record Blank Voltammogram E->F G Record Standard/Sample Voltammogram F->G H Measure Peak Current G->H I Quantify using Standard Addition or Calibration Curve H->I

Differential Pulse Voltammetry Workflow

References

Application Notes and Protocols for 8-Nitroquinoline as a Reagent for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroquinoline and its derivatives have emerged as versatile reagents in analytical chemistry, particularly for the detection of a variety of metal ions. These compounds typically function as chelating agents, forming stable complexes with metal ions. This complexation often results in a discernible change in the photophysical properties of the molecule, such as a shift in the UV-Visible absorption spectrum (colorimetric detection) or an enhancement or quenching of fluorescence (fluorometric detection). This property makes them valuable tools for the quantitative and qualitative analysis of metal ions in various samples, including environmental and biological systems.

The presence of the nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the quinoline (B57606) ring and influence the binding affinity and selectivity towards different metal ions. This document provides an overview of the applications of this compound-based compounds for metal ion detection, along with generalized experimental protocols and relevant quantitative data.

Principle of Detection

The primary mechanism for metal ion detection using this compound and its hydroxy derivatives is the formation of a coordination complex. The nitrogen atom of the quinoline ring and a nearby functional group (often a hydroxyl group at the 8-position) act as a bidentate ligand, binding to the metal ion. This chelation alters the electronic distribution within the molecule, leading to a change in its interaction with light.

  • Colorimetric Detection: The formation of the metal complex can shift the maximum absorption wavelength (λmax) of the compound, resulting in a visible color change. The intensity of the color is proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry.

  • Fluorometric Detection: Many quinoline derivatives are fluorescent. The binding of a metal ion can either enhance the fluorescence emission (chelation-enhanced fluorescence, CHEF) by increasing the rigidity of the molecule and reducing non-radiative decay pathways, or quench the fluorescence (chelation-enhanced quenching, CHEQ) through processes like spin-orbit coupling or energy/electron transfer. This change in fluorescence intensity provides a sensitive method for metal ion quantification.

Quantitative Data

While specific data for the parent this compound is limited in the readily available literature, studies on closely related derivatives, such as 5-nitro-8-hydroxyquinoline-proline (HQNO₂-L-Pro), provide valuable insights into the binding affinities for various metal ions. The formation constants (logβ) for the complexation of HQNO₂-L-Pro with several biologically relevant metal ions are summarized below. A higher logβ value indicates a more stable complex.

Metal IonComplex Specieslogβ
Fe(III)[Fe(HL)]12.87
[Fe(HL)₂]24.51
[FeL₂]15.11
[FeL₃]18.23
Fe(II)[Fe(HL)]8.01
[Fe(HL)₂]15.23
[FeL₂]6.53
[FeL₃]9.73
Cu(II)[Cu(HL)]10.83
[CuL]1.88
[Cu(HL)₂]20.33
[Cu(LH)L]11.66
[CuL₂]2.66
Zn(II)[Zn(HL)]8.81
[Zn(HL)₂]16.94

Data sourced from a study on 5-nitro-8-hydroxyquinoline-proline hybrid.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound-based reagents for metal ion detection. The specific parameters, such as solvent, pH, and wavelength, may need to be optimized for the particular analyte and sample matrix.

Protocol 1: Spectrophotometric Determination of Metal Ions

This protocol describes a general procedure for the colorimetric quantification of a target metal ion.

Materials:

  • This compound derivative reagent

  • Suitable solvent (e.g., ethanol, methanol, DMSO, or aqueous buffer)

  • Stock solution of the target metal ion (e.g., 10 mM)

  • pH buffer solutions

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Reagent Preparation: Prepare a stock solution of the this compound derivative (e.g., 1 mM) in the chosen solvent.

  • Optimization of Reaction Conditions:

    • pH: To a constant concentration of the metal ion and the reagent, add different pH buffer solutions to determine the optimal pH for complex formation, as indicated by the maximum absorbance.

    • Reagent Concentration: Vary the concentration of the this compound derivative while keeping the metal ion concentration constant to determine the concentration required for maximum color development.

  • Calibration Curve:

    • Prepare a series of standard solutions of the target metal ion with varying concentrations.

    • To each standard solution, add the optimized concentration of the this compound derivative and the optimal pH buffer.

    • Allow the color to develop for a sufficient time (determine the stability of the complex over time).

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex against a reagent blank.

    • Plot a calibration curve of absorbance versus metal ion concentration.

  • Sample Analysis:

    • Prepare the sample solution, adjusting the pH to the optimized value.

    • Add the this compound derivative reagent.

    • Measure the absorbance at the λmax.

    • Determine the concentration of the metal ion in the sample from the calibration curve.

Protocol 2: Fluorometric Determination of Metal Ions

This protocol outlines a general method for the sensitive detection of metal ions using a fluorescent this compound-based probe.

Materials:

  • Fluorescent this compound-based probe

  • Suitable solvent (e.g., acetonitrile, methanol, or aqueous buffer)

  • Stock solutions of various metal ions (e.g., 10 mM)

  • Fluorescence Spectrometer

  • Quartz cuvettes

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent. Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution.

  • Selectivity Study:

    • To separate solutions of the probe, add an excess of different metal ion solutions (e.g., 10 equivalents).

    • Record the fluorescence emission spectrum of each solution (excite at the λmax of the probe).

    • Identify the metal ion that causes a significant change in fluorescence intensity (enhancement or quenching).

  • Titration Experiment:

    • To a solution of the probe, incrementally add small aliquots of the stock solution of the target metal ion.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity at the emission maximum versus the concentration of the metal ion.

  • Determination of Limit of Detection (LOD):

    • Measure the fluorescence of a blank solution (probe without the metal ion) multiple times to determine the standard deviation of the blank (σ).

    • From the initial linear portion of the titration curve, determine the slope (k).

    • Calculate the LOD using the formula: LOD = 3σ / k.

  • Sample Analysis:

    • To the sample solution containing the suspected metal ion, add the fluorescent probe.

    • Measure the fluorescence intensity and determine the concentration using the calibration curve or by standard addition method.

Visualizations

Signaling_Pathway Reagent This compound Reagent Complex Reagent-Metal Complex Reagent->Complex Chelation Metal Metal Ion Metal->Complex Signal Optical Signal Change (Colorimetric or Fluorescent) Complex->Signal Induces

Caption: Signaling pathway for metal ion detection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Reagent_Prep Prepare this compound Reagent Solution Mixing Mix Reagent and Sample Reagent_Prep->Mixing Sample_Prep Prepare Metal Ion Sample/Standard Sample_Prep->Mixing Incubation Allow for Complex Formation (Incubation) Mixing->Incubation Spectro Measure Absorbance or Fluorescence Incubation->Spectro Calibration Generate Calibration Curve Spectro->Calibration Quantification Quantify Metal Ion Concentration Calibration->Quantification

Caption: General experimental workflow for metal ion detection.

Logical_Relationship Start Sample containing multiple metal ions Add_Reagent Add selective This compound reagent Start->Add_Reagent Selective_Binding Reagent selectively binds to target metal ion Add_Reagent->Selective_Binding Signal_Generated Specific optical signal is generated Selective_Binding->Signal_Generated Yes No_Signal No significant signal from other ions Selective_Binding->No_Signal No Detection Selective detection of target metal ion Signal_Generated->Detection No_Signal->Detection

Caption: Logical flow of selective metal ion detection.

References

Application Notes: Synthesis of 8-Aminoquinoline from 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Aminoquinoline (B160924) is a crucial chemical intermediate, forming the structural backbone of numerous pharmacologically active compounds, most notably antimalarial drugs such as primaquine (B1584692) and tafenoquine.[1][2] Its synthesis is a fundamental step in the development of these and other therapeutic agents. This document provides detailed protocols for the synthesis of 8-aminoquinoline via the reduction of 8-nitroquinoline, intended for researchers, scientists, and professionals in drug development. The primary method described is the chemical reduction of the nitro group to an amine, a common and effective transformation in organic synthesis.

Synthesis Overview: Reduction of this compound

The conversion of this compound to 8-aminoquinoline is a classic reduction reaction. The nitro group (-NO₂) is reduced to a primary amine group (-NH₂), typically using catalytic hydrogenation or metal-based reducing agents in an acidic medium. The choice of method can depend on the desired scale, available equipment, and sensitivity of other functional groups if working with a substituted quinoline.

start This compound end 8-Aminoquinoline start->end Reduction [H]

Caption: Chemical transformation of this compound to 8-aminoquinoline.

Data Presentation: Comparison of Reduction Methods

Several methods have been established for the reduction of aromatic nitro compounds. The following table summarizes common conditions applied to the synthesis of 8-aminoquinoline.

MethodReagents/CatalystSolvent(s)TemperatureReaction TimeTypical YieldReference(s)
Metal-Acid ReductionIron (Fe) powderAcetic Acid95-110 °C1-3 hoursHigh[3]
Metal-Acid ReductionTin (Sn) powderHydrochloric AcidReflux1-2 hoursGood[1]
Catalytic Hydrogenation10% Palladium on Carbon (Pd/C)Ethanol/MethanolRoom Temp.2-6 hoursHigh[4]
Catalytic Transfer HydrogenationFe₂O₃/NGr@C catalystTHF120 °C20-24 hoursGood-High[5]
Sulfide ReductionSodium Sulfide (Na₂S)Water/DMSORoom Temp.1-4 hoursModerate-Good[4][6]

Experimental Workflow

The general procedure for the synthesis and purification of 8-aminoquinoline follows a standard workflow in synthetic organic chemistry, from reaction setup to the isolation of the final product.

A Reaction Setup (this compound + Reducing Agent) B Reaction Monitoring (e.g., TLC) A->B C Reaction Quench & Work-up B->C D Crude Product Isolation C->D E Purification (Acid-Base Extraction or Chromatography) D->E F Pure 8-Aminoquinoline E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for 8-aminoquinoline synthesis.

Experimental Protocols

Protocol 1: Reduction of this compound using Iron in Acetic Acid

This protocol is adapted from established methods for the reduction of nitroarenes using iron powder in an acidic medium.[3] It is a robust and cost-effective method suitable for various scales.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid (approx. 10 mL per gram of nitroquinoline).

  • Addition of Iron: To the stirred solution, add iron powder (4 equivalents) portion-wise. The addition may be exothermic.

  • Heating: Heat the reaction mixture to 95-110 °C and maintain this temperature with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with a small amount of acetic acid or DCM.

    • Carefully neutralize the filtrate by slowly adding it to a stirred, cooled solution of 1 M NaOH until the pH is approximately 8-9.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic extracts.

  • Purification: The combined organic layers can be purified using the Acid-Base Extraction protocol detailed below.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields of the desired amine.[4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for small scale)

  • Celite or another filter aid

Procedure:

  • Reaction Setup: To a hydrogenation flask, add this compound (1 equivalent) followed by the solvent (Ethanol or Methanol).

  • Inerting: Carefully add the Pd/C catalyst under a stream of inert gas (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel with hydrogen (typically 1-4 atm or a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis of the reaction mixture (after carefully venting and flushing with inert gas).

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet with solvent and disposed of properly.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 8-aminoquinoline.

Protocol 3: Purification by Acid-Base Extraction

8-aminoquinoline is a basic compound, a property that can be exploited for effective purification away from neutral or acidic impurities.[7]

Materials:

  • Crude 8-aminoquinoline product

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like DCM or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl solution. Shake the funnel vigorously, venting frequently. The protonated 8-aminoquinoline will move into the aqueous layer. Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer.[7]

  • Basification: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add 1 M NaOH solution with stirring until the solution is basic (pH > 10, check with pH paper). The 8-aminoquinoline will precipitate as a free base.[7]

  • Re-extraction: Extract the basic aqueous solution three times with fresh portions of DCM or ethyl acetate. The neutral amine product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts from the re-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the purified 8-aminoquinoline.[7]

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a potentially hazardous chemical. Handle with care and avoid inhalation, ingestion, and skin contact.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources when performing catalytic hydrogenation.

  • Palladium on carbon can be pyrophoric upon exposure to air, especially when dry. Handle the catalyst carefully, preferably under an inert atmosphere or as a slurry.

  • Handle acids and bases with care. Neutralization reactions can be exothermic.

References

Microwave-Assisted Synthesis of 8-Nitroquinoline Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group at the 8-position can significantly influence the biological activity of the quinoline core, making 8-nitroquinoline derivatives attractive targets for drug discovery and development. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technology that dramatically accelerates chemical reactions, often leading to higher yields and purity compared to conventional heating methods.[1][2][3] This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound derivatives and explores their potential applications in targeting key signaling pathways in cancer.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key advantages over traditional heating methods for the synthesis of quinoline derivatives:

  • Reduced Reaction Times: Reactions that typically take several hours or even days to complete under conventional heating can often be accomplished in minutes using microwave energy.[2][4][5]

  • Increased Yields: Microwave synthesis frequently results in higher product yields compared to conventional methods. For example, the microwave-assisted Friedländer synthesis of 8-hydroxyquinolines has been shown to increase yields from 34% to 72%.[1][2] Similarly, the synthesis of certain quinoline N-oxides saw yields improve from 38-67% with conventional heating to 57-84% under microwave irradiation.[5]

  • Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reaction profiles and simpler purification.

  • Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is more energy-efficient than conventional methods that heat the reaction vessel and its surroundings.[3]

Data Presentation: Comparative Synthesis of Quinoline Derivatives

The following table summarizes the significant improvements in reaction time and yield achieved with microwave-assisted synthesis compared to conventional heating for various quinoline derivatives. While specific data for the direct nitration of quinoline to this compound under microwave conditions is not extensively reported, the data for analogous syntheses demonstrate the general efficacy of this technology.

ProductSynthesis MethodHeating MethodReaction TimeYield (%)Reference
8-HydroxyquinolinesFriedländer SynthesisConventional (Oil Bath)Several Days34[1][2]
Microwave30-40 min72[1][2]
Quinoline-fused 1,4-benzodiazepinesCondensationConventionalNot specified62-65[2]
MicrowaveNot specified92-97[2]
Quinoline N-OxidesOxidationConventional9-11 hours38-67[5]
Microwave30-40 minutes57-84[5]
2-Acethoxymethyl Quinoline DerivativesRearrangementConventional4 hours40-80[5]
Microwave15-35 minutes60-100[5]

Experimental Protocols

Protocol 1: Proposed Microwave-Assisted Nitration of Quinoline

This protocol is a representative procedure for the nitration of quinoline to yield a mixture of 5-nitroquinoline (B147367) and this compound, adapted for microwave synthesis based on general microwave-assisted nitration principles.

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial containing a magnetic stir bar, cautiously add quinoline (1 mmol).

  • Slowly add concentrated sulfuric acid (2 mL) to the vial while cooling in an ice bath.

  • Once the mixture has cooled, add concentrated nitric acid (1.5 mL) dropwise with continued cooling and stirring.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 80°C for 10 minutes with a power output of 100 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The resulting solid will be a mixture of 5-nitroquinoline and this compound, which can be separated by column chromatography.

Protocol 2: Microwave-Assisted Synthesis of this compound-Thiosemicarbazone Derivatives

This protocol describes the synthesis of bioactive this compound-thiosemicarbazone analogs, which have shown promise as anticancer agents.[6]

Materials:

Procedure:

  • In a 10 mL microwave reactor vial, dissolve this compound-2-carbaldehyde (1 mmol) and the desired substituted thiosemicarbazide (1.1 mmol) in ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 110°C for 5-10 minutes with a power output of 150 W.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pure this compound-thiosemicarbazone derivative.

Applications in Drug Development: Targeting Cancer Signaling Pathways

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.[4][6] The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of intrinsic apoptotic pathways.[6][7][8]

Signaling Pathway of this compound-Thiosemicarbazone Analogs in Breast Cancer Cells

Studies have shown that novel this compound-thiosemicarbazone analogues can induce cell death in breast cancer cells through a ROS-mediated mitochondrial pathway.[6] This involves the arrest of the cell cycle at the G1/S and G2/M phases and the activation of caspase-3 dependent apoptosis.[6]

G1 cluster_cell Cancer Cell 8-Nitroquinoline_Derivative This compound Derivative ROS_Generation Increased ROS Generation 8-Nitroquinoline_Derivative->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Cell_Cycle_Arrest G1/S & G2/M Phase Cell Cycle Arrest ROS_Generation->Cell_Cycle_Arrest Caspase3_Activation Caspase-3 Activation Mitochondrial_Dysfunction->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound derivatives.

Experimental Workflow: Microwave Synthesis vs. Conventional Heating

The following diagram illustrates the streamlined workflow of microwave-assisted synthesis compared to the more time-consuming conventional heating methods.

G2 cluster_Microwave Microwave-Assisted Synthesis cluster_Conventional Conventional Heating MW_Start Mix Reactants in MW Vial MW_React Microwave Irradiation (Minutes) MW_Start->MW_React MW_Workup Workup & Purification MW_React->MW_Workup MW_Product Final Product MW_Workup->MW_Product CH_Start Mix Reactants in Flask CH_React Reflux/Heating (Hours to Days) CH_Start->CH_React CH_Workup Workup & Purification CH_React->CH_Workup CH_Product Final Product CH_Workup->CH_Product

Caption: Comparison of synthetic workflows.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives, offering a rapid, efficient, and environmentally friendly alternative to conventional methods. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development. The demonstrated anticancer activity of this compound derivatives, particularly through the induction of ROS-mediated apoptosis, highlights their potential as a promising scaffold for the development of novel cancer therapeutics. Further exploration of microwave-assisted synthesis will undoubtedly accelerate the discovery and optimization of new and potent this compound-based drug candidates.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 8-Nitroquinoline. The method is suitable for quantifying this compound and separating it from potential impurities and related substances in bulk drug substances and research samples. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a quinoline (B57606) derivative with a nitro group at the eighth position.[1] It serves as a valuable building block in the synthesis of various organic compounds.[1] Ensuring the purity of this compound is critical for its intended applications, necessitating a reliable analytical method for its quantification and impurity profiling. High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of pharmaceutical intermediates and active ingredients due to its high resolution, sensitivity, and accuracy.[2][3] This document provides a detailed protocol for an isocratic RP-HPLC method using a C18 column and UV detection.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₆N₂O₂[4][5]
Molecular Weight 174.16 g/mol [4][5]
Appearance Yellow crystalline solid[1][4]
Melting Point 91.5 °C[4]
Solubility Soluble in ethanol, ethyl ether, and benzene; sparingly soluble in water.[1][4]
UV Maxima (λmax) 275 nm, 301 nm, 315 nm[1][4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water : Phosphoric Acid (e.g., 60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile, 400 mL of water, and 1.0 mL of phosphoric acid. Filter and degas the solution before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase, following the same procedure as for the standard solution.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analysis and Data Interpretation

Inject the blank (mobile phase), standard, and sample solutions into the HPLC system. The purity of the this compound sample is typically determined by the area percentage method, as shown in the equation below:

Caption: Experimental workflow for HPLC purity analysis of this compound.

Conclusion

The described RP-HPLC method is specific, robust, and suitable for the routine purity analysis of this compound. The method provides good separation of the main component from its potential impurities. The short run time allows for a high throughput of samples. This application note provides a comprehensive guide for researchers and analysts involved in the quality control of this compound.

References

Application Notes and Protocols for Monitoring 8-Nitroquinoline Reactions Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique widely used in synthetic chemistry to monitor the progress of chemical reactions. For reactions involving 8-nitroquinoline, such as its reduction to the corresponding 8-aminoquinoline (B160924), TLC provides a quick and effective method to qualitatively assess the consumption of the starting material and the formation of the product. This document provides detailed protocols for monitoring such reactions, including sample preparation, selection of appropriate mobile phases, and visualization techniques.

The key principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel on a TLC plate) and a mobile phase (a solvent or a mixture of solvents). Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values. In the context of this compound reactions, the starting material and the product will likely have different polarities, enabling their separation and visualization on a TLC plate.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 aluminum-backed plates

  • Solvents (ACS grade or higher):

  • Visualization Reagents:

    • Iodine crystals

    • Phosphomolybdic acid (PMA) stain (10% in ethanol)

    • Stannous chloride (SnCl₂) solution (5% w/v in 2M HCl)

    • Sodium nitrite (B80452) (NaNO₂) solution (2% w/v aqueous)

    • β-naphthol solution (10% w/v in 10% aqueous NaOH)

  • Equipment:

    • TLC developing chamber

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Heating device (heat gun or hot plate)

    • Forceps

    • Pencil

    • Ruler

Reaction Monitoring: A Representative Example - Reduction of this compound

A common reaction of this compound is its reduction to 8-aminoquinoline. This transformation involves a significant change in the polarity of the molecule, making it an ideal candidate for monitoring by TLC. The nitro group is relatively non-polar, while the resulting amino group is significantly more polar.

This compound This compound 8-Aminoquinoline 8-Aminoquinoline This compound->8-Aminoquinoline Reduction Reducing Agent\n(e.g., SnCl2/HCl) Reducing Agent (e.g., SnCl2/HCl) Reducing Agent\n(e.g., SnCl2/HCl)->this compound

Caption: Reduction of this compound to 8-aminoquinoline.

Detailed Protocol for TLC Analysis
  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 15-30 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate. Mark the lanes where you will spot your samples.

  • Prepare a Solution of the Starting Material: Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a Solution of the Reaction Mixture: At various time points during the reaction (e.g., t=0, 30 min, 1h, 2h), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot with a suitable solvent if necessary.

  • Spot the TLC Plate: Using a clean capillary tube for each sample, spot the prepared solutions onto the designated lanes on the baseline of the TLC plate. It is recommended to co-spot the starting material and the reaction mixture in one lane to aid in identification.[1] The spots should be small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are applied to the same lane.

  • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps, ensuring the baseline is above the solvent level.

  • Cover the chamber and allow the solvent to move up the plate via capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Several methods can be used to visualize the spots of this compound and its reaction products.

  • UV Light (Non-destructive): View the dried TLC plate under a UV lamp at 254 nm.[2] Aromatic compounds like quinolines will appear as dark spots against a fluorescent background. Circle the visible spots with a pencil.

  • Iodine Chamber (Semi-destructive): Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Organic compounds will form colored complexes with the iodine vapor, appearing as brown spots.

  • Phosphomolybdic Acid (PMA) Stain (Destructive): Dip the plate into a 10% solution of PMA in ethanol (B145695) and then gently heat it with a heat gun. Many organic compounds will appear as dark blue or green spots against a yellow-green background.

  • Specific Staining for Nitro Compounds (Destructive):

    • Spray the dried plate with a 5% solution of SnCl₂ in 2M HCl and heat at 100°C for 10-15 minutes to reduce the nitro group.

    • After cooling, spray the plate with a 2% aqueous solution of NaNO₂.

    • Immediately thereafter, spray with a 10% solution of β-naphthol in 10% aqueous NaOH. The product of this reaction, an azo dye, will appear as a distinctively colored spot (often orange to red).

Data Presentation

The progress of the reaction can be qualitatively assessed by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time. The Retention Factor (Rf) for each spot should be calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table of Expected Rf Values

The following table provides expected relative Rf values for this compound and 8-aminoquinoline in different solvent systems on a silica gel TLC plate. The exact Rf values can vary depending on the specific conditions (temperature, plate manufacturer, chamber saturation). It is crucial to run a standard of the starting material alongside the reaction mixture for accurate comparison.

CompoundMobile Phase (v/v/v)Expected Rf ValuePolarity
This compound Ethyl Acetate / Hexane (30:70)~0.6 - 0.7Less Polar
8-Aminoquinoline Ethyl Acetate / Hexane (30:70)~0.2 - 0.3More Polar
This compound Dichloromethane / Methanol (95:5)~0.8 - 0.9Less Polar
8-Aminoquinoline Dichloromethane / Methanol (95:5)~0.4 - 0.5More Polar
This compound Chloroform / Methanol (98:2)~0.7 - 0.8Less Polar
8-Aminoquinoline Chloroform / Methanol (98:2)~0.3 - 0.4More Polar
8-Aminoquinoline Dichloromethane / Methanol / Triethylamine (95:5:0.5)~0.4 - 0.5 (compact spot)More Polar

Note: The addition of a small amount of triethylamine (TEA) to the mobile phase is recommended when working with 8-aminoquinoline to prevent streaking caused by its basic nature interacting with the acidic silica gel.[3]

Mandatory Visualizations

Experimental Workflow for TLC Monitoring

cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prepare Mobile Phase Prepare Mobile Phase Develop Plate Develop Plate Prepare Mobile Phase->Develop Plate Prepare TLC Plate Prepare TLC Plate Spot Plate Spot Plate Prepare TLC Plate->Spot Plate Prepare Samples Prepare Samples Prepare Samples->Spot Plate Spot Plate->Develop Plate Dry Plate Dry Plate Develop Plate->Dry Plate Visualize Spots Visualize Spots Dry Plate->Visualize Spots Calculate Rf Values Calculate Rf Values Visualize Spots->Calculate Rf Values Interpret Results Interpret Results Calculate Rf Values->Interpret Results

Caption: Workflow for monitoring a reaction using TLC.

Logical Diagram for Troubleshooting Common TLC Issues

TLC Problem TLC Problem Streaking Spots Streaking Spots TLC Problem->Streaking Spots Is it... Spots at Baseline (Low Rf) Spots at Baseline (Low Rf) TLC Problem->Spots at Baseline (Low Rf) Is it... Spots at Solvent Front (High Rf) Spots at Solvent Front (High Rf) TLC Problem->Spots at Solvent Front (High Rf) Is it... No Visible Spots No Visible Spots TLC Problem->No Visible Spots Is it... Add Basic Modifier (e.g., TEA) Add Basic Modifier (e.g., TEA) Streaking Spots->Add Basic Modifier (e.g., TEA) Solution Increase Mobile Phase Polarity Increase Mobile Phase Polarity Spots at Baseline (Low Rf)->Increase Mobile Phase Polarity Solution Decrease Mobile Phase Polarity Decrease Mobile Phase Polarity Spots at Solvent Front (High Rf)->Decrease Mobile Phase Polarity Solution Use Visualization Stain Use Visualization Stain No Visible Spots->Use Visualization Stain Solution 1 Increase Sample Concentration Increase Sample Concentration No Visible Spots->Increase Sample Concentration Solution 2

Caption: Troubleshooting common issues in TLC analysis.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale synthesis of 8-nitroquinoline, a key intermediate in the production of various pharmaceuticals and other commercially valuable compounds. The protocols detailed below are designed to ensure safety, efficiency, and high product purity, addressing the challenges associated with large-scale chemical manufacturing.

Overview and Industrial Applications

This compound is a critical building block in organic synthesis. Its primary industrial relevance lies in its role as a precursor to other important quinoline (B57606) derivatives.

Key Applications:

  • Synthesis of 8-Aminoquinoline: this compound is readily reduced to 8-aminoquinoline, a core structure in several antimalarial drugs, including primaquine (B1584692) and tafenoquine.[1]

  • Production of 8-Hydroxyquinoline: Through further chemical transformations, this compound can be converted to 8-hydroxyquinoline, a versatile chelating agent with applications in analytical chemistry and as a precursor for fungicides and other bioactive molecules.[2]

  • Precursor to Nitroxoline (B368727) (8-Hydroxy-5-nitroquinoline): Nitroxoline, a derivative of this compound, is an established antibiotic and is being investigated for its potential as an anticancer agent.[3][4][5][6][7]

  • Corrosion Inhibition: this compound has been explored as an experimental corrosion inhibitor.

Synthesis Methodologies for Industrial Production

Two primary methods are considered for the industrial-scale synthesis of this compound: the nitration of quinoline and the Skraup synthesis.

Method 1: Nitration of Quinoline

This is the most common industrial approach, involving the electrophilic nitration of quinoline using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of 5-nitroquinoline (B147367) and this compound, which must then be separated.[2][8]

Challenges in Scale-Up:

  • Exothermic Reaction: Nitration reactions are highly exothermic and pose a significant risk of thermal runaway if not properly controlled.[9][10][11][12]

  • Isomer Separation: The separation of 5-nitroquinoline and this compound isomers requires an efficient and scalable purification process.

  • Corrosive Reagents: The use of concentrated acids necessitates specialized corrosion-resistant equipment.

Method 2: Skraup Synthesis

This method involves the reaction of o-nitroaniline with glycerol (B35011) in the presence of an oxidizing agent (such as arsenic pentoxide or nitrobenzene) and sulfuric acid.

Challenges in Scale-Up:

  • Violent Reaction: The Skraup synthesis is notoriously vigorous and can be difficult to control on a large scale.[13][14][15][16][17]

  • Tar Formation: The reaction is prone to the formation of tarry byproducts, which can complicate product isolation and reduce yield.[13][16]

  • Hazardous Reagents: The use of toxic reagents like arsenic pentoxide requires stringent safety and handling protocols.

Detailed Experimental Protocols

The following protocols are designed for the industrial-scale production of this compound, with a focus on safety and process control.

Protocol 1: Industrial Scale Nitration of Quinoline and Isomer Separation

This protocol is divided into three stages: nitration, work-up, and isomer separation.

Table 1: Reagents and Equipment for Nitration of Quinoline

Reagent/EquipmentSpecificationPurpose
Glass-Lined Reactor (1000 L)Equipped with a mechanical stirrer, cooling jacket, temperature probe, and addition funnelMain reaction vessel
Quinoline>98% purityStarting material
Concentrated Sulfuric Acid (98%)Technical gradeCatalyst and solvent
Concentrated Nitric Acid (68%)Technical gradeNitrating agent
Sodium Hydroxide (B78521) Solution (20%)Technical gradeNeutralization
Toluene (B28343)Technical gradeExtraction solvent
Hydrochloric Acid (37%)Technical gradeSalt formation for isomer separation
WaterDeionizedWashing and quenching
Centrifuge/Filter PressIndustrial gradeSolid-liquid separation
Vacuum DryerIndustrial gradeDrying of final product

Experimental Workflow: Nitration of Quinoline

G cluster_0 Nitration Stage cluster_1 Work-up Stage cluster_2 Isomer Separation Stage Charge H2SO4 Charge H2SO4 Cool Reactor Cool Reactor Charge H2SO4->Cool Reactor Add Quinoline Add Quinoline Cool Reactor->Add Quinoline Add HNO3 Add HNO3 Add Quinoline->Add HNO3 Reaction Monitoring Reaction Monitoring Add HNO3->Reaction Monitoring Quench Reaction Quench Reaction Reaction Monitoring->Quench Reaction Phase Separation Phase Separation Quench Reaction->Phase Separation Neutralization Neutralization Phase Separation->Neutralization Extraction Extraction Neutralization->Extraction Solvent Removal Solvent Removal Extraction->Solvent Removal Dissolve in Toluene Dissolve in Toluene Solvent Removal->Dissolve in Toluene Add HCl Add HCl Dissolve in Toluene->Add HCl Filter 5-Nitroquinoline HCl Filter 5-Nitroquinoline HCl Add HCl->Filter 5-Nitroquinoline HCl Isolate this compound Isolate this compound Filter 5-Nitroquinoline HCl->Isolate this compound

Caption: Workflow for the industrial synthesis of this compound via nitration.

Protocol Steps:

  • Nitration:

    • Charge the 1000 L glass-lined reactor with 400 L of concentrated sulfuric acid.

    • Cool the acid to 0-5°C using the reactor's cooling jacket.

    • Slowly add 100 kg of quinoline to the stirred sulfuric acid, maintaining the temperature below 10°C.

    • Prepare a nitrating mixture of 55 L of concentrated nitric acid and 55 L of concentrated sulfuric acid in a separate vessel, pre-cooled to 0°C.

    • Add the nitrating mixture dropwise to the quinoline solution over 4-6 hours, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir for an additional 2 hours at 5-10°C. Monitor the reaction progress by HPLC.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto 1000 kg of crushed ice in a separate, well-ventilated quenching vessel with vigorous stirring.

    • Allow the mixture to warm to room temperature. The nitroquinoline isomers will precipitate.

    • Filter the solid precipitate using a filter press and wash with cold water until the washings are neutral.

    • Transfer the crude product to a suitable vessel and suspend it in 500 L of water.

    • Slowly add 20% sodium hydroxide solution to neutralize any remaining acid, maintaining the pH at 7-8.

    • Filter the neutralized product and wash thoroughly with water.

  • Isomer Separation (based on patent EP0858998A1):

    • Dry the crude mixture of nitroquinoline isomers.

    • Suspend the dried solid in 500 L of toluene in the reactor.

    • Heat the mixture to 60-70°C to dissolve the solids.

    • Slowly add concentrated hydrochloric acid until the pH of a withdrawn aqueous sample is between 1 and 2. This will precipitate the 5-nitroquinoline as its hydrochloride salt.

    • Cool the mixture to 10-15°C and filter to remove the 5-nitroquinoline hydrochloride.

    • The filtrate contains the this compound. Wash the filtrate with a 5% sodium bicarbonate solution, followed by water.

    • Concentrate the toluene solution under reduced pressure to crystallize the this compound.

    • Filter the product and dry it under vacuum at 50°C.

Table 2: Expected Yield and Purity for Nitration Method

ParameterValue
Yield35-45% (of this compound)
Purity>99% (after recrystallization)
Protocol 2: Industrial Scale Skraup Synthesis of this compound

This protocol is an adaptation of the laboratory-scale Skraup synthesis for industrial production, incorporating safety measures to control the exothermic reaction.

Table 3: Reagents and Equipment for Skraup Synthesis

Reagent/EquipmentSpecificationPurpose
High-Torque Glass-Lined Reactor (1000 L)Equipped with a robust mechanical stirrer, heating/cooling system, and reflux condenserMain reaction vessel
o-Nitroaniline>98% purityStarting material
GlycerolTechnical gradeReactant
Concentrated Sulfuric Acid (98%)Technical gradeCatalyst and dehydrating agent
Ferrous Sulfate (B86663) (FeSO₄)Technical gradeModerator to control reaction vigor
Sodium Hydroxide Solution (30%)Technical gradeNeutralization
Steam Distillation UnitIndustrial scalePurification

Experimental Workflow: Skraup Synthesis

G cluster_0 Reaction Stage cluster_1 Work-up and Purification Stage Charge Reagents Charge Reagents Controlled Heating Controlled Heating Charge Reagents->Controlled Heating Reflux Reflux Controlled Heating->Reflux Cool and Dilute Cool and Dilute Reflux->Cool and Dilute Neutralization Neutralization Cool and Dilute->Neutralization Steam Distillation Steam Distillation Neutralization->Steam Distillation Product Isolation Product Isolation Steam Distillation->Product Isolation

Caption: Workflow for the industrial synthesis of this compound via the Skraup reaction.

Protocol Steps:

  • Reaction:

    • In the 1000 L reactor, carefully charge 150 kg of concentrated sulfuric acid.

    • With vigorous stirring, slowly add 120 kg of glycerol.

    • Add 20 kg of ferrous sulfate as a moderator.

    • Slowly and carefully add 100 kg of o-nitroaniline to the mixture.

    • Heat the mixture gently and with extreme caution. The reaction is highly exothermic and will initiate, often with a noticeable increase in temperature and gas evolution. Be prepared to apply cooling to control the reaction rate.

    • Once the initial vigorous reaction subsides, maintain the mixture at a gentle reflux (around 130-140°C) for 3-4 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to below 100°C.

    • Carefully dilute the mixture with 1000 L of water.

    • Neutralize the acidic solution by the slow addition of 30% sodium hydroxide solution, ensuring the temperature is controlled with cooling. The pH should be adjusted to 7-8.

    • Transfer the neutralized slurry to a steam distillation unit.

    • Perform steam distillation to separate the volatile this compound from the non-volatile tar and inorganic salts.

    • Collect the distillate, which will contain a mixture of water and this compound.

    • Cool the distillate to induce crystallization of the this compound.

    • Filter the product, wash with cold water, and dry under vacuum at 50°C.

Table 4: Expected Yield and Purity for Skraup Synthesis

ParameterValue
Yield50-60%
Purity>98% (after steam distillation)

Biological Signaling Pathway of a Key Derivative: Nitroxoline

This compound is a precursor to the bioactive compound nitroxoline (8-hydroxy-5-nitroquinoline). The primary mechanism of action of nitroxoline is through the chelation of divalent metal ions, which disrupts various cellular processes in both bacteria and cancer cells.

Mechanism of Action: Nitroxoline as a Metal Chelator

G cluster_0 Nitroxoline's Action cluster_1 Bacterial Cell cluster_2 Cancer Cell Nitroxoline Nitroxoline Fe2+/Zn2+ Ions Fe2+/Zn2+ Ions Nitroxoline->Fe2+/Zn2+ Ions Chelation Biofilm Formation Biofilm Formation Nitroxoline->Biofilm Formation Inhibits Biofilm Dispersal Biofilm Dispersal Nitroxoline->Biofilm Dispersal Induces Cathepsin B Cathepsin B Nitroxoline->Cathepsin B Inhibits MetAP2 MetAP2 Nitroxoline->MetAP2 Inhibits Fe2+/Zn2+ Ions->Biofilm Formation Required for Inhibition of Proliferation Inhibition of Proliferation Cathepsin B->Inhibition of Proliferation Leads to Inhibition of Angiogenesis Inhibition of Angiogenesis MetAP2->Inhibition of Angiogenesis Leads to

Caption: Mechanism of action of nitroxoline via metal chelation.

Pathway Description:

Nitroxoline exerts its biological effects primarily by chelating essential divalent metal ions, such as iron (Fe²⁺) and zinc (Zn²⁺).[3][4]

  • Antibacterial and Anti-biofilm Activity: In bacteria, particularly species like Pseudomonas aeruginosa, these metal ions are crucial for the formation and maintenance of biofilms. By sequestering Fe²⁺ and Zn²⁺, nitroxoline inhibits biofilm formation and can lead to the dispersal of existing biofilms, making the bacteria more susceptible to antibiotics and host immune responses.[3][6]

  • Anticancer Activity: In cancer cells, nitroxoline's metal-chelating properties are thought to inhibit key enzymes that are dependent on these metal ions for their activity.

    • Inhibition of Cathepsin B: This enzyme is involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis. Inhibition of cathepsin B can thus reduce tumor cell proliferation.[6]

    • Inhibition of MetAP2 (Methionine Aminopeptidase 2): MetAP2 is an enzyme that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting MetAP2, nitroxoline can restrict tumor growth by cutting off its blood supply.[5][6]

Safety Precautions for Industrial Scale-Up

The industrial synthesis of this compound involves hazardous materials and energetic reactions. A robust safety program is mandatory.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and chemical-resistant clothing.

  • Ventilation: All operations should be conducted in well-ventilated areas or in closed systems to avoid the inhalation of corrosive vapors and nitro-aromatic compounds.

  • Emergency Procedures: Emergency showers and eyewash stations must be readily accessible. Personnel should be trained in emergency procedures for chemical spills and runaway reactions.

  • Process Control: Strict control of reaction temperature, addition rates, and stirring is critical to prevent runaway reactions. Automated control systems with emergency shutdown protocols are highly recommended.

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with local environmental regulations. Acidic and organic waste streams should be segregated and treated appropriately.

References

Application Notes and Protocols for the Analysis of 8-Nitroquinoline in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nitroquinoline is a quinoline (B57606) derivative containing a nitro group. Quinoline and its derivatives are classes of heterocyclic compounds that have been investigated for a variety of industrial and pharmaceutical applications. Due to its chemical properties, this compound may enter the environment through industrial discharge or other means, necessitating reliable analytical methods for its detection and quantification in environmental matrices. This document provides detailed application notes and protocols for the analysis of this compound in water and soil samples, primarily based on High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for the analysis of nitroaromatic compounds. A voltammetric method is also presented as an alternative approach for aqueous samples.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is essential for method development, particularly for selecting appropriate solvents for extraction and mobile phases for chromatography.

PropertyValueReference
Molecular Formula C₉H₆N₂O₂[1][2]
Molecular Weight 174.16 g/mol [1][2]
Appearance Yellow to light yellow solid[2]
Melting Point 89-91 °C
Solubility Slightly soluble in water; Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid.[1]
UV-Vis λmax 275 nm, 301 nm, 315 nm[1]
Health and Safety

This compound is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete safety information.

Analysis of this compound in Water Samples

Application Note: HPLC-UV Method

This method is adapted from established protocols for the analysis of nitroaromatic compounds in aqueous matrices. It involves solid-phase extraction (SPE) to concentrate the analyte and remove interferences, followed by separation and quantification using HPLC with a UV detector.

Principle: Water samples are passed through a solid-phase extraction cartridge, where this compound is adsorbed. The cartridge is then washed to remove interfering substances, and this compound is eluted with an organic solvent. The eluate is concentrated and analyzed by HPLC.

Expected Performance: Based on methods for similar nitroaromatic compounds, this method is expected to achieve detection limits in the low µg/L range.

Experimental Protocol: HPLC-UV Analysis of this compound in Water

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Phosphoric acid or formic acid (for MS-compatible methods)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or equivalent)

  • Glass fiber filters (0.45 µm)

  • Volumetric flasks, pipettes, and syringes

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • SPE manifold

  • Nitrogen evaporator

3. Preparation of Standards

  • Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L) by diluting the stock solution with the mobile phase.

4. Sample Preparation (Solid-Phase Extraction)

  • Filter the water sample (1 L) through a 0.45 µm glass fiber filter.

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the water sample onto the cartridge at a flow rate of approximately 10 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • Concentrate the eluate to 1 mL using a gentle stream of nitrogen.

5. HPLC Analysis

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1] For MS-compatibility, replace phosphoric acid with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 275 nm (or one of the other absorbance maxima)

  • Column Temperature: 30 °C

6. Quantification

  • Generate a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the final concentration in the original water sample, accounting for the concentration factor from the SPE step.

Application Note: Voltammetric Method

An alternative method for the determination of this compound in drinking and river water utilizes differential pulse voltammetry (DPV) with a silver solid electrode.[2] This electrochemical technique offers a sensitive and potentially portable analytical solution.

Principle: this compound is electrochemically active and can be reduced at the surface of a silver electrode. The reduction peak current, measured by DPV, is proportional to the concentration of this compound in the sample.

Expected Performance: This method has been reported to be applicable for the determination of micromolar concentrations of this compound.[2]

Experimental Protocol: Voltammetric Analysis of this compound in Water

1. Materials and Reagents

  • This compound standard

  • Britton-Robinson (BR) buffer components (boric acid, phosphoric acid, acetic acid, sodium hydroxide)

  • Deionized water

2. Instrumentation

  • Potentiostat/Galvanostat with a three-electrode cell (working electrode: silver solid electrode; reference electrode: Ag/AgCl; counter electrode: platinum wire)

3. Procedure

  • Prepare a Britton-Robinson buffer solution at pH 3.0.

  • Place the water sample in the electrochemical cell and add the BR buffer.

  • Deaerate the solution with nitrogen gas for 5-10 minutes.

  • Perform the differential pulse voltammetry measurement under the optimal conditions as described in the literature.[2]

  • Quantification is typically achieved using the standard addition method.

Analysis of this compound in Soil Samples

Application Note: HPLC-UV Method for Soil

This protocol is adapted from general methods for the analysis of organic explosives and nitroaromatic compounds in soil.[3][4] It involves solvent extraction followed by cleanup and HPLC-UV analysis.

Principle: this compound is extracted from the soil matrix using an organic solvent. The extract is then filtered and may require a cleanup step before analysis by HPLC-UV.

Expected Performance: The performance of this method will depend on the soil type and the efficiency of the extraction. Detection limits in the ng/g to µg/g range are generally achievable for similar compounds.

Experimental Protocol: HPLC-UV Analysis of this compound in Soil

1. Materials and Reagents

  • Same as for the water analysis protocol.

  • Anhydrous sodium sulfate.

2. Instrumentation

  • Same as for the water analysis protocol.

  • Sonicator or shaker.

  • Centrifuge.

3. Sample Preparation and Extraction

  • Air-dry the soil sample and sieve it to remove large debris.

  • Weigh 10 g of the homogenized soil into a glass vial.

  • Add 20 mL of acetonitrile to the soil sample.

  • Extract the sample by sonicating for 18 hours or shaking vigorously.

  • Allow the soil to settle, or centrifuge the sample to separate the solid and liquid phases.

  • Filter the supernatant through a 0.45 µm syringe filter. The extract is now ready for HPLC analysis.

4. HPLC Analysis

  • The HPLC conditions are the same as described for the water analysis protocol.

5. Quantification

  • The quantification is performed as described for the water analysis protocol. The final concentration is reported in mg/kg of dry soil.

Visualization of Workflows

Workflow for Water Sample Analysis

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis WaterSample 1 L Water Sample Filtration Filtration (0.45 µm) WaterSample->Filtration SPE_Loading Sample Loading Filtration->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol, Water) SPE_Conditioning->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution with Acetonitrile SPE_Washing->SPE_Elution Concentration Concentration to 1 mL SPE_Elution->Concentration HPLC_Injection HPLC Injection (20 µL) Concentration->HPLC_Injection Separation C18 Reverse-Phase Separation HPLC_Injection->Separation Detection UV Detection (275 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the analysis of this compound in water samples.

Workflow for Soil Sample Analysis

Soil_Analysis_Workflow cluster_sample_prep_soil Sample Preparation cluster_hplc_analysis_soil HPLC Analysis SoilSample 10 g Soil Sample Extraction Solvent Extraction (Acetonitrile) SoilSample->Extraction Separation_Step Centrifugation / Settling Extraction->Separation_Step Filtration_Step Filtration (0.45 µm) Separation_Step->Filtration_Step HPLC_Injection_Soil HPLC Injection Filtration_Step->HPLC_Injection_Soil Separation_Soil C18 Reverse-Phase Separation HPLC_Injection_Soil->Separation_Soil Detection_Soil UV Detection Separation_Soil->Detection_Soil Quantification_Soil Quantification Detection_Soil->Quantification_Soil

Caption: General workflow for the analysis of this compound in soil samples.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 8-Nitroquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound synthesized via the nitration of quinoline (B57606) is often contaminated with its positional isomer, 5-nitroquinoline (B147367).[1] Other potential impurities can include unreacted starting materials, byproducts from side reactions, and residual acids from the synthesis.

Q2: What are the general solubility properties of this compound?

A2: this compound is generally soluble in organic solvents such as ethanol (B145695), ethyl ether, benzene, and chloroform.[2] It is slightly soluble in cold water but its solubility increases in hot water and dilute acids.[2][3]

Q3: My this compound sample is appearing as an oil during recrystallization instead of crystals. What should I do?

A3: "Oiling out" can occur if the solute's melting point is lower than the boiling point of the solvent, or if the concentration of the solute is too high. To address this, try the following:

  • Re-dissolve and cool slowly: Gently heat the solution to re-dissolve the oil, and then allow it to cool at a much slower rate.

  • Adjust the solvent system: Add a small amount of a solvent in which this compound is more soluble to the hot solution before cooling.

  • Reduce the concentration: Add more solvent to the solution before attempting to recrystallize.

Q4: The yield of my purified this compound is very low after recrystallization. How can I improve it?

A4: A low yield can result from using an excessive amount of solvent during recrystallization, leading to a significant amount of the product remaining in the mother liquor. To improve the yield, use the minimum amount of hot solvent necessary to completely dissolve the crude product. Ensure the solution is thoroughly cooled, for instance in an ice bath, to maximize precipitation before filtration.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Difficulty separating this compound from 5-Nitroquinoline The isomers have very similar physical and chemical properties.Utilize a pH-controlled precipitation method. Convert the mixture to their hydrohalide salts and then selectively precipitate this compound by adjusting the pH to approximately 3.5.[1]
Colored impurities in the final product Presence of polymeric or other colored byproducts.Treat the solution with activated charcoal during recrystallization. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Crystals crash out of solution too quickly The solution is supersaturated, or the cooling rate is too fast.This can trap impurities within the crystal lattice. To resolve this, add a small amount of additional hot solvent to redissolve the precipitate and allow the solution to cool more slowly. Insulating the flask can help control the cooling rate.
No crystals are forming upon cooling The solution may not be sufficiently saturated, or there are no nucleation sites.If the solution is not saturated, evaporate some of the solvent to increase the concentration. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
Streaking or tailing on a silica (B1680970) gel TLC plate This compound, like other quinoline derivatives, can interact strongly with the acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) to the mobile phase.[4] Alternatively, consider using a different stationary phase such as neutral or basic alumina.[4]

Quantitative Data

SolventSolubility
EthanolSoluble[2]
Ethyl EtherSoluble[2]
BenzeneSoluble[2]
ChloroformSoluble[2]
Cold WaterSlightly Soluble[3]
Hot WaterSoluble[2]
Dilute AcidSoluble[2]

Experimental Protocols

Protocol 1: Purification of this compound by pH-Controlled Precipitation and Recrystallization

This protocol is particularly effective for separating this compound from its 5-nitroquinoline isomer.[1]

1. Formation of Hydrohalide Salts: a. Dissolve the crude mixture of nitroquinoline isomers in a suitable organic solvent (e.g., ethyl acetate). b. Add a hydrohalide, such as gaseous HCl or aqueous HCl, to the solution to precipitate the hydrohalide salts of the isomers. c. Collect the precipitate by filtration.

2. Slurry Formation: a. Create a slurry of the collected precipitate in water or a mixture of water and a water-miscible liquid.

3. pH Adjustment and Precipitation: a. Slowly add a suitable base, such as a dilute aqueous sodium bicarbonate solution, to the slurry to increase the pH. b. Monitor the pH closely. This compound will begin to precipitate at a pH of approximately 2, with optimal precipitation occurring around a pH of 3.5.[1] c. Collect the precipitated this compound free base by filtration. This precipitate is expected to be over 95% pure.[1]

4. Recrystallization: a. Dissolve the collected this compound in a minimal amount of hot isopropyl alcohol.[1] b. If colored impurities are present, add a small amount of activated charcoal and perform a hot gravity filtration. c. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and dry thoroughly. The purity can be increased to over 99% with this step.[1]

Protocol 2: General Recrystallization from a Single Solvent

This protocol is suitable for the general purification of this compound when isomeric impurities are not the primary concern.

1. Solvent Selection: a. Based on solubility data, ethanol is a suitable solvent for the recrystallization of this compound.

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol and heat the mixture to dissolve the solid completely.

3. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and add a small amount of activated charcoal. b. Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary): a. If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

5. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to induce further crystallization.

6. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of ice-cold ethanol. c. Dry the purified crystals completely.

Visualizations

experimental_workflow cluster_precipitation pH-Controlled Precipitation cluster_recrystallization Recrystallization crude Crude this compound (with 5-Nitroquinoline impurity) dissolve Dissolve in Organic Solvent crude->dissolve add_hcl Add HCl to form Hydrohalide Salts dissolve->add_hcl precipitate_salts Precipitated Isomer Salts add_hcl->precipitate_salts slurry Form Aqueous Slurry precipitate_salts->slurry adjust_ph Adjust pH to ~3.5 with NaHCO3 slurry->adjust_ph precipitate_8nq Precipitated >95% Pure this compound adjust_ph->precipitate_8nq dissolve_ipa Dissolve in hot Isopropyl Alcohol precipitate_8nq->dissolve_ipa charcoal Add Activated Charcoal (if needed) dissolve_ipa->charcoal hot_filtration Hot Gravity Filtration charcoal->hot_filtration cool Cool to Crystallize hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration pure_crystals >99% Pure This compound Crystals vacuum_filtration->pure_crystals

Caption: Purification workflow for this compound.

troubleshooting_crystallization start Crystallization Issue oiling_out Oiling Out? start->oiling_out slow_cooling Re-dissolve and Cool Slowly oiling_out->slow_cooling Yes adjust_solvent Adjust Solvent System oiling_out->adjust_solvent Yes low_yield Low Yield? oiling_out->low_yield No end Successful Crystallization slow_cooling->end adjust_solvent->end min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes thorough_cooling Ensure Thorough Cooling low_yield->thorough_cooling Yes no_crystals No Crystals Forming? low_yield->no_crystals No min_solvent->end thorough_cooling->end concentrate Concentrate Solution no_crystals->concentrate Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce Yes no_crystals->end No concentrate->end induce->end

Caption: Troubleshooting crystallization of this compound.

References

minimizing byproduct formation in 8-Nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Nitroquinoline. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Skraup Synthesis

Question: We are experiencing significantly low yields (under 20%) of this compound when using o-nitroaniline in a Skraup synthesis. What are the potential causes and solutions?

Answer:

Low yields in the Skraup synthesis of this compound from o-nitroaniline are a common issue. The primary reason is the deactivating effect of the nitro group on the aniline (B41778) substrate, which makes it less nucleophilic.[1][2] Here are the key factors and troubleshooting steps:

  • Substrate Reactivity: The electron-withdrawing nature of the nitro group in o-nitroaniline strongly deactivates the aromatic ring, hindering the electrophilic cyclization step of the Skraup reaction. Yields as low as 17% have been reported with o-nitroaniline, whereas a more reactive substrate like o-bromoaniline can give yields around 75% under similar conditions.[1][2]

    • Solution: While challenging, you can try to optimize the reaction conditions by using a more forceful oxidizing agent or a higher reaction temperature. However, be aware that this may also increase byproduct formation.[1]

  • Temperature Control: The Skraup reaction is highly exothermic. Improper temperature control can lead to the formation of unwanted byproducts or prevent the reaction from proceeding efficiently.[1]

    • Solution: The reaction typically requires initial heating to initiate. Once the reaction starts, the external heat source should be removed to allow the reaction's own heat to sustain boiling. After the initial exotherm subsides, heating should be reapplied to maintain a steady reflux.[1]

  • Mixing: The reaction mixture is often viscous, and inadequate mixing can lead to localized overheating and side reactions, which will reduce the yield of the desired product.[1]

    • Solution: Employ a powerful mechanical stirrer to ensure efficient and homogenous mixing throughout the reaction. For highly viscous mixtures, a magnetic stir bar may be insufficient.[1]

  • Reagent Quality: The presence of water can interfere with the reaction.

Issue 2: Formation of Tarry Byproducts

Question: Our Skraup synthesis of this compound is producing a significant amount of black, tarry material, making product isolation difficult. How can we minimize this?

Answer:

The formation of tarry byproducts is a notorious characteristic of the Skraup synthesis, often arising from the polymerization of acrolein, which is generated in situ from glycerol.[3]

  • Cause: Under the harsh acidic and high-temperature conditions of the reaction, the highly reactive acrolein can readily polymerize.[3]

  • Solutions:

    • Controlled Reagent Addition: Slowly adding the glycerol to the heated reaction mixture can help to keep the instantaneous concentration of acrolein low, thus minimizing its polymerization.

    • Optimal Temperature: Maintaining the lowest possible temperature that allows the reaction to proceed will help reduce polymerization. Overheating should be strictly avoided.[4]

    • Moderating Agents: The use of ferrous sulfate (B86663) (FeSO₄) can help to moderate the otherwise violent reaction, leading to a cleaner reaction profile.[5]

    • Purification: While not preventing their formation, steam distillation is a highly effective method for separating the volatile this compound from the non-volatile tarry residues during workup.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: Besides the tarry materials from acrolein polymerization, other potential byproducts depend on the synthetic route. In the Skraup synthesis starting from o-nitroaniline, byproducts can arise from incomplete reaction or side reactions of the starting material under the harsh conditions. When synthesizing this compound via nitration of quinoline (B57606), the major byproducts are other nitroquinoline isomers, primarily 5-nitroquinoline (B147367). The typical product mixture from quinoline nitration contains about 40-60% 5-nitroquinoline and 30-50% this compound, along with smaller amounts of other isomers like 3-, 6-, and 7-nitroquinoline.[6]

Q2: Are there alternative synthesis routes to the Skraup reaction for this compound?

A2: Yes, the most common alternative is the direct nitration of quinoline using a mixture of nitric acid and sulfuric acid.[6] However, this method invariably produces a mixture of 5-nitroquinoline and this compound, which then requires separation.[6] The separation can be achieved by fractional crystallization of their hydrohalide salts or by pH-controlled precipitation.[6] For instance, precipitating the free bases from an acidic solution by carefully raising the pH to about 3.5 can selectively precipitate this compound with over 95% purity.[6]

Q3: What is the role of the oxidizing agent in the Skraup synthesis?

A3: The oxidizing agent is crucial for the final aromatization step, converting the initially formed dihydroquinoline intermediate into the stable quinoline ring system. Common oxidizing agents used are arsenic pentoxide, m-nitrobenzenesulfonic acid, or nitrobenzene (B124822) itself.[2][5][7] When using a nitro-substituted aniline as the starting material, it can sometimes act as the oxidizing agent, though this can lead to complex side reactions.[2]

Q4: How can I purify crude this compound?

A4: The purification strategy depends on the synthetic route and the nature of the impurities.

  • From Skraup Synthesis: After the reaction, the mixture is typically poured into water, neutralized, and then subjected to steam distillation to separate the volatile this compound from non-volatile tars.[3] The crude product can then be further purified by recrystallization from a suitable solvent like ethanol (B145695) or isopropanol.[6][8] Treatment with activated charcoal can be used to remove colored impurities.[8]

  • From Nitration of Quinoline: The separation of 5- and this compound isomers is the main challenge. As mentioned, this can be achieved by fractional crystallization or pH-controlled precipitation.[6] Once the this compound is isolated, it can be further purified by recrystallization to achieve purity greater than 99%.[6]

Data Presentation

Table 1: Comparison of Yields for Skraup Synthesis of Substituted Quinolines

Starting AnilineProductReported YieldReference
o-NitroanilineThis compound~17%[1][2]
o-Bromoaniline8-Bromoquinoline~75%[1][2]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline65-76%[9]
AnilineQuinoline84-91%[10][11]

Experimental Protocols

Key Experiment: Skraup Synthesis of this compound

This protocol is a generalized procedure based on classical Skraup synthesis principles.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a powerful mechanical stirrer, combine o-nitroaniline, anhydrous glycerol, and a moderating agent such as ferrous sulfate heptahydrate.[1]

  • Acid Addition: Slowly and with external cooling (e.g., an ice bath), add concentrated sulfuric acid to the stirred mixture.[1]

  • Reaction Initiation: Gently heat the mixture until boiling begins.

  • Exothermic Phase: Immediately remove the external heat source. The exothermic nature of the reaction should sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, cool the flask externally.[1]

  • Reflux: Once the initial exothermic reaction subsides, apply external heat to maintain a steady reflux for several hours (typically 3 hours) to ensure the reaction goes to completion.[8]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a large volume of cold water.

    • Filter the diluted mixture to remove any solid byproducts.[8]

    • Carefully neutralize the filtrate with a base, such as sodium hydroxide (B78521) solution, until the solution is alkaline. The crude this compound will precipitate.[8]

  • Purification:

    • Collect the crude product by filtration and wash it with water.[8]

    • For further purification, the crude product can be recrystallized from ethanol, often with the use of activated charcoal to decolorize the solution.[8] The pure this compound should be obtained as colorless needles.[8]

Visualizations

Skraup_Synthesis_Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Byproduct Tarry Byproducts Acrolein->Byproduct Polymerization oNitroaniline o-Nitroaniline oNitroaniline->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Dihydro_Nitroquinoline 1,2-Dihydro-8-nitroquinoline Cyclized_Intermediate->Dihydro_Nitroquinoline Dehydration Product This compound Dihydro_Nitroquinoline->Product Oxidation

Caption: Reaction pathway for the Skraup synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Issue Check_Substrate Is the aniline substrate deactivated? Start->Check_Substrate Check_Temp Is temperature controlled effectively? Check_Substrate->Check_Temp No Optimize_Conditions Optimize Oxidant/ Increase Temperature (with caution) Check_Substrate->Optimize_Conditions Yes Check_Mixing Is mixing vigorous and efficient? Check_Temp->Check_Mixing Yes Implement_Temp_Control Initiate with heat, then remove during exotherm, then reflux Check_Temp->Implement_Temp_Control No Use_Mech_Stirrer Use Mechanical Stirrer Check_Mixing->Use_Mech_Stirrer No End Improved Synthesis Check_Mixing->End Yes Optimize_Conditions->End Implement_Temp_Control->End Use_Mech_Stirrer->End

Caption: Troubleshooting workflow for this compound Skraup synthesis.

References

troubleshooting common issues in the nitration of quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during the nitration of quinoline (B57606). The information is structured in a question-and-answer format to directly address specific challenges you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of quinoline under standard mixed acid conditions?

Under typical nitration conditions using a mixture of nitric acid and sulfuric acid, the electrophilic substitution occurs on the benzene (B151609) ring of the quinoline molecule. The primary products are a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline.[1][2] The reaction proceeds via the protonated quinolinium ion, which directs the substitution to these positions.[2]

Q2: I obtained a low yield of nitrated products. What are the potential causes and how can I improve it?

Several factors can contribute to a low yield in the nitration of quinoline. Consider the following troubleshooting steps:

  • Incomplete Reaction: The nitration of quinoline can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: While lower temperatures can increase selectivity, they may also decrease the reaction rate. If the reaction is too slow, a moderate increase in temperature may be necessary. However, be aware that higher temperatures can lead to the formation of byproducts.

  • Improper Work-up: Significant product loss can occur during the work-up phase. Ensure complete extraction of the products from the aqueous layer. If the product does not precipitate upon quenching with ice, it may be necessary to perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.[3]

  • Acid Concentration: The concentration of the mixed acids is crucial. Using fuming nitric acid and fuming sulfuric acid can increase the reaction rate, but also the potential for side reactions.[1]

Q3: My nitration reaction resulted in a complex mixture of isomers that is difficult to separate. How can I improve the regioselectivity?

Achieving high regioselectivity between the 5- and 8-nitro isomers can be challenging. Here are some strategies to consider:

  • Temperature Control: The ratio of 5-nitroquinoline to this compound is influenced by temperature. Running the reaction at 0 °C has been reported to produce a roughly equal mixture of the two isomers.[2] Experimenting with different temperatures may shift the selectivity towards one isomer.

  • Alternative Nitrating Agents: If standard mixed-acid nitration does not provide the desired selectivity, consider exploring alternative nitrating agents. For instance, nitration via a Reissert compound has been shown to yield 3-nitroquinoline, offering a different regiochemical outcome.[4]

  • Protecting Groups: In some cases, the use of protecting groups on the quinoline ring can direct the nitration to a specific position.

Q4: I am observing the formation of dinitrated or other unexpected byproducts. How can I minimize these side reactions?

The formation of dinitrated and other nitroquinoline isomers (such as 3-, 6-, and 7-nitroquinoline) can occur under more forcing reaction conditions.[5] To minimize these byproducts:

  • Control Reaction Temperature: Avoid high reaction temperatures, as they can promote dinitration and other side reactions.

  • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent. An excess of nitric acid can lead to the formation of multiple nitrated products.

  • Reaction Time: Monitor the reaction closely and quench it once the desired mono-nitrated products are formed to prevent further nitration.

Q5: During the work-up, I encountered a persistent emulsion when neutralizing the reaction mixture. How can I resolve this?

Emulsion formation is a common issue during the work-up of nitration reactions, especially when using basic solutions for neutralization.[3] Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.[3]

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Pass the emulsified layer through a plug of glass wool or Celite.[3]

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to phase separation.[3]

Data Presentation

The following table summarizes the isomer distribution of mono-nitrated quinoline products under different reaction conditions.

Temperature (°C)Nitrating AgentReaction Time (h)5-Nitroquinoline (%)This compound (%)Total Yield (%)Reference
0HNO₃/H₂SO₄-~50~50-[2]

Note: This table is intended to be illustrative. Specific yields and isomer ratios can vary based on the precise experimental conditions.

Experimental Protocols

Standard Protocol for the Nitration of Quinoline

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Quinoline: Slowly add quinoline to the cold sulfuric acid with constant stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, maintaining the reaction temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Work-up:

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry.

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract with dichloromethane.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of 5-nitroquinoline and this compound, can be separated by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Common Issues in Quinoline Nitration cluster_low_yield Low Yield Solutions cluster_selectivity Regioselectivity Solutions cluster_byproducts Byproduct Minimization cluster_workup Work-up Solutions start Start Nitration Experiment issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes poor_selectivity Poor Regioselectivity issue->poor_selectivity Yes byproducts Byproduct Formation issue->byproducts Yes workup_issues Work-up Problems (e.g., Emulsion) issue->workup_issues Yes success Successful Nitration issue->success No ly_sol1 Increase Reaction Time low_yield->ly_sol1 ly_sol2 Optimize Temperature low_yield->ly_sol2 ly_sol3 Improve Work-up/Extraction low_yield->ly_sol3 ps_sol1 Adjust Temperature poor_selectivity->ps_sol1 ps_sol2 Use Alternative Nitrating Agent poor_selectivity->ps_sol2 bp_sol1 Control Temperature Strictly byproducts->bp_sol1 bp_sol2 Use Stoichiometric Nitrating Agent byproducts->bp_sol2 bp_sol3 Monitor Reaction and Quench Promptly byproducts->bp_sol3 wu_sol1 Add Brine to Break Emulsion workup_issues->wu_sol1 wu_sol2 Gentle Agitation workup_issues->wu_sol2 wu_sol3 Filter through Celite workup_issues->wu_sol3

Caption: A troubleshooting workflow for common issues in quinoline nitration.

RegioselectivityFactors Factors Influencing Regioselectivity in Quinoline Nitration cluster_conditions Reaction Conditions quinoline Quinoline protonation Protonation (H+) quinoline->protonation quinolinium Quinolinium Ion protonation->quinolinium attack Electrophilic Attack quinolinium->attack nitronium Nitronium Ion (NO2+) nitronium->attack pos5 Position 5 attack->pos5 Favored pos8 Position 8 attack->pos8 Favored other_pos Other Positions (e.g., 3, 6, 7) attack->other_pos Minor/Side Reactions temp Temperature temp->attack reagents Nitrating Agent reagents->attack

Caption: Factors influencing regioselectivity in the nitration of quinoline.

References

Technical Support Center: Optimization of Reaction Conditions for 8-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 8-nitroquinoline derivatives.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound and its derivatives, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of this compound in Skraup Synthesis

Question: My Skraup synthesis using o-nitroaniline is resulting in a very low yield (under 20%). What are the likely causes and how can I improve it?

Answer:

Low yields in the Skraup synthesis, especially with deactivated anilines like o-nitroaniline, are a common issue. The primary reasons and potential solutions are outlined below:

  • Substrate Reactivity: The electron-withdrawing nitro group in o-nitroaniline makes the amino group less nucleophilic, hindering the initial reaction with acrolein (formed from glycerol).

    • Solution: Consider using a more reactive aniline (B41778) if your target molecule allows. For instance, o-bromoaniline can yield up to 75% under similar conditions. If o-nitroaniline is essential, you may need to employ more forcing reaction conditions, such as higher temperatures or a stronger oxidizing agent, but be aware this can increase byproduct formation.[1]

  • Inadequate Temperature Control: The Skraup reaction is highly exothermic.[1][2] Improper temperature management can lead to either an incomplete reaction or excessive tar formation.

    • Solution: Heat the reaction mixture to initiate the reaction (typically to its boiling point). Once the exothermic reaction begins, remove the external heat source and allow the reaction's own heat to sustain it.[1] If the reaction is too vigorous, intermittent cooling may be necessary.[3] After the initial exotherm subsides, reapply heat to maintain a steady reflux for the recommended duration.[1]

  • Poor Mixing: The reaction mixture is often viscous, leading to inefficient stirring, localized overheating, and increased side reactions.[1]

    • Solution: Use a robust mechanical stirrer instead of a magnetic stir bar to ensure thorough mixing of the viscous reaction mixture.[1]

Problem 2: Formation of Tar and Difficult Product Isolation

Question: My reaction mixture has turned into a thick, black tar, making it difficult to isolate the this compound. What causes this and how can I purify my product?

Answer:

Tar formation is a frequent problem in the Skraup synthesis due to the polymerization of acrolein and other side reactions at high temperatures.

  • Causes:

    • Overheating: Excessive temperatures significantly accelerate polymerization.[1]

    • Reagent Quality: The presence of water in glycerol (B35011) can interfere with the reaction and promote side reactions.

  • Solutions to Minimize Tar Formation:

    • Strict Temperature Control: Adhere to the recommended temperature profile to avoid overheating.[1]

    • Use of Moderators: Adding ferrous sulfate (B86663) or boric acid can help control the reaction's vigor.[2]

  • Purification Strategies:

    • Steam Distillation: This is an effective method to separate the volatile quinoline (B57606) product from the non-volatile tar.[1][4] First, steam distill to remove any unreacted oxidizing agent (e.g., nitrobenzene). Then, make the residue strongly basic and steam distill again to isolate the this compound.[1]

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and perform an acid-base extraction to separate the basic quinoline from neutral and acidic impurities.[1]

Problem 3: Presence of 5-Nitroquinoline (B147367) Isomer

Question: My nitration of quinoline produced a mixture of 5-nitroquinoline and this compound. How can I separate them?

Answer:

The direct nitration of quinoline typically yields a mixture of 5- and 8-nitro isomers.[5] Separation can be achieved by fractional crystallization of their salts.

  • Separation Protocol: A patented method involves the separation of these isomers by forming their hydrohalide salts and leveraging their differential solubility in wet dimethylformamide (DMF).[6][7]

    • Create a mixture of the nitroquinoline isomer hydrohalide salts.[6]

    • Heat a slurry of this mixture in wet DMF to form a solution.[6]

    • Cool the solution to allow the 5-nitroquinoline hydrohalide to precipitate.[6]

    • Collect the 5-nitroquinoline hydrohalide precipitate by filtration.[6]

    • The this compound remains in the filtrate and can be recovered by further processing.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to optimize for the Skraup synthesis of this compound?

A1: The key parameters to optimize are:

  • Temperature: Careful control is crucial to initiate the reaction, manage the exotherm, and maintain a steady reflux.[1]

  • Stirring: Efficient mechanical stirring is necessary for the viscous mixture.[1]

  • Reactant Ratios: The molar ratios of the aniline, glycerol, sulfuric acid, and oxidizing agent should be carefully controlled.

  • Purity of Reagents: Use anhydrous glycerol to minimize side reactions.[1]

Q2: What are some alternative methods for synthesizing the quinoline ring?

A2: Besides the Skraup synthesis, other common methods include:

  • Doebner-von Miller reaction: Uses an α,β-unsaturated carbonyl compound instead of glycerol.[8]

  • Friedländer synthesis: Involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[5]

  • Combes synthesis: Forms 2,4-disubstituted quinolines from anilines and β-diketones.[9]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress by comparing the reaction mixture to the starting materials.[2]

Quantitative Data

Table 1: Effect of Aniline Substituent on Skraup Synthesis Yield

Starting AnilineSubstituent EffectApproximate Yield of Corresponding QuinolineReference
o-BromoanilineWeakly deactivating~75%
o-NitroanilineStrongly deactivating~17%

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound from o-Nitroaniline

Adapted from established Skraup synthesis procedures.[1]

Materials:

  • o-Nitroaniline

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Arsenic pentoxide (or another suitable oxidizing agent)

  • Sodium hydroxide (B78521) solution (for workup)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add concentrated sulfuric acid.

  • With vigorous stirring and cooling, slowly add o-nitroaniline, followed by anhydrous glycerol.

  • Add the oxidizing agent (e.g., arsenic pentoxide) portion-wise.

  • Heat the mixture gently to initiate the reaction. Once the exothermic reaction starts, remove the heat source.

  • After the initial vigorous reaction subsides, heat the mixture to a steady reflux for 3-5 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a large volume of cold water.

  • Neutralize the solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Isolate the crude this compound by steam distillation.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Separation of 5-Nitroquinoline and this compound Isomers

Based on the principles described in patent EP0858998A1.[6]

Materials:

  • Mixture of 5-nitroquinoline and this compound

  • Hydrogen chloride (gas or concentrated HCl)

  • Wet Dimethylformamide (DMF)

Procedure:

  • Dissolve the mixture of nitroquinoline isomers in a suitable solvent (e.g., ethyl acetate) and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salts. Alternatively, use concentrated HCl.

  • Collect the precipitated mixture of nitroquinoline hydrochlorides by filtration.

  • Create a slurry of the mixed hydrohalide salts in wet DMF.

  • Heat the slurry until a clear solution is formed.

  • Slowly cool the solution. The 5-nitroquinoline hydrochloride will start to precipitate.

  • Continue cooling to room temperature to maximize the precipitation of 5-nitroquinoline hydrochloride.

  • Collect the precipitate of 5-nitroquinoline hydrochloride by filtration. The filtrate will contain the this compound hydrochloride.

  • The free bases can be recovered from their respective salt fractions by neutralization with a suitable base.

Visualizations

experimental_workflow cluster_synthesis Skraup Synthesis cluster_purification Purification reactants o-Nitroaniline + Glycerol + H₂SO₄ + Oxidizing Agent reaction Heating & Reflux reactants->reaction 1. Initiation crude_product Crude Product (this compound + Tar) reaction->crude_product 2. Cyclization neutralization Neutralization (NaOH) crude_product->neutralization 3. Workup steam_distillation Steam Distillation neutralization->steam_distillation 4. Isolation pure_product Pure this compound steam_distillation->pure_product 5. Purification

Caption: Experimental workflow for the Skraup synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Skraup Synthesis cause1 Poor Substrate Reactivity start->cause1 cause2 Improper Temperature Control start->cause2 cause3 Inefficient Stirring start->cause3 sol1 Use more reactive aniline or harsher conditions cause1->sol1 sol2 Monitor temperature carefully; manage exotherm cause2->sol2 sol3 Use mechanical stirrer cause3->sol3

Caption: Troubleshooting logic for low yield in Skraup synthesis.

signaling_pathway derivative This compound Derivative ros Increased ROS Production derivative->ros Induces cell_cycle_arrest G1/S & G2/M Phase Cell Cycle Arrest derivative->cell_cycle_arrest Induces mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase-3 Activation mitochondria->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Proposed signaling pathway for anticancer activity of this compound derivatives.[10]

References

removing unreacted starting materials from 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-nitroquinoline. Our aim is to address common challenges encountered during the removal of unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized via the Skraup reaction?

A1: The impurity profile of crude this compound from a Skraup synthesis can be complex. Common impurities include:

  • Unreacted Starting Materials: Primarily o-nitroaniline and residual glycerol. Incomplete reactions can leave significant amounts of starting materials, which can be challenging to remove.[1][2][3]

  • Positional Isomers: The nitration of quinoline (B57606) can produce a mixture of isomers, with 5-nitroquinoline (B147367) being a common side product.[4][5]

  • Tarry Byproducts: The Skraup synthesis is known for producing polymeric or tarry materials, which can complicate the purification process.[2]

  • Oxidizing Agent Residues: Depending on the specific protocol, residues from the oxidizing agent (e.g., arsenic acid or nitrobenzene) may be present.[6]

Q2: My crude this compound is an oily tar. How can I get it to crystallize?

A2: Oiling out is a common issue when the melting point of the impure solid is lower than the boiling point of the solvent. Here are a few troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Ethanol, isopropyl alcohol, and chloroform (B151607) have been reported to be effective for the recrystallization of this compound and its derivatives.[1][7][8]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling can promote oiling out. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[7][9]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

  • Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

  • Solvent Polarity Adjustment: If using a mixed solvent system, you may have added too much of the more soluble solvent. Try adding a small amount of the less soluble solvent dropwise to induce crystallization.

Q3: I am seeing two spots on my TLC plate after purification. What could they be?

A3: Two spots on a TLC plate after purification likely indicate the presence of a persistent impurity.

  • Isomeric Impurity: The most probable impurity is the 5-nitroquinoline isomer, which has a similar polarity to this compound and can be difficult to separate.[5]

  • Unreacted Starting Material: Depending on the solvent system used for TLC, a spot corresponding to unreacted o-nitroaniline might be visible.

  • Degradation Product: Although less common, a second spot could indicate some degradation of the this compound during the workup or purification process.

To identify the spots, you can run a co-spot on the TLC plate. Spot your purified sample, the starting material (if available), and a mixture of both in separate lanes. If one of the spots in your purified sample corresponds to the starting material, you will see a single, merged spot in the co-spotted lane.

Troubleshooting Guides

Issue 1: Presence of Unreacted o-Nitroaniline

Unreacted o-nitroaniline is a common impurity that can be challenging to remove due to its similar aromatic nature to this compound.

Troubleshooting Steps:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic nitrogen of the quinoline ring will be protonated, moving the this compound into the aqueous layer, while the less basic o-nitroaniline remains in the organic layer.

    • Separate the aqueous layer and neutralize it with a base (e.g., 1 M NaOH) to precipitate the purified this compound.

    • Extract the purified product back into an organic solvent.[7]

  • Column Chromatography:

    • If acid-base extraction is not sufficiently effective, column chromatography is the next step.

    • Use silica (B1680970) gel as the stationary phase.

    • A common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis.[7]

    • o-Nitroaniline is generally more polar than this compound and will elute later.

Issue 2: Separation of 5-Nitroquinoline and this compound Isomers

The separation of these isomers is challenging due to their similar physical and chemical properties.

Troubleshooting Steps:

  • Fractional Recrystallization:

    • This technique relies on slight differences in the solubility of the isomers in a particular solvent.

    • Dissolve the mixture in a minimum amount of a suitable hot solvent (e.g., isopropyl alcohol).[5]

    • Allow the solution to cool slowly. The less soluble isomer will crystallize out first.

    • Multiple recrystallization steps may be necessary to achieve high purity.

  • Preparative HPLC:

    • For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

    • A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water with an acid modifier (like formic or phosphoric acid) can be effective.[8]

Data Presentation

ParameterThis compoundo-Nitroaniline (Impurity)5-Nitroquinoline (Isomer)
Molecular Weight 174.16 g/mol [4][7]138.12 g/mol 174.16 g/mol
Melting Point 89-91 °C[8][10]71.5 °C72-74 °C
Appearance Yellow crystalline solid[11]Orange-red needlesYellow needles
Solubility Soluble in ethanol, ether, benzene, chloroform.[4]Soluble in ethanol, ether. Slightly soluble in water.[12]Soluble in ethanol, ether, chloroform.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed for the general purification of this compound from minor impurities.

  • Solvent Selection: Based on solubility tests, select a suitable solvent. Ethanol or isopropyl alcohol are good starting points.[5][7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen solvent at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, cool the flask in an ice bath for 30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography for Removing Unreacted Starting Materials

This protocol is effective for separating this compound from more polar impurities like o-nitroaniline.

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A good separation will show distinct spots for this compound and the impurities.[13]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. This compound, being less polar, should elute before the more polar o-nitroaniline.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Dissolve in organic solvent impurities_removed Aqueous Layer (Protonated Product) extraction->impurities_removed Wash with acid organic_impurities Organic Layer (o-Nitroaniline) extraction->organic_impurities recrystallization Recrystallization chromatography Column Chromatography recrystallization->chromatography If impurities remain pure Pure this compound recrystallization->pure If pure by TLC chromatography->pure neutralization Neutralization & Re-extraction impurities_removed->neutralization neutralization->recrystallization

Caption: A general workflow for the purification of this compound.

Troubleshooting_Unreacted_Starting_Materials start Impure this compound (Contains o-nitroaniline) acid_base Perform Acid-Base Extraction start->acid_base tlc_check1 Check Purity by TLC acid_base->tlc_check1 column_chrom Perform Column Chromatography tlc_check1->column_chrom Impure pure Pure this compound tlc_check1->pure Pure tlc_check2 Check Purity by TLC column_chrom->tlc_check2 tlc_check2->pure Pure fail Re-evaluate Purification Strategy tlc_check2->fail Impure

Caption: Troubleshooting guide for removing unreacted o-nitroaniline.

References

Technical Support Center: The Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with tar formation in the Skraup reaction.

Troubleshooting Guides

Issue 1: Excessive Tar Formation Leading to a Thick, Unmanageable Reaction Mixture

Question: My Skraup reaction has produced a significant amount of black, viscous tar, making product isolation nearly impossible. What is causing this, and how can I prevent it in future experiments?

Answer:

The formation of tar is a common challenge in the Skraup synthesis, primarily due to the harsh, acidic, and high-temperature conditions which promote the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates.[1][2] Here are the primary causes and preventative measures:

Primary Causes:

  • High Reaction Temperature: Excessive heat accelerates the polymerization of acrolein and other reactive intermediates, which is a major contributor to tar formation.[2]

  • Uncontrolled Exothermic Reaction: The Skraup reaction is notoriously exothermic. A rapid, uncontrolled increase in temperature significantly favors tar formation.[3]

  • Incorrect Reagent Addition: The order and rate of reagent addition are critical for controlling the reaction's exothermicity.[3]

Preventative Measures:

  • Strict Temperature Control: Carefully monitor and control the reaction temperature. After an initial gentle heating to initiate the reaction, the heat source should be removed to allow the reaction to proceed under its own exotherm.[2] External heating should only be reapplied to maintain a steady reflux after the initial vigorous phase has subsided.[2]

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (B86663) (FeSO₄) is crucial.[3] Ferrous sulfate is believed to act as an oxygen carrier, slowing down the oxidation step and leading to a more controlled reaction.[3] Boric acid can also be used as a moderator.[4]

  • Controlled Reagent Addition: Ensure the reagents are added in the correct sequence. A common and effective order is to mix the aniline (B41778), glycerol (B35011), and ferrous sulfate before the slow and careful addition of sulfuric acid with cooling.[2]

  • Alternative Oxidizing Agents: While nitrobenzene (B124822) is a traditional oxidizing agent, others can result in a less violent reaction and potentially less tar formation. Arsenic pentoxide is a common alternative.[5] More recently, iodine has been used as a catalyst, leading to milder reaction conditions.[2]

Issue 2: The Final Product is Heavily Contaminated with Tarry Byproducts

Question: I have managed to complete the reaction, but my crude quinoline (B57606) is a dark, viscous oil heavily contaminated with tar. What are the most effective purification methods?

Answer:

Removing tar from the crude product is a critical step for obtaining pure quinoline. The following methods are most effective:

  • Steam Distillation: This is the most common and highly effective technique for separating the volatile quinoline from the non-volatile tar.[1] The crude reaction mixture is made strongly alkaline with a concentrated sodium hydroxide (B78521) solution, and then steam is passed through it. The quinoline co-distills with the steam and is collected in the distillate.[2]

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[1]

  • Treatment with Activated Carbon: To remove colored impurities from the crude product, you can treat a solution of the product with activated carbon.[1]

  • Vacuum Distillation: The final purification of the crude quinoline is often achieved by distillation under reduced pressure.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup reaction?

A1: The primary cause is the polymerization of acrolein, which is formed in situ from the dehydration of glycerol under the harsh acidic and high-temperature conditions of the reaction.[1][2]

Q2: How does ferrous sulfate (FeSO₄) help in reducing tar formation?

A2: Ferrous sulfate acts as a moderator, controlling the exothermicity of the reaction.[3] It is thought to function as an oxygen carrier, which slows down the oxidation step, leading to a more controlled reaction and thereby reducing the polymerization that leads to tar.[3]

Q3: Can the choice of oxidizing agent influence the amount of tar produced?

A3: Yes, the oxidizing agent can impact the vigor of the reaction. While nitrobenzene is traditional, alternatives like arsenic pentoxide are known to result in a less violent reaction, which can help to minimize tar formation.[2][5] Milder options like catalytic iodine are also being explored.[2]

Q4: Is it possible to run the Skraup reaction under milder conditions to avoid tar?

A4: Yes, several modifications to the classical Skraup synthesis aim to reduce its harshness and, consequently, tar formation. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[1][6]

  • Use of ionic liquids: These can act as both solvent and catalyst, often leading to cleaner reactions.[1]

Q5: What immediate steps should I take if my Skraup reaction is becoming too violent and I suspect significant tar formation is occurring?

A5: If the reaction becomes too vigorous, immediate cooling is essential. If it is safe to do so, immerse the reaction flask in an ice-water bath.[1] Assisting the reflux condenser by applying a wet towel to the upper part of the flask can also help manage the reaction.[3] Always ensure proper safety precautions, such as a blast shield, are in place.[1]

Data Presentation

Table 1: Effect of Moderator on Quinoline Synthesis Yield

Oxidizing AgentModeratorYield (%)Reaction VigorReference
NitrobenzeneNoneHighly variable, can be lowExtremely violent[2]
NitrobenzeneFerrous Sulfate84-91Much more controlled[2][5]

Table 2: Representative Yields of the Skraup Synthesis with Various Anilines and Oxidizing Agents

Aniline DerivativeOxidizing AgentProductYield (%)Reference
AnilineNitrobenzeneQuinoline84-91[5]
p-ToluidineArsenic Pentoxide6-Methylquinoline70-75[5]
m-ToluidineArsenic Pentoxide5-Methyl- & 7-Methylquinoline (mixture)60-65[5]
p-AnisidineArsenic Pentoxide6-Methoxyquinoline65-72[5]
p-ChloroanilineArsenic Pentoxide6-Chloroquinoline75[5]

Table 3: Comparison of Conventional vs. Microwave-Assisted Skraup Synthesis

MethodReaction TimeYield (%)ConditionsReference
ConventionalSeveral hours14High temperature (145-170 °C)[7]
Microwave-Assisted10 minutes10-66220 °C, in water[8][9]

Experimental Protocols

Protocol 1: Standard Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

Materials:

  • Aniline (1.0 mol)

  • Glycerol (2.4 mol)

  • Nitrobenzene (0.5 mol)

  • Concentrated Sulfuric Acid (2.0 mol)

  • Ferrous sulfate heptahydrate (catalytic amount)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.

  • Slowly and with vigorous stirring, add nitrobenzene to the reaction mixture.

  • Gently heat the mixture to initiate the reaction. Once the reaction begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.

  • If the reaction becomes too violent, cool the flask externally.

  • Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.

  • Allow the reaction mixture to cool.

Protocol 2: Steam Distillation for Purification of Quinoline from Tar

Procedure:

  • After the reaction is complete and has cooled, dilute the mixture with water.

  • Set up the apparatus for steam distillation.

  • First, steam distill to remove any unreacted nitrobenzene.

  • Make the remaining reaction mixture strongly basic by the careful addition of a 40% sodium hydroxide solution.

  • Steam distill the basic mixture to collect the quinoline. The quinoline will appear as an oil in the distillate.

  • The collected quinoline can be further purified by extraction with an organic solvent and subsequent vacuum distillation.[2]

Protocol 3: Microwave-Assisted Skraup Synthesis of 6-Hydroxyquinoline

Materials:

  • Nitrobenzene (10 mmol)

  • Glycerol (40 mmol)

  • Concentrated Sulfuric Acid (30 mmol)

  • Water (7.4 mL)

Procedure:

  • In a 30 mL sealed microwave vessel, charge nitrobenzene, glycerol, sulfuric acid, and water.

  • Irradiate the mixture with microwave power sufficient to reach 220 °C with a heating ramp of 7 °C/min.

  • Hold the temperature at 220 °C for 10 minutes.

  • After cooling to room temperature, adjust the pH of the reaction mixture to 8-9 by adding NaOH.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the product.[6]

Visualizations

Tar_Formation_Causes High_Temp High Reaction Temperature Acrolein Acrolein Formation (Dehydration) High_Temp->Acrolein Polymerization Acrolein Polymerization High_Temp->Polymerization Accelerates Acid_Catalysis Strong Acid (H₂SO₄) Acid_Catalysis->Acrolein Glycerol Glycerol Glycerol->Acrolein Dehydration Acrolein->Polymerization Tar Tar Formation Polymerization->Tar Troubleshooting_Tar_Formation Start Start: Excessive Tar Formation Check_Temp Was reaction temperature controlled? Start->Check_Temp Check_Moderator Was a moderator (e.g., FeSO₄) used? Check_Temp->Check_Moderator Yes Solution_Temp Implement strict temperature monitoring and control. Check_Temp->Solution_Temp No Check_Addition Was reagent addition slow and controlled? Check_Moderator->Check_Addition Yes Solution_Moderator Add Ferrous Sulfate to moderate the reaction. Check_Moderator->Solution_Moderator No Solution_Addition Ensure slow addition of H₂SO₄ with cooling. Check_Addition->Solution_Addition No Purification Purification Required Check_Addition->Purification Yes Solution_Temp->Check_Moderator Solution_Moderator->Check_Addition Solution_Addition->Purification Steam_Distill Perform Steam Distillation Purification->Steam_Distill Solvent_Extract Solvent Extraction Steam_Distill->Solvent_Extract Final_Purification Final Purification (e.g., Vacuum Distillation) Solvent_Extract->Final_Purification

References

Technical Support Center: 8-Nitroquinoline Reactions Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-nitroquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly its reduction to 8-aminoquinoline (B160924) under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound to 8-aminoquinoline under acidic conditions?

The most prevalent and well-established methods for the reduction of this compound to 8-aminoquinoline involve the use of metals in the presence of a strong acid. The two most common systems are:

  • Tin(II) chloride in hydrochloric acid (SnCl₂/HCl): This is a classic and widely used method for the reduction of aromatic nitro compounds.

  • Iron powder in hydrochloric acid or acetic acid (Fe/HCl or Fe/CH₃COOH): Known as the Béchamp reduction, this is another effective and often more economical method.[1]

Q2: What are the potential side reactions to be aware of during the acidic reduction of this compound?

While the primary reaction is the reduction of the nitro group to an amine, several side reactions can occur, leading to impurities in your final product. These can include:

  • Incomplete Reduction: The reduction of a nitro group to an amine is a stepwise process.[2] Intermediates such as nitrosoquinoline and N-(quinolin-8-yl)hydroxylamine can be formed. If the reaction is not driven to completion, these intermediates may remain as impurities.

  • Formation of Azo Compounds: Under certain conditions, particularly if the reaction mixture is not sufficiently acidic or if certain metal hydrides are used, condensation between the nitroso and hydroxylamine (B1172632) intermediates can lead to the formation of dimeric azo compounds.[3][4]

  • Ring Chlorination: Although less common, there is a possibility of electrophilic chlorination of the electron-rich quinoline (B57606) ring when using concentrated hydrochloric acid, especially at elevated temperatures. This could lead to the formation of chloro-8-aminoquinoline derivatives.

  • Formation of Metal Salt Complexes: After the reaction, the product 8-aminoquinoline can form complexes with the metal salts (e.g., tin or iron salts) present in the mixture. This can complicate the workup and purification process.

Q3: My reduction of this compound seems to be incomplete. How can I improve the yield of 8-aminoquinoline?

Incomplete reduction is a common issue. Here are several troubleshooting steps you can take:

  • Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration to allow for the complete conversion of intermediates.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can promote side reactions.

  • Ensure Sufficient Acid: The acid is crucial for the reaction mechanism. Make sure you are using a sufficient stoichiometric amount of acid.

  • Activate the Metal: The surface of the metal powder (iron or tin) can become oxidized, reducing its reactivity. Pre-washing the metal powder with dilute acid can help activate it.

Q4: I am having trouble isolating my 8-aminoquinoline product from the tin salts after a SnCl₂/HCl reduction. What is the best workup procedure?

The precipitation of tin hydroxides during basification of the reaction mixture is a well-known challenge. Here is a recommended workup procedure to address this:

  • Cool the reaction mixture: After the reaction is complete, cool the mixture in an ice bath.

  • Basify carefully: Slowly add a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) with vigorous stirring. The goal is to make the solution strongly basic (pH > 12). This will initially precipitate tin hydroxides, but in a large excess of a strong base, these can redissolve to form soluble stannates.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

An alternative is to filter the precipitated tin salts after basification, but this can lead to product loss due to adsorption on the precipitate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 8-aminoquinoline Incomplete reaction.- Increase reaction time. - Gently heat the reaction mixture. - Ensure sufficient acid and reducing agent are used. - Activate the metal powder before use.
Product loss during workup.- Ensure complete extraction from the aqueous layer. - If filtering metal salts, wash the filter cake thoroughly with the extraction solvent.
Product is a dark, tarry substance Polymerization or degradation.- Maintain a lower reaction temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified starting materials.
Presence of highly colored impurities (e.g., azo compounds).- Purify the crude product by column chromatography or recrystallization.
Multiple spots on TLC of the crude product Incomplete reaction.- See "Low yield of 8-aminoquinoline" above.
Formation of side products.- Optimize reaction conditions (temperature, time, stoichiometry). - Consider using a different reducing agent.
Difficulty in purifying the product Presence of persistent impurities.- For basic impurities, an acidic wash during workup can help. - For neutral impurities, column chromatography is recommended. - Recrystallization from a suitable solvent system can also be effective.
Product is an oil instead of a solid.- Ensure all solvent has been removed. - Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - If the product is indeed an oil at room temperature, purification by chromatography is the best option.

Experimental Protocols

Protocol 1: Reduction of this compound using SnCl₂/HCl

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Concentrated sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (B145695) or a mixture of ethanol and concentrated HCl.

  • Add tin(II) chloride dihydrate (3-4 equivalents) to the solution in portions. The reaction is exothermic.

  • After the initial exothermic reaction subsides, heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the flask in an ice bath.

  • Slowly and carefully add a concentrated NaOH solution to the cooled mixture with vigorous stirring until the solution is strongly basic (pH > 12).

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 8-aminoquinoline.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Béchamp Reduction of this compound using Fe/HCl

Materials:

  • This compound

  • Iron powder

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing a stirred suspension of this compound (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents).

  • Add a small amount of concentrated HCl to initiate the reaction.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Add water to the residue and basify with a saturated solution of Na₂CO₃ or dilute NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer to yield the crude 8-aminoquinoline.

  • Purify as needed.

Visualizations

Reduction_Pathway This compound This compound Nitrosoquinoline Nitrosoquinoline This compound->Nitrosoquinoline [H] N-(Quinolin-8-yl)hydroxylamine N-(Quinolin-8-yl)hydroxylamine Nitrosoquinoline->N-(Quinolin-8-yl)hydroxylamine [H] Azo Dimer Azo Dimer Nitrosoquinoline->Azo Dimer + Hydroxylamine - H2O 8-Aminoquinoline 8-Aminoquinoline N-(Quinolin-8-yl)hydroxylamine->8-Aminoquinoline [H] Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start Mix_Reagents Mix this compound, Acid, and Reducing Agent Start->Mix_Reagents Heat_Stir Heat and Stir (Monitor by TLC) Mix_Reagents->Heat_Stir Reaction_Complete Complete? Heat_Stir->Reaction_Complete Reaction_Complete->Heat_Stir No Cool Cool Reaction Mixture Reaction_Complete->Cool Yes Basify Basify with NaOH/KOH Cool->Basify Extract Extract with Organic Solvent Basify->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Final_Product Pure 8-Aminoquinoline Purify->Final_Product

References

Technical Support Center: Purification of 8-Nitroquinoline for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of 8-Nitroquinoline to meet stringent pharmaceutical standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important in pharmaceutical applications?

A1: this compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds, including those with potential antimicrobial and antitumor activities.[1] For pharmaceutical use, high purity is critical to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Impurities can lead to adverse side effects, reduce the therapeutic effectiveness, and affect the drug's shelf life.

Q2: What are the common impurities found in crude this compound?

A2: The most common impurity is its structural isomer, 5-nitroquinoline (B147367), which often forms concurrently during the nitration of quinoline.[2] Other potential impurities can include unreacted starting materials from the synthesis process (e.g., o-nitroaniline, glycerol), other nitroquinoline isomers (such as 3-, 6-, and 7-nitroquinoline), and various reaction byproducts.[2]

Q3: What are the primary methods for purifying this compound?

A3: The main purification techniques include:

  • Recrystallization: A widely used method involving dissolving the crude product in a hot solvent and allowing it to crystallize as it cools, leaving impurities behind in the solvent.[2][3]

  • pH-Mediated Precipitation: This technique exploits the difference in basicity between this compound and its isomers, particularly 5-nitroquinoline. By carefully adjusting the pH of an aqueous slurry of their salts, this compound can be selectively precipitated.[2]

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (like alumina (B75360) or silica (B1680970) gel) and is effective for removing isomers and other closely related impurities.[1]

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of this compound and quantifying impurities.[2][4] Other analytical methods include melting point determination, as pure this compound has a distinct melting point of approximately 89-91 °C.

Troubleshooting Guide

Q1: My recrystallization yield is very low. What can I do?

A1: Low yield during recrystallization is a common issue. Consider the following:

  • Excess Solvent: You may be using too much solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Premature Crystallization: If the product crystallizes too quickly during a hot filtration step, pre-heat your funnel and receiving flask to prevent this.

  • Cooling Rate: Cooling the solution too rapidly can trap impurities and reduce the quality of the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

  • Solvent Choice: The chosen solvent may not be optimal. You may need to screen different solvents or solvent systems (e.g., dichloromethane-hexane, ethanol-water) to find the best balance between solubility and crystal recovery.[3][6]

Q2: After purification, HPLC analysis still shows significant contamination with the 5-nitroquinoline isomer. How can I remove it?

A2: The 5-nitroquinoline isomer can be difficult to remove by simple recrystallization due to its similar properties. The most effective method is pH-mediated precipitation.[2] This process involves converting the mixture of isomers into their hydrochloride salts and then suspending them in water. By carefully raising the pH to between 3.0 and 4.0 (ideally 3.5) using a mild base like sodium bicarbonate, the this compound will selectively precipitate as a free base, leaving the 5-nitroquinoline salt in the solution.[2] This precipitate can then be collected and further purified by a final recrystallization from a solvent like isopropyl alcohol to achieve >99% purity.[2]

Q3: My purified product is discolored (e.g., brown or dark yellow). What is the cause and how can I fix it?

A3: Discoloration is typically due to the presence of oxidized impurities or polymeric byproducts from the synthesis. To address this, you can treat a solution of your crude product with activated charcoal before the final crystallization step.[3] The charcoal adsorbs colored impurities. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q4: The melting point of my purified this compound is broad and lower than the literature value (89-91 °C). What does this indicate?

A4: A broad and depressed melting point is a classic indicator of impurities. It suggests that your sample is not yet pure enough for pharmaceutical use. You should consider an additional purification step. For example, if you have already performed a recrystallization, you may need to repeat it or use a more effective technique like column chromatography or the pH-mediated separation described previously.

Data Presentation

The following table summarizes the expected purity levels for this compound after applying different purification methods, based on available data.

Purification MethodStarting MaterialPurity AchievedTypical YieldReference
pH-Mediated PrecipitationMixture of 5- and this compound hydrochlorides> 95% this compound32% (overall from quinoline)[2]
Single RecrystallizationPrecipitate from pH adjustment (>95% pure)> 99.6% this compoundHigh (not specified)[2]
Column ChromatographyCrude reaction mixtureHigh (not specified)72%[1]
Recrystallization (Alcohol/Water)Crude reaction mixture"Colourless needles" (qualitative)55%[3]

Experimental Protocols

Protocol 1: Purification by pH-Mediated Precipitation

This protocol is adapted from a patented method for selectively separating this compound from its 5-nitroquinoline isomer.[2]

  • Salt Formation: If starting with the free bases, dissolve the crude mixture of nitroquinoline isomers in a suitable solvent (e.g., ethyl acetate) and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salts. Filter to collect the mixed salts.

  • Slurry Formation: Suspend the mixture of hydrochloride salts (e.g., 10 g) in water (e.g., 100 mL) in a beaker with constant stirring to form a slurry.

  • pH Adjustment: Slowly add a dilute aqueous solution of sodium bicarbonate dropwise to the slurry. Monitor the pH of the slurry continuously with a calibrated pH meter.

  • Selective Precipitation: Continue adding the base until the pH of the system stabilizes between 3.0 and 4.0 (target pH 3.5). A precipitate of this compound as a free base will form.

  • Isolation: Stir the mixture for 20-30 minutes at this pH, then collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold water to remove any remaining soluble salts.

  • Drying: Dry the purified this compound precipitate. The resulting solid should have a purity of over 95%.

Protocol 2: Purification by Recrystallization

This is a general protocol for recrystallization. The choice of solvent is critical and may require optimization. Isopropyl alcohol is an effective solvent for this compound.[2]

  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizations

G cluster_input Starting Material cluster_purification Purification Workflow cluster_output Final Product & Analysis Crude Crude this compound (Contains 5-Nitroquinoline isomer) pH_Adjust pH-Mediated Precipitation (Adjust to pH 3.5) Crude->pH_Adjust Aqueous Slurry Filtration1 Filtration pH_Adjust->Filtration1 Recrystal Recrystallization (e.g., Isopropyl Alcohol) Filtration1->Recrystal Solid (>95% Pure) Waste1 Impurity Stream Filtration1->Waste1 Filtrate (Contains 5-Nitroquinoline) Filtration2 Filtration & Drying Recrystal->Filtration2 Pure High-Purity this compound (>99.5%) Filtration2->Pure QC QC Analysis (HPLC) Pure->QC

Caption: Experimental workflow for the purification of this compound.

G Start Problem Encountered (e.g., Low Purity, Discoloration) CheckPurity Assess Purity via HPLC Start->CheckPurity Isomer Is 5-Nitroquinoline the main impurity? CheckPurity->Isomer Purity < Target Color Is the product discolored? CheckPurity->Color Purity is OK Action_pH Action: Perform pH-Mediated Precipitation Isomer->Action_pH Yes Action_Recrystal Action: Perform/Repeat Recrystallization Isomer->Action_Recrystal No Yield Is the yield low after recrystallization? Color->Yield No Action_Charcoal Action: Use Activated Charcoal During Recrystallization Color->Action_Charcoal Yes Action_Solvent Action: Optimize Solvent Volume & Cooling Rate Yield->Action_Solvent Yes End Problem Resolved Yield->End No Action_pH->End Action_Recrystal->End Action_Charcoal->End Action_Solvent->End

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Crystallization and Troubleshooting for 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 8-Nitroquinoline. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during crystallization and purification, with a specific focus on preventing and resolving "oiling out."

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: this compound is "Oiling Out" Instead of Crystallizing

Question: My this compound is precipitating as an oil or sticky droplets instead of solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This can be caused by several factors, particularly relevant to nitroaromatic compounds like this compound.[1][2][3][4][5]

Potential Causes:

  • High Supersaturation: The concentration of this compound in the solvent is too high, leading to rapid precipitation as a liquid.[3]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice.

  • Low Melting Point: The melting point of this compound (around 89-91°C) might be lower than the boiling point of the chosen solvent, causing it to separate as a molten liquid.[2]

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote the formation of an oil.[4]

  • Inappropriate Solvent Choice: The solvent may be too "good," meaning this compound is too soluble, or the solvent system is not optimal for crystallization.

Troubleshooting Steps:

  • Reduce Concentration: Add a small amount of additional hot solvent to the oiled-out solution to decrease the concentration.

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, proceed with further cooling in an ice bath.

  • Solvent System Modification:

    • If using a single solvent, try switching to a solvent with a lower boiling point.

    • Consider a mixed solvent system. Dissolve the this compound in a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until slight turbidity is observed. Then, allow it to cool slowly.

  • Seeding: Introduce a seed crystal of pure this compound to the supersaturated solution to encourage crystal growth.[1]

  • Purification Prior to Crystallization: If impurities are suspected, consider a preliminary purification step, such as column chromatography.

Issue 2: No Crystals are Forming

Question: I have prepared a solution of this compound, but no crystals have formed after an extended period. What could be the issue?

Answer: The absence of crystal formation is a common issue that can stem from several factors.

Potential Causes:

  • Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.

  • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for initial crystal formation.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • Seeding: Add a small seed crystal of this compound.[1]

  • Increase Concentration:

    • Slowly evaporate some of the solvent to increase the concentration of this compound.

    • Add an anti-solvent (a solvent in which this compound is insoluble but is miscible with the primary solvent) dropwise to the solution.

  • Change Solvent System: If the compound is too soluble, a different solvent or a mixed solvent system should be explored.

Data Presentation

The following tables provide illustrative quantitative data on the solubility of this compound in common laboratory solvents at various temperatures. Please note that these are representative values and actual solubilities may vary based on experimental conditions and purity of the compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Ethanol (B145695)SolubleVery Soluble
BenzeneSolubleVery Soluble
ChloroformSolubleVery Soluble
Dichloromethane (B109758)SolubleVery Soluble
Hexane (B92381)Sparingly SolubleSoluble
WaterSlightly SolubleSoluble in hot water[6]

Table 2: Illustrative Temperature-Dependent Solubility of this compound

Temperature (°C)Illustrative Solubility in Ethanol ( g/100 mL)Illustrative Solubility in Dichloromethane/Hexane (1:1) ( g/100 mL)
0~1.5~0.5
20~5.0~2.0
40~15.0~7.0
60~35.0~20.0
78 (Ethanol BP)>50.0-

Experimental Protocols

This section provides detailed methodologies for key crystallization experiments for this compound.

Protocol 1: Recrystallization from a Dichloromethane-Hexane Solvent System [7][8]

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot dichloromethane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: To the hot solution, slowly add hexane dropwise until the solution becomes slightly cloudy. Add a few drops of hot dichloromethane to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and allow them to air dry.

Protocol 2: Recrystallization from Ethanol [9]

  • Dissolution: In a flask, add the crude this compound and a small amount of ethanol. Heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was added): Quickly filter the hot solution through a fluted filter paper into a clean flask to remove the charcoal.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Further Cooling: Place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the troubleshooting of this compound crystallization.

Caption: Troubleshooting workflow for this compound crystallization.

Caption: Factors contributing to "oiling out" and potential solutions.

References

byproduct identification in 8-Nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Nitroquinoline. The following information addresses common challenges and offers detailed experimental protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are:

  • Direct Nitration of Quinoline (B57606): This method involves the electrophilic nitration of the quinoline ring using a mixture of nitric acid and sulfuric acid. It typically produces a mixture of positional isomers.

  • Skraup Synthesis: This classic method involves the reaction of o-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent. While it can directly yield this compound, the reaction is known for being vigorous and can produce tarry byproducts.

Q2: What are the most common byproducts in the direct nitration of quinoline?

A2: The nitration of quinoline is not highly selective and results in a mixture of nitroquinoline isomers. The major byproduct is 5-Nitroquinoline (B147367) .[1][2] Smaller quantities of other isomers, such as 3-Nitroquinoline , 6-Nitroquinoline , and 7-Nitroquinoline , can also be formed.[1] Under certain conditions, dinitrated and hydroxylated byproducts like 5-hydroxy-6,8-dinitroquinoline may also be produced.[1]

Q3: What are the typical byproducts in the Skraup synthesis of this compound?

A3: The Skraup synthesis is known for its harsh conditions, which can lead to the formation of complex side products. The most common issues are:

  • Tarry byproducts: Polymerization and degradation of reactants and products under the strong acidic and high-temperature conditions can lead to the formation of intractable tars.[3]

  • Unreacted starting materials: Incomplete reaction can leave residual o-nitroaniline in the final product.

  • Oxidative degradation products: The strong oxidizing agent can lead to the formation of various undesired oxidation byproducts.

Q4: How can I purify crude this compound?

A4: Purification strategies depend on the synthetic method and the nature of the impurities.

  • For mixtures from direct nitration: Separation of 5-Nitroquinoline and this compound can be achieved by fractional crystallization of their salts (e.g., hydrohalides) or by carefully controlling the pH during precipitation.[1] For instance, a precipitate containing over 95% pure this compound can be obtained by adjusting the pH of a slurry of the mixed isomers.[1] Further purity of over 99% can be achieved with additional crystallizations from a suitable solvent like isopropyl alcohol.[1]

  • For products from Skraup synthesis: The primary challenge is the removal of tar. Steam distillation is a common and effective method to separate the volatile this compound from non-volatile tars.[3] Subsequent purification can be achieved by recrystallization or column chromatography. Treatment with activated carbon can help remove colored impurities.[3]

Troubleshooting Guides

Direct Nitration of Quinoline
Issue Possible Cause Troubleshooting Steps
Low yield of this compound Reaction conditions not optimized.Carefully control the reaction temperature. Nitration at 0°C has been reported to yield a roughly 1:1 mixture of 5- and this compound.[2] Adjust the equivalents of nitric acid; about 1.5 equivalents is a good starting point.[1]
Difficult separation of 5- and this compound isomers Similar physical properties of the isomers.Utilize fractional crystallization of their hydrohalide salts. A detailed procedure involves forming a slurry of the mixed hydrohalide salts in water and carefully adjusting the pH to selectively precipitate this compound.[1]
Formation of dinitrated or oxidized byproducts Reaction conditions are too harsh (high temperature, excess nitrating agent).Maintain a lower reaction temperature and use a stoichiometric amount of the nitrating agent. Monitor the reaction progress closely using techniques like TLC or HPLC.
Skraup Synthesis from o-Nitroaniline
Issue Possible Cause Troubleshooting Steps
Violent, uncontrollable reaction The Skraup reaction is notoriously exothermic.Add a moderator like ferrous sulfate (B86663) (FeSO₄) to control the reaction's exothermicity.[4] Ensure gradual and controlled addition of sulfuric acid with efficient cooling.
Low product yield Incomplete reaction or product degradation.Ensure the reaction is heated for a sufficient duration after the initial exotherm. The electronic nature of the nitro group on the starting aniline (B41778) can deactivate the ring, potentially requiring more forcing conditions than the standard Skraup reaction.[5]
Significant tar formation High reaction temperature and strong acid lead to polymerization.Use a moderator and maintain strict temperature control.[3] Alternative, less violent oxidizing agents like arsenic acid have been used, though with safety considerations.
Crude product is a dark, viscous oil Presence of tarry byproducts.Purify the crude product using steam distillation to separate the volatile this compound from the non-volatile tar.[3]

Quantitative Data

The direct nitration of quinoline typically yields a mixture of 5-Nitroquinoline and this compound. The ratio of these isomers is dependent on the reaction conditions.

Reaction Conditions 5-Nitroquinoline (%) This compound (%) Other Byproducts Reference
Nitric acid and Sulfuric acid at 0°C52.347.7Not specified[2]
Optimized for both isomers (95-100°C, 1-2h, 1.5 eq. HNO₃)40 - 6030 - 503-, 6-, 7-nitroquinoline, 5-hydroxy-6,8-dinitroquinoline, and other unidentified materials[1]

Experimental Protocols

Protocol 1: Direct Nitration of Quinoline

This protocol is adapted from literature procedures aimed at producing a mixture of 5- and this compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath.

  • Addition of Quinoline: Slowly add 12.9 g (0.10 mole) of quinoline to the cooled sulfuric acid with continuous stirring.

  • Nitration: Heat the mixture to 100°C. Add 9.4 mL (0.15 mole) of 71% nitric acid dropwise, maintaining the temperature between 100°C and 110°C.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution) until alkaline to precipitate the nitroquinoline isomers.

  • Isolation: Filter the precipitate, wash with cold water, and dry. The resulting solid will be a mixture of 5- and this compound.

Protocol 2: Skraup Synthesis of 6-Methoxy-8-nitroquinoline (Illustrative of the General Procedure)

This detailed protocol for a substituted this compound highlights the critical steps for controlling the Skraup reaction.[6] A similar setup would be used for the synthesis of this compound from o-nitroaniline, with adjustments for the specific substrate.

  • Reagent Slurry: In a large three-necked round-bottom flask, prepare a homogeneous slurry by mixing 588 g of powdered arsenic oxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.

  • Initial Acid Addition: With vigorous mechanical stirring, add 315 mL of concentrated sulfuric acid over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration: Heat the mixture under reduced pressure to a temperature of 105-110°C to remove water.

  • Main Reaction: After dehydration, cool the mixture slightly and then add an additional 236 mL of concentrated sulfuric acid dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C.

  • Heating Profile: After the addition, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

  • Work-up: Cool the reaction mixture below 100°C, dilute with 1.5 L of water, and allow it to cool overnight with stirring.

  • Precipitation: Pour the diluted reaction mixture into a mixture of concentrated ammonium (B1175870) hydroxide and ice to precipitate the crude product.

  • Purification: Filter the crude product, wash thoroughly with water, and then with methanol (B129727) to remove unreacted starting materials and other impurities. The product can be further purified by recrystallization from chloroform.

Mandatory Visualizations

Byproduct_Identification_Workflow cluster_synthesis This compound Synthesis cluster_analysis Analysis of Crude Product cluster_troubleshooting Troubleshooting Synthesis Perform Synthesis (Direct Nitration or Skraup) TLC_HPLC Analyze by TLC/HPLC Synthesis->TLC_HPLC Crude Product NMR_MS Characterize by NMR/MS TLC_HPLC->NMR_MS Isolate Fractions Identify_Byproducts Identify Byproducts (Isomers, Tars, Starting Material) NMR_MS->Identify_Byproducts Spectroscopic Data Optimize_Conditions Optimize Reaction Conditions (Temperature, Reagents) Identify_Byproducts->Optimize_Conditions Known Byproducts Purification Select Purification Method (Crystallization, Distillation, Chromatography) Identify_Byproducts->Purification Impurity Profile Optimize_Conditions->Synthesis Iterate Final_Product Final_Product Purification->Final_Product Purified this compound

Caption: Workflow for byproduct identification and troubleshooting in this compound synthesis.

Direct_Nitration_Pathway Quinoline Quinoline Reaction Electrophilic Aromatic Substitution Quinoline->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction 8_Nitroquinoline This compound (Product) Reaction->8_Nitroquinoline 5_Nitroquinoline 5-Nitroquinoline (Major Byproduct) Reaction->5_Nitroquinoline Other_Isomers Other Isomers (Minor Byproducts) Reaction->Other_Isomers

Caption: Reaction pathway for the direct nitration of quinoline leading to this compound and byproducts.

References

Technical Support Center: Optimizing Solvent Systems for 8-Nitroquinoline Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 8-nitroquinoline. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound? A1: Recrystallization is a critical purification technique used to remove impurities from a solid compound, in this case, this compound.[1][2] The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the this compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[1][3] This method is highly effective for obtaining a product with high purity.

Q2: What are the ideal characteristics of a solvent for this compound recrystallization? A2: An ideal solvent should:

  • Dissolve this compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.[1][3]

  • Either dissolve impurities well at all temperatures or not dissolve them at all, allowing for their removal by hot filtration.[3]

  • Be chemically inert and not react with this compound.

  • Have a boiling point below the melting point of this compound (91.5 °C) to prevent the compound from "oiling out".[4]

  • Be volatile enough to be easily removed from the purified crystals after filtration.

Q3: Which solvents are commonly used for this compound recrystallization? A3: Based on solubility data, alcohols are highly effective solvents. This compound is known to be soluble in ethanol (B145695), ethyl ether, benzene, and chloroform, while being only slightly soluble in cold water but soluble in hot water.[4][5][6] Ethanol is a frequently cited solvent from which this compound forms monoclinic prisms.[4][5][6] Isopropyl alcohol has also been used to achieve purities of over 99%.[7] Mixed solvent systems, such as alcohol-water or dichloromethane-hexane, can also be employed for fine-tuning solubility and optimizing crystal growth.[8][9]

Q4: How does slow cooling affect the purity and size of the crystals? A4: Slow cooling is crucial for forming large, high-purity crystals.[10][11] When a solution cools slowly, the crystal lattice forms in an orderly manner, selectively incorporating this compound molecules while excluding impurities. Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of small, less pure crystals or even a precipitate.[11]

Solvent System Data

The selection of an appropriate solvent is paramount for successful recrystallization. The following tables summarize the known solubility characteristics of this compound in various common laboratory solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
Ethanol Soluble[4][5][6]Highly SolubleCommonly used; forms well-defined monoclinic prisms.[4][5]
Isopropyl Alcohol SolubleHighly SolubleEffective for achieving very high purity (>99%).[7]
Water Slightly Soluble (in cold)[4][5][6]Soluble (in hot)[4]Can be used as an anti-solvent in a mixed system with alcohol.[9]
Ethyl Ether Soluble[4][5][6]Highly SolubleHigh volatility can make it difficult to handle.
Benzene Soluble[4][5][6]Highly SolubleUse is often restricted due to toxicity.
Chloroform Soluble[4]Highly SolubleUse is often restricted due to toxicity.
Dichloromethane SolubleHighly SolubleOften used in mixed systems (e.g., with hexane).[8]
Hexane Sparingly Soluble / InsolubleSlightly SolubleTypically used as an anti-solvent or "worse" solvent.[8]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound using Ethanol

This protocol outlines a standard procedure for purifying this compound.

  • Solvent Selection: Place approximately 20-30 mg of crude this compound into a test tube. Add ethanol dropwise at room temperature. If the solid dissolves readily, the solvent is too good. If it doesn't dissolve, heat the test tube gently. An ideal solvent will dissolve the solid when hot but not when cold.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 5-10 mL) and a boiling chip. Heat the flask on a hot plate until the solvent boils gently.[12]

  • Achieve Saturation: Continue adding small portions of hot ethanol until the this compound just completely dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.[13][14]

  • (Optional) Decolorization: If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[14]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[12][13] Crystal formation should begin within 5-20 minutes.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the crystals.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[13]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point and yield of the purified product. A pure sample should have a sharp melting point around 91.5 °C.[4]

Visualized Workflows and Logic

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis Start Start with Crude This compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Impurities Colored/Insoluble Impurities Present? Dissolve->Impurities HotFilter Add Charcoal & Perform Hot Filtration Impurities->HotFilter Yes Cool Cool Solution Slowly to Room Temperature Impurities->Cool No HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Collect Crystals via Vacuum Filtration IceBath->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization process in a Q&A format.

Q: Why are no crystals forming, even after cooling in an ice bath? A: This is typically caused by using too much solvent.[10][11]

  • Solution 1: Reheat the solution and boil off a portion of the solvent to increase the concentration of this compound. Allow it to cool again.[11]

  • Solution 2: Try to induce crystallization. You can do this by scratching the inside surface of the flask with a glass rod at the meniscus.[11] The microscopic scratches provide nucleation sites for crystal growth.

  • Solution 3: Add a "seed crystal" – a tiny amount of the original crude solid – to the cooled solution.[11] This provides a template for new crystals to grow on.

Q: My product has "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the solid melts before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is often due to a high concentration of impurities depressing the melting point.[11]

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool again, perhaps more slowly.[11]

  • Solution 2: If impurities are suspected, consider a preliminary purification step or add activated charcoal during the recrystallization process to adsorb impurities.[11]

Q: The recrystallization produced a very low yield. What went wrong? A: Several factors can lead to poor recovery.

  • Cause 1: Too much solvent was used. Even at cold temperatures, some product will remain dissolved. Using the absolute minimum amount of hot solvent is key.[13]

  • Cause 2: Premature crystallization. If the solution cooled too quickly during a hot filtration step, product may have been lost. Ensure your filtration apparatus is pre-heated.

  • Cause 3: Excessive washing. Rinsing the final crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[13]

Q: My final product is still colored or appears impure. How can I improve it? A: This indicates that impurities were not effectively removed.

  • Solution 1: Repeat the recrystallization. A second pass can significantly improve purity.

  • Solution 2: If you did not use activated charcoal and colored impurities are present, incorporate this step into your procedure to adsorb the colored compounds.[13]

  • Solution 3: Ensure the initial cooling was slow and undisturbed. Rapid crystal formation can trap impurities.[11]

Troubleshooting_Tree cluster_crystals Issue: Crystal Formation cluster_yield Issue: Purity & Yield Problem Problem Encountered During Recrystallization NoCrystals No Crystals Form Problem->NoCrystals OilingOut Product 'Oils Out' Problem->OilingOut LowYield Low Yield Problem->LowYield Impure Product Impure/ Colored Problem->Impure Sol1_Boil Boil off excess solvent, then re-cool. NoCrystals->Sol1_Boil Cause: Too much solvent Sol1_Seed Scratch flask or add a seed crystal. NoCrystals->Sol1_Seed To Induce Nucleation Sol2_Solvent Reheat, add more solvent, re-cool slowly. OilingOut->Sol2_Solvent Cause: Impurity level high or Melting point low Sol3_MinSolvent Use minimum hot solvent. Wash with ice-cold solvent. LowYield->Sol3_MinSolvent Cause: Excess solvent or improper washing Sol4_Charcoal Use activated charcoal. Ensure slow cooling. Impure->Sol4_Charcoal If colored Sol4_Repeat Repeat recrystallization. Impure->Sol4_Repeat General solution

References

Technical Support Center: Scaling Up 8-Nitroquinoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 8-Nitroquinoline, with a focus on challenges encountered during scale-up.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound in a question-and-answer format, providing actionable solutions.

Issue 1: Low Reaction Yield

Question: We are experiencing significantly lower than expected yields of this compound when scaling up the Skraup synthesis from o-nitroaniline. What are the potential causes and how can we improve the yield?

Answer: Low yields in the Skraup synthesis of this compound, particularly from o-nitroaniline, are a common challenge. Yields can be as low as 17% due to the deactivating effect of the nitro group on the aniline (B41778) starting material, which makes it less nucleophilic.[1][2] In contrast, using a less deactivated aniline like o-bromoaniline can result in yields of around 75%.[1][2]

Here are several factors that can contribute to low yields and potential solutions:

  • Substrate Reactivity: The electron-withdrawing nature of the nitro group in o-nitroaniline makes the initial Michael addition to acrolein (formed from the dehydration of glycerol) less favorable.

    • Solution: While changing the starting material is not always feasible, optimizing reaction conditions is crucial. Consider a higher reaction temperature or a more potent oxidizing agent, but be mindful that this may also increase byproduct formation.[1]

  • Inadequate Temperature Control: The Skraup reaction is highly exothermic.[3] Improper temperature control can lead to localized overheating, promoting polymerization and other side reactions that consume starting materials and reduce the yield of the desired product.[1]

    • Solution: Implement precise and responsive temperature monitoring and control. After an initial heating phase to initiate the reaction, the external heat source should be removed to allow the reaction's own exotherm to sustain boiling.[1] Once the initial vigorous phase subsides, controlled heating should be reapplied to maintain a steady reflux.[1]

  • Poor Mixing: As the reaction progresses, the mixture can become highly viscous, leading to inefficient mixing. This can cause localized temperature gradients and reduce contact between reactants.

    • Solution: Employ a powerful mechanical stirrer suitable for viscous reaction masses. This is often more effective than a magnetic stir bar at larger scales.[1]

  • Reagent Quality: The presence of water in glycerol (B35011) can interfere with the reaction.

    • Solution: Use anhydrous glycerol to ensure the efficient formation of acrolein.[1]

Issue 2: Runaway Exothermic Reaction

Question: Our large-scale Skraup synthesis of this compound is difficult to control and shows signs of a runaway reaction. What are the immediate safety measures and how can we prevent this?

Answer: A runaway Skraup reaction is a serious safety hazard due to the highly exothermic nature of the glycerol dehydration and subsequent cyclization and oxidation steps.[3]

Immediate Actions:

  • If it is safe to do so, immediately cool the reactor using an external cooling system (e.g., an ice-water bath).

  • Ensure adequate venting to prevent pressure buildup.

  • Have a blast shield in place and ensure all personnel are at a safe distance.

Preventative Measures:

  • Use of a Moderator: The addition of a moderator is critical for controlling the reaction's exotherm. Ferrous sulfate (B86663) (FeSO₄) is commonly used to slow down the oxidation step, leading to a more controlled release of energy.[3] Other moderators like boric acid have also been reported.[3]

  • Controlled Reagent Addition: The order of reagent addition is crucial. Ferrous sulfate, glycerol, and o-nitroaniline should be mixed before the slow, controlled addition of concentrated sulfuric acid with cooling.[3]

  • Gradual Heating: Initiate the reaction with gentle heating. Once the exotherm begins, remove the external heat source and allow the reaction to proceed under its own heat. Reapply heat only after the initial vigorous phase has passed.[4]

  • Alternative Oxidizing Agents: While nitrobenzene (B124822) is a traditional oxidizing agent in the Skraup synthesis, arsenic acid has been reported to result in a less violent reaction.[4]

Issue 3: Formation of Tar and Byproducts

Question: We are observing significant formation of black tar in our reaction mixture, which complicates product isolation and purification. How can we minimize tar formation?

Answer: Tar formation is a common issue in the Skraup synthesis, arising from the polymerization of acrolein and other side reactions, especially at elevated temperatures.[1]

Solutions to Minimize Tar Formation:

  • Strict Temperature Control: Overheating is a primary cause of tar formation. Maintain the reaction temperature within the optimal range.[1]

  • Efficient Mixing: Good agitation prevents localized overheating and ensures a more uniform reaction, reducing the likelihood of side reactions that lead to tar.[1]

  • Purification Strategy: After the reaction, steam distillation can be an effective method to separate the volatile this compound from the non-volatile tarry residue.[1][4]

Issue 4: Difficulty in Separating 5-Nitroquinoline (B147367) and this compound Isomers

Question: Our crude product contains a significant amount of the 5-nitroquinoline isomer, which is difficult to separate from the desired this compound. What is an effective purification strategy for large-scale production?

Answer: The direct nitration of quinoline (B57606) typically yields a mixture of 5-nitroquinoline (40-60%) and this compound (30-50%).[5] Their similar physical properties make separation by simple crystallization challenging. A robust method for separation involves the formation of hydrohalide salts and fractional crystallization.

Purification Strategy:

  • Formation of Hydrohalide Salts: Treat the mixture of nitroquinoline isomers with a suitable hydrohalide, such as gaseous or aqueous HCl, in a non-reactive organic solvent like wet dimethylformamide (DMF).[5]

  • Fractional Crystallization: The hydrohalide salts of 5-nitroquinoline and this compound have different solubilities.

    • Heating a slurry of the mixed hydrohalide salts in wet DMF to dissolution (around 95-100°C) and then cooling allows for the selective precipitation of 5-nitroquinoline hydrohalide.[5]

  • Isolation of this compound:

    • After filtering off the 5-nitroquinoline hydrohalide, the filtrate will be enriched with the this compound hydrohalide.

    • The pH of the filtrate can then be adjusted to precipitate the this compound free base. A pH of around 3.5 has been shown to be effective.[5]

    • The resulting this compound can be further purified by recrystallization from a suitable solvent like isopropyl alcohol to achieve high purity (>99%).[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the large-scale synthesis of this compound?

A1: The yield is highly dependent on the starting material and reaction conditions. When using o-nitroaniline in the Skraup synthesis, yields can be as low as 17% on a laboratory scale, and scaling up may present further challenges.[2] With optimized conditions and careful control of the reaction parameters, it is possible to improve upon this, but specific large-scale yield data is not widely published.

Q2: What are the key safety precautions to consider when scaling up this compound production?

A2: The primary safety concern is the highly exothermic nature of the Skraup reaction, which can lead to a thermal runaway.[3] Key precautions include:

  • Conducting a thorough hazard assessment before scaling up.

  • Using a reactor with adequate cooling capacity and pressure relief systems.

  • Implementing strict temperature control and monitoring.

  • Using a moderator like ferrous sulfate to control the reaction rate.[3]

  • Ensuring the correct order of reagent addition.[3]

  • Having emergency procedures in place for cooling and pressure relief.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) can be used to monitor the consumption of the starting aniline. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the formation of the product and key byproducts.

  • Purity Assessment: HPLC is the preferred method for determining the purity of the final this compound product and quantifying the amount of isomeric impurities like 5-nitroquinoline.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation.

Q4: Are there alternative, "greener" synthesis routes for this compound that are more amenable to scale-up?

A4: Research into greener synthesis methods is ongoing. Microwave-assisted Skraup reactions have been explored, which can sometimes lead to improved yields and shorter reaction times.[6][7] However, the scalability of microwave reactions can be a challenge. The direct nitration of quinoline followed by efficient isomer separation remains a common industrial approach.

Data Presentation

Table 1: Influence of Starting Material on Skraup Synthesis Yield

Starting MaterialReported YieldReference
o-Nitroaniline~17%[1][2]
o-Bromoaniline~75%[1][2]

Table 2: Typical Composition of Crude Product from Quinoline Nitration

IsomerPercentage RangeReference
5-Nitroquinoline40 - 60%[5]
This compound30 - 50%[5]

Experimental Protocols

Protocol 1: Large-Scale Skraup Synthesis of this compound (Illustrative)

Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific equipment and safety considerations. A thorough risk assessment is mandatory before implementation.

Materials:

  • o-Nitroaniline

  • Anhydrous Glycerol

  • Ferrous Sulfate (FeSO₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Reactor Setup: Equip a suitable glass-lined reactor with a powerful mechanical stirrer, a reflux condenser, a temperature probe, and a controlled addition funnel.

  • Reagent Charging: In the reactor, charge the o-nitroaniline, anhydrous glycerol, and ferrous sulfate.

  • Mixing: Begin stirring the mixture to ensure homogeneity.

  • Acid Addition: Slowly and with continuous cooling, add concentrated sulfuric acid through the addition funnel, maintaining the internal temperature below a predetermined safety limit.

  • Reaction Initiation: Gently heat the mixture to initiate the exothermic reaction.

  • Exotherm Control: Once the reaction begins to boil, immediately remove the external heat source. Monitor the temperature closely. If the reaction becomes too vigorous, apply external cooling.

  • Reflux: After the initial exotherm subsides, apply heat to maintain a steady reflux for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up:

    • Allow the reaction mixture to cool.

    • Carefully dilute the mixture with water.

    • Make the solution strongly alkaline with a concentrated sodium hydroxide (B78521) solution.

    • Perform steam distillation to isolate the crude this compound from the tarry residue.

Protocol 2: Purification of this compound by Fractional Crystallization of Hydrohalide Salts

Materials:

  • Crude this compound (containing 5-nitroquinoline)

  • Wet Dimethylformamide (DMF)

  • Hydrochloric Acid (gaseous or concentrated aqueous)

  • Isopropyl Alcohol

  • Sodium Bicarbonate solution

Procedure:

  • Salt Formation: Dissolve the crude nitroquinoline mixture in wet DMF. Add hydrochloric acid to precipitate the hydrohalide salts of the nitroquinoline isomers.

  • Dissolution: Heat the slurry of the hydrohalide salts in wet DMF to 95-100°C until a clear solution is obtained.[5]

  • Fractional Crystallization: Slowly cool the solution to room temperature. The 5-nitroquinoline hydrochloride will selectively crystallize out.

  • Isolation of 5-Nitro Isomer: Filter the mixture to collect the 5-nitroquinoline hydrochloride precipitate.

  • Isolation of this compound:

    • Take the filtrate, which is now enriched in this compound hydrochloride.

    • Adjust the pH of the filtrate to approximately 3.5 with a sodium bicarbonate solution to precipitate the this compound free base.[5]

    • Filter the precipitate and wash with water.

  • Final Purification: Recrystallize the this compound from hot isopropyl alcohol to obtain the final product with high purity.

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_synthesis Skraup Synthesis cluster_purification Purification start Charge Reactor: o-Nitroaniline, Glycerol, FeSO4 add_acid Slow Addition of Conc. H2SO4 (with cooling) start->add_acid initiate Gentle Heating to Initiate add_acid->initiate exotherm Exotherm Control (remove heat) initiate->exotherm reflux Controlled Reflux (several hours) exotherm->reflux workup Work-up: Dilution & Basification reflux->workup steam_distill Steam Distillation workup->steam_distill crude_product Crude this compound steam_distill->crude_product salt_formation Salt Formation: Add HCl in wet DMF crude_product->salt_formation dissolution Heat to Dissolution (95-100°C) salt_formation->dissolution fractional_crystallization Slow Cooling & Fractional Crystallization dissolution->fractional_crystallization filtration1 Filter fractional_crystallization->filtration1 precipitate1 5-Nitroquinoline HCl (Precipitate) filtration1->precipitate1 filtrate1 Filtrate enriched in This compound HCl filtration1->filtrate1 ph_adjustment pH Adjustment to ~3.5 filtrate1->ph_adjustment filtration2 Filter ph_adjustment->filtration2 recrystallization Recrystallization (Isopropyl Alcohol) filtration2->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Skraup Synthesis start Low Yield Observed check_temp Was temperature strictly controlled? start->check_temp check_mixing Was mixing efficient? check_temp->check_mixing Yes improve_temp Implement precise temperature control check_temp->improve_temp No check_reagents Were reagents of high quality? check_mixing->check_reagents Yes improve_mixing Use a powerful mechanical stirrer check_mixing->improve_mixing No check_substrate Is the aniline substrate deactivated? check_reagents->check_substrate Yes use_anhydrous Use anhydrous glycerol check_reagents->use_anhydrous No optimize_conditions Optimize for deactivated substrate (e.g., higher T, alternative oxidant) check_substrate->optimize_conditions Yes

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

strategies to improve the selectivity of quinoline nitration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quinoline (B57606) Nitration Strategies

Welcome to the technical support center for quinoline nitration. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in achieving regioselectivity during the nitration of quinoline and its derivatives.

Frequently Asked Questions (FAQs)

FAQ 1: Why does standard quinoline nitration produce a mixture of products?

Under classical nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), the reaction proceeds via electrophilic aromatic substitution on the protonated quinolinium ion.[1] The pyridine (B92270) ring is strongly deactivated by the positive charge on the nitrogen atom, so substitution occurs on the benzene (B151609) ring.[1] The 5- and 8-positions are electronically favored and exhibit similar reactivity, leading to the formation of a nearly equimolar mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline.[1][2] The reaction is significantly slower than the nitration of naphthalene (B1677914) due to the deactivating effect of the protonated nitrogen.[1]

FAQ 2: How can I selectively nitrate (B79036) a substituted quinoline?

Substituents on the quinoline ring play a crucial role in directing the position of nitration.

  • Electron-donating groups on the benzene ring, such as in tetrahydroquinoline, activate the ring. Protecting the nitrogen atom is key to achieving high selectivity. For example, N-acetyl-1,2,3,4-tetrahydroquinoline can be selectively nitrated at the 6-position.[3]

  • Electron-withdrawing groups , like a bromine atom at the C-6 position, can direct the incoming nitro group. For instance, 6-bromoquinoline (B19933) is selectively nitrated at the C-5 position under standard mixed-acid conditions.[4]

FAQ 3: Is it possible to introduce a nitro group at positions other than C-5 and C-8?

Yes, non-classical methods have been developed to achieve nitration at other positions:

  • C-2 Position (Nucleophilic Nitration): Nitration at the C-2 position can be achieved through a nucleophilic mechanism using a mixture of potassium nitrite (B80452) (KNO₂) and acetic anhydride (B1165640) (Ac₂O) in dimethyl sulfoxide (B87167) (DMSO).[5] This method avoids the use of strong acids.[5]

  • C-3 Position (via Reissert Compounds): Regiospecific nitration at the C-3 position is possible by first forming a Reissert compound (e.g., l-benzoyl-2-cyano-1,2-dihydroquinoline), which is then nitrated with acetyl nitrate. Subsequent hydrolysis yields 3-nitroquinoline.[6]

  • meta-Positions (C-3, C-7): A modern approach for meta-nitration involves a dearomatization-rearomatization strategy.[7][8] This catalyst-free, one-pot process uses tert-butyl nitrite (TBN) as a radical NO₂ source under mild, open-air conditions, enabling nitration at positions that are difficult to access via electrophilic substitution.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Nitrated Product 1. Deactivated Substrate: The quinolinium ion formed in acidic media is highly electron-deficient and reacts slowly.[1] 2. Insufficiently Strong Nitrating Agent: The nitrating agent may not be potent enough for a highly deactivated ring.1. Increase Reaction Temperature/Time: Carefully increase the temperature or prolong the reaction time, monitoring for byproduct formation. 2. Use a Stronger Nitrating Agent: Employ fuming nitric acid with fuming sulfuric acid (oleum) for deactivated substrates.[2] 3. Consider Alternative Pathways: For specific isomers, explore non-electrophilic routes like nucleophilic nitration or methods involving Reissert compounds.[5][6]
Poor Regioselectivity (Mixture of 5- and 8-isomers) Inherent Reactivity: The C-5 and C-8 positions of the quinolinium ion have very similar electronic properties and reactivity under standard electrophilic conditions.[1][2]1. Careful Control of Temperature: While it may not completely resolve the issue, optimizing the temperature can sometimes slightly favor one isomer over the other. 2. Chromatographic Separation: In many cases, the most practical solution is to separate the isomers using column chromatography after the reaction. 3. Use a Substituted Quinoline: If the synthesis allows, start with a quinoline that has a directing group to favor the formation of a single isomer.
Formation of Multiple Isomers on Substituted Quinolines Competing Directing Effects: Multiple substituents may have conflicting electronic or steric influences on the site of nitration.1. Analyze Substituent Effects: Predict the major product by carefully considering the electronic (activating/deactivating) and steric hindrance effects of all substituents. 2. Employ a Milder Nitrating Agent: For highly activated substrates, a milder agent like nitric acid in acetic anhydride can sometimes improve selectivity.[9] 3. Protecting Groups: Utilize N-protecting groups in hydrogenated quinolines to control the directing effect of the amine.[3][10]
Over-nitration (Formation of Di-nitrated Products) 1. Harsh Reaction Conditions: High temperatures, prolonged reaction times, or a large excess of the nitrating agent can lead to a second nitration.[9] 2. Highly Activated Substrate: Strong electron-donating groups make the ring susceptible to multiple substitutions.1. Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to control the reaction rate.[1] 2. Stoichiometric Control: Use a controlled amount of the nitrating agent (closer to a 1:1 molar ratio). 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and quench it once the desired mono-nitrated product is maximized.

Quantitative Data Summary

The tables below summarize yields and isomer distributions for various quinoline nitration strategies.

Table 1: Electrophilic Nitration of Unsubstituted Quinoline

Nitrating AgentTemperature (°C)Product(s)Isomer Ratio (5-nitro : 8-nitro)Total Yield (%)Reference
HNO₃ / H₂SO₄05-Nitroquinoline & this compound52.3 : 47.7Not specified[1]

Table 2: Selective Nitration of Substituted Quinolines

SubstrateNitrating AgentKey ConditionsProductYield (%)Reference
6-BromoquinolineConc. H₂SO₄, Conc. HNO₃0 °C to room temp.6-Bromo-5-nitroquinoline85[4]
Quinoline (via Reissert compound)Acetyl Nitrate, then HClTwo-step process3-NitroquinolineNot specified[6]
QuinolineKNO₂, Ac₂O, DMSORoom temperature2-Nitroquinoline12.6 (unoptimized)[5]
N-Acetyl-1,2,3,4-tetrahydroquinolineHNO₃ / H₂SO₄Not specifiedN-Acetyl-6-nitro-1,2,3,4-tetrahydroquinolineNot specified[3]

Experimental Protocols

Protocol 1: Selective Synthesis of 6-Bromo-5-nitroquinoline[4]

This protocol details the regioselective nitration of 6-bromoquinoline at the C-5 position.

Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoquinoline in concentrated sulfuric acid. Cool the mixture to 0 °C using an ice-salt bath.

  • Nitration: Add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the resulting aqueous solution by slowly adding 10% aqueous NaHCO₃ solution until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography to obtain pure 6-bromo-5-nitroquinoline.

Protocol 2: Nucleophilic Synthesis of 2-Nitroquinoline[5]

This protocol describes a non-acidic method for nitrating quinoline at the C-2 position.

Materials:

  • Quinoline

  • Potassium Nitrite (KNO₂)

  • Dimethyl Sulfoxide (DMSO)

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Preparation: Add quinoline (1 eq.) to a stirred solution of potassium nitrite (6 eq.) in dimethyl sulfoxide at ambient temperature.

  • Addition of Reagent: Add a solution of acetic anhydride (6 eq.) in dimethyl sulfoxide in small portions to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by pouring it into water.

  • Extraction: Extract the product from the aqueous layer using dichloromethane.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate 2-nitroquinoline.

Diagrams and Workflows

G cluster_electrophilic Classical Electrophilic Nitration Quinoline Quinoline Quinolinium Quinolinium Ion (Deactivated) Quinoline->Quinolinium Protonation Acid H₂SO₄ Acid->Quinolinium Nitronium NO₂⁺ Ion Acid->Nitronium Products Mixture: 5-Nitroquinoline This compound Quinolinium->Products Electrophilic Attack NitratingAgent HNO₃ NitratingAgent->Nitronium Activation Nitronium->Products

Caption: Classical electrophilic nitration pathway of quinoline.

G cluster_workflow Decision Workflow for Selective Quinoline Nitration Start Desired Nitro-Quinoline Isomer? Pos58 5- or 8-Nitro Start->Pos58 Pos3 3-Nitro Start->Pos3 Pos2 2-Nitro Start->Pos2 PosMeta meta-Nitro (e.g., C7) Start->PosMeta Method_EAS Use Classical EAS: HNO₃ / H₂SO₄ Separate Isomers Pos58->Method_EAS Method_Reissert Use Reissert Pathway: 1. Form Reissert Cmpd. 2. Nitrate & Hydrolyze Pos3->Method_Reissert Method_Nucleophilic Use Nucleophilic Pathway: KNO₂ / Ac₂O in DMSO Pos2->Method_Nucleophilic Method_Radical Use Dearomatization- Rearomatization Strategy PosMeta->Method_Radical

Caption: Strategy selection for regioselective quinoline nitration.

References

Technical Support Center: Managing Exothermic Reactions in 8-Nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-nitroquinoline. The focus is on anticipating and managing the exothermic nature of the reaction to ensure safety, maximize yield, and improve product purity.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound an exothermic process?

A1: The nitration of quinoline (B57606) is an electrophilic aromatic substitution reaction. The reaction between the nitrating agent (typically a mixture of nitric acid and sulfuric acid) and quinoline is highly energetic, releasing a significant amount of heat. Similarly, the Skraup synthesis, an alternative route to quinoline derivatives, is also known to be vigorously exothermic.[1][2][3]

Q2: What are the primary risks associated with uncontrolled exothermic reactions in this compound synthesis?

A2: Uncontrolled exothermic reactions, also known as runaway reactions, can lead to a rapid increase in temperature and pressure within the reaction vessel. This can result in the boiling of solvents, the release of hazardous fumes, and in severe cases, vessel rupture or explosion. Furthermore, excessive heat can lead to the formation of unwanted byproducts and a decrease in the yield of the desired this compound.

Q3: What are the key parameters to monitor to control the exotherm?

A3: The most critical parameter to monitor is the internal temperature of the reaction mixture. Other important parameters include the rate of addition of reagents, the efficiency of stirring, and any changes in pressure or viscosity.

Q4: How can I effectively control the temperature of the reaction?

A4: Effective temperature control can be achieved through several methods:

  • Slow, controlled addition of reagents: Adding the nitrating agent or other reactive components dropwise allows for the gradual release of heat.[1]

  • Use of cooling baths: An ice-water or ice-salt bath is essential for dissipating the heat generated during the reaction.[1][4]

  • Efficient stirring: Vigorous and constant stirring ensures even heat distribution throughout the reaction mixture, preventing the formation of localized hot spots.[4]

  • Appropriate solvent selection: Choosing a solvent with a suitable boiling point can help dissipate heat through reflux.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Sudden and rapid increase in temperature Runaway reaction due to too rapid addition of reagents or inadequate cooling.1. Immediately cease the addition of reagents. 2. Immerse the reaction vessel in a pre-prepared ice-salt bath. 3. If the reaction continues to accelerate, be prepared for an emergency shutdown.
Low yield of this compound Side reactions occurring at elevated temperatures, leading to the formation of undesired isomers (e.g., 5-nitroquinoline) or degradation products.[5]1. Implement stricter temperature control, maintaining the reaction at the lower end of the recommended temperature range. 2. Optimize the rate of reagent addition to be slower. 3. Ensure efficient and continuous stirring.
Formation of significant amounts of 5-nitroquinoline (B147367) isomer The nitration of quinoline naturally produces a mixture of 5-nitroquinoline and this compound.[3] Reaction conditions can influence the ratio.1. Carefully control the reaction temperature, as higher temperatures may favor the formation of different isomer ratios. 2. Follow purification protocols to separate the isomers effectively.[5]
Reaction fails to initiate The initial activation energy for the reaction has not been reached.1. Gentle heating may be required to initiate the reaction.[2][6] 2. Once initiated, be prepared to cool the reaction as it will become exothermic.[2]

Quantitative Data Summary

Table 1: Reaction Conditions for Nitration of Quinoline

Parameter Condition Reference
Nitrating Agent Fuming nitric acid and concentrated sulfuric acid[3]
Temperature Range -5°C to 110°C (depending on the specific protocol)[1][5]
Reaction Time 40 minutes to 3 hours[1]
Ratio of Isomers Typically a mixture of 5-nitroquinoline and this compound[3]

Table 2: Conditions for Skraup Synthesis of Quinoline Derivatives

Parameter Condition Reference
Reagents Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)[2][3]
Moderator Ferrous sulfate[2]
Initial Heating Gentle heating to initiate[2]
Reaction Control Cooling in an ice bath if the reaction becomes too violent[2]
Reflux Time Approximately 3 hours after the initial vigorous reaction[2]

Experimental Protocols

Protocol 1: Direct Nitration of Quinoline

Materials:

  • Quinoline

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • Ice-salt bath

  • Round-bottom flask with a dropping funnel and magnetic stirrer

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice-salt bath.

  • Slowly add quinoline to the cooled sulfuric acid with continuous stirring.

  • Prepare a mixture of fuming nitric acid and concentrated sulfuric acid in a dropping funnel.

  • Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution, ensuring the temperature is maintained below 0°C.[1]

  • After the addition is complete, continue stirring the mixture at a low temperature for the specified duration (e.g., 40 minutes).[1]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitroquinoline isomers.

  • Filter the precipitate, wash with cold water until neutral, and then proceed with the separation and purification of this compound.

Protocol 2: Skraup Synthesis of a Quinoline Derivative

Materials:

  • m-Toluidine (B57737)

  • Glycerol

  • Concentrated sulfuric acid (98%)

  • m-Nitrobenzenesulfonate (oxidizing agent)

  • Water

  • Ice bath

  • Three-necked flask with a mechanical stirrer and reflux condenser

Procedure:

  • In a three-necked flask, combine m-nitrobenzenesulfonate, glycerol, and m-toluidine with mechanical stirring.[1]

  • Prepare a solution of sulfuric acid and water and cool it in an ice bath.[1]

  • Add the cooled sulfuric acid solution dropwise to the mixture. The reaction is exothermic and should be controlled with an ice bath as needed.[1]

  • Once the addition is complete, heat the solution to reflux (approximately 150°C) for 1 hour. Caution: spontaneous exothermicity can occur. [1]

  • Allow the mixture to cool, then proceed with the workup and purification steps to isolate the quinoline derivative.

Visualizations

Exotherm_Management_Workflow start Start Synthesis prep Prepare Cooling Bath (Ice-Water/Ice-Salt) start->prep reagent_add Slow, Dropwise Addition of Reagents prep->reagent_add monitor_temp Continuously Monitor Internal Temperature reagent_add->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable continue_rxn Continue Reaction temp_stable->continue_rxn Yes temp_increase Rapid Temperature Increase? temp_stable->temp_increase No end Reaction Complete continue_rxn->end temp_increase->monitor_temp No stop_add STOP Reagent Addition temp_increase->stop_add Yes cool_vessel Immerse in Cooling Bath stop_add->cool_vessel stabilized Temperature Stabilized? cool_vessel->stabilized resume_slow Resume VERY SLOW Addition stabilized->resume_slow Yes emergency_shutdown Emergency Shutdown stabilized->emergency_shutdown No resume_slow->monitor_temp

Caption: Workflow for managing exothermic reactions.

Exotherm_Factors_and_Controls cluster_factors Factors Influencing Exotherm cluster_controls Control Measures reagent_conc Reagent Concentration exotherm Exothermic Reaction reagent_conc->exotherm addition_rate Rate of Addition addition_rate->exotherm stirring_eff Stirring Efficiency stirring_eff->exotherm scale Reaction Scale scale->exotherm dilution Use of Appropriate Solvent/Dilution safe_product Safe and Efficient Synthesis of This compound dilution->safe_product controlled_add Controlled Dosing (e.g., Syringe Pump) controlled_add->safe_product mech_stir Efficient Mechanical Stirring mech_stir->safe_product cooling External Cooling (Ice Bath) cooling->safe_product exotherm->dilution exotherm->controlled_add exotherm->mech_stir exotherm->cooling

Caption: Factors and controls for exothermic reactions.

References

Validation & Comparative

8-Nitroquinoline vs. 5-Nitroquinoline: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 8-Nitroquinoline and 5-Nitroquinoline (B147367), supported by experimental data, reveals distinct profiles for these two isomers. While 5-Nitroquinoline, particularly its hydroxylated form, nitroxoline (B368727), has been extensively studied and demonstrated broad-spectrum antimicrobial and anticancer properties, data on the biological activity of this compound remains comparatively scarce, with most research focusing on its derivatives.

This guide provides a detailed comparison of the known biological activities of this compound and 5-Nitroquinoline, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways to inform researchers, scientists, and drug development professionals.

At a Glance: Key Biological Activities

Biological ActivityThis compound5-Nitroquinoline (Nitroxoline)
Anticancer Limited data on the parent compound; derivatives show activity.Potent activity against various cancer cell lines.
Antimicrobial Limited data on the parent compound; derivatives show activity.Broad-spectrum activity against bacteria, fungi, and parasites.
Mechanism of Action Primarily studied in derivatives; involves apoptosis induction.Metal chelation, ROS generation, inhibition of key enzymes.

Anticancer Activity: A Tale of Two Isomers

The anticancer properties of 5-nitroquinoline, predominantly in the form of nitroxoline (8-hydroxy-5-nitroquinoline), are well-documented across a range of cancer cell lines. In contrast, the anticancer potential of the parent this compound molecule is less understood, with current research primarily focused on its derivatives.

5-Nitroquinoline (Nitroxoline)

Nitroxoline has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in a study comparing clioquinol (B1669181) and its analogues, nitroxoline was found to be the most toxic, with an IC50 value of 438 nM in Raji (human B cell lymphoma) cells.[1] Its anticancer activity is often enhanced by the presence of copper.[1]

Table 1: Anticancer Activity of 5-Nitroquinoline (Nitroxoline) and this compound Derivatives

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
5-Nitroquinoline (Nitroxoline) RajiB-cell Lymphoma0.438[1]
HL-60Promyelocytic LeukemiaData not specified[2]
DHL-4B-cell LymphomaData not specified[2]
Panc-1Pancreatic CancerData not specified[2]
A2780Ovarian CancerData not specified[2]
This compound-thiosemicarbazone derivative (3c) A549Lung Carcinoma15.3 ± 0.7[3]
This compound-thiosemicarbazone derivative (3a) A549Lung Carcinoma15.8 ± 0.1[3]
This compound-thiosemicarbazone derivative (11c) A549Lung Carcinoma17.1 ± 0.2[3]
2-Styryl-8-nitroquinoline derivative (S3B) HeLaCervical Cancer2.897[4]
7-Methyl-8-nitro-quinoline Caco-2Colorectal Adenocarcinoma1.87[5]
This compound

Direct evidence for the anticancer activity of the parent this compound is limited. However, studies on its derivatives suggest potential. For example, a series of novel this compound-thiosemicarbazone analogues exhibited significant cytotoxicity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines.[3] One comparative study of 2-styryl-8-nitroquinolines and 2-styryl-8-hydroxyquinolines found that the hydroxy analogues displayed better cytotoxicity against HeLa cells than the nitro analogues, suggesting that the 8-nitro substitution might be less favorable for anticancer activity in this specific chemical scaffold.[4]

Antimicrobial Activity: 5-Nitroquinoline Takes the Lead

5-Nitroquinoline, as nitroxoline, is a well-established antimicrobial agent with a long history of use in treating urinary tract infections.[6] Its efficacy against a broad range of pathogens is a key feature. Information on the antimicrobial properties of this compound is sparse, with some indications of activity primarily from its derivatives.

5-Nitroquinoline (Nitroxoline)

Nitroxoline exhibits potent activity against various bacteria, fungi, and parasites. Its antibacterial mechanism is multifaceted, involving metal ion chelation, which disrupts essential bacterial processes.[7] It has also been shown to inhibit biofilm formation.[2]

Table 2: Antimicrobial Activity of 5-Nitroquinoline (Nitroxoline)

OrganismActivity TypeMIC/IC50 (µM)Reference
Pseudomonas aeruginosaAntibiofilm-[2]
Trypanosoma cruzi (amastigote)Antiparasitic1.24 ± 0.23[1]
Trypanosoma cruzi (epimastigote)Antiparasitic3.00 ± 0.44[1]
Gram-positive bacteriaAntibacterial5.26 - 84.14[8]
Gram-negative bacteriaAntibacterial5.26 - 84.14[8]
Candida albicansAntifungal-[5]
This compound

Mechanisms of Action

The differing biological activities of these isomers can be attributed to their distinct molecular structures, which influence their interactions with biological targets.

5-Nitroquinoline (Nitroxoline)

The primary mechanism of action for nitroxoline is its ability to chelate divalent metal ions, such as zinc and iron, which are essential for the function of various microbial enzymes.[2] This chelation disrupts cellular processes in pathogens. In cancer cells, nitroxoline's activity is enhanced by copper and is associated with an increase in reactive oxygen species (ROS), leading to oxidative stress and cell death.[1][3] It has also been shown to inhibit angiogenesis and the growth of human bladder cancer.[2]

Caption: Proposed mechanisms of action for 5-Nitroquinoline (Nitroxoline).

This compound

The mechanism of action for this compound derivatives in cancer cells appears to involve the induction of apoptosis. Studies on this compound-thiosemicarbazone analogues have shown that they can cause cell cycle arrest at the G1/S and G2/M phases and induce apoptosis through a ROS-mediated mitochondrial pathway.[3]

Caption: Apoptotic pathway induced by this compound derivatives.

Experimental Protocols

The evaluation of the biological activities of this compound and 5-nitroquinoline derivatives relies on standardized in vitro assays.

Cytotoxicity and Anticancer Activity

MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 5-nitroquinoline derivatives) and incubated for a further 48-72 hours.[5][9]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 1.5-4 hours at 37°C.[5][9]

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is read at a wavelength of 492 nm or 570 nm using a microplate reader.[5][9] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 1.5-4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate end End calculate->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a 0.5 McFarland standard.[8]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium.[8]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[8]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[4]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Conclusion

This comparative guide highlights a significant research gap concerning the intrinsic biological activities of this compound. Future studies directly comparing the efficacy and mechanisms of action of both parent nitroquinoline isomers are warranted to fully understand their structure-activity relationships and to potentially uncover new therapeutic leads. Researchers and drug development professionals are encouraged to explore the untapped potential of this compound and its derivatives, building upon the foundational knowledge established for the 5-nitroquinoline isomer.

References

8-Nitroquinoline Derivatives as Anticancer Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anticancer agents is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds explored, quinoline (B57606) derivatives have emerged as a prominent class with a broad spectrum of pharmacological activities. This guide provides a comparative study of 8-nitroquinoline derivatives as potential anticancer agents, presenting quantitative data on their efficacy, detailed experimental protocols for their evaluation, and an overview of their proposed mechanisms of action.

Comparative Anticancer Activity of this compound Derivatives

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The data presented below summarizes the cytotoxic effects of several this compound derivatives, allowing for a direct comparison of their activities.

Derivative NameCancer Cell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline) Raji (B-cell lymphoma)0.438[Not available]
T24 (Bladder Cancer)7.85[Not available]
5637 (Bladder Cancer)~2.5-5[Not available]
KCC853 (Renal Cancer)~2.5-5[Not available]
2-(4-methylthiostyryl)-8-nitroquinoline HeLa (Cervical Cancer)10.370[1][2]
2-(4-methoxystyryl)-8-nitroquinoline HeLa (Cervical Cancer)5.562[Not available]
2-(4-bromostyryl)-8-nitroquinoline HeLa (Cervical Cancer)2.897[1][2]
This compound-thiosemicarbazone analogue (3a) MCF-7 (Breast Cancer)Highest inhibitory activity among tested analogues[3]
This compound-thiosemicarbazone analogue (3f) MCF-7 (Breast Cancer)Significant activity[3]
This compound-thiosemicarbazone analogue (3b) MCF-7 (Breast Cancer)Significant activity[3]

Note: A direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Interestingly, a comparative study between 2-styryl-8-hydroxyquinolines and their 8-nitro counterparts revealed that the hydroxyl analogues exhibited better cytotoxicity against the HeLa cervical cancer cell line.[1][2] For instance, the IC50 value for 2-(4-bromostyryl)-8-hydroxyquinoline was 2.52 µM, which is lower than that of its 8-nitro analogue (2.897 µM).[1][2] This suggests that the substituent at the 8-position plays a crucial role in the anticancer activity of these compounds.

Proposed Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are believed to be mediated through multiple mechanisms, primarily centered on the induction of apoptosis (programmed cell death) and cell cycle arrest.

A key mechanism identified is the generation of intracellular reactive oxygen species (ROS).[3] Elevated ROS levels can lead to oxidative stress, causing damage to cellular components and triggering apoptotic pathways.

The apoptotic cascade initiated by this compound derivatives appears to involve the intrinsic (mitochondrial) pathway. This is characterized by:

  • Mitochondrial dysfunction: Disruption of the mitochondrial membrane potential.

  • Regulation of Bcl-2 family proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.

  • Cytochrome c release: The release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase activation: Activation of initiator caspase-9 and effector caspase-3.

Furthermore, some quinoline derivatives have been shown to activate caspase-8, a key initiator caspase in the extrinsic (death receptor) pathway. While direct evidence for the involvement of the extrinsic pathway for this compound derivatives is still emerging, the activation of caspase-8 by similar compounds suggests a potential crosstalk between the intrinsic and extrinsic apoptotic pathways, both converging on the activation of caspase-3.

Additionally, certain this compound-thiosemicarbazone analogues have been found to induce cell cycle arrest at the G1/S and G2/M phases, thereby inhibiting cancer cell proliferation.[3]

Visualizing the Anticancer Mechanisms

To illustrate the proposed mechanisms of action, the following diagrams were generated using Graphviz.

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_ros ROS Detection Assay start_viability Seed Cancer Cells treat_viability Treat with this compound Derivatives start_viability->treat_viability incubate_viability Incubate treat_viability->incubate_viability add_mtt Add MTT Reagent incubate_viability->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan (B1609692) incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance start_apoptosis Seed and Treat Cells harvest Harvest Cells start_apoptosis->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate_stain Incubate stain->incubate_stain analyze_flow Analyze by Flow Cytometry incubate_stain->analyze_flow start_ros Seed and Treat Cells load_dcfhda Load with DCFH-DA start_ros->load_dcfhda incubate_dcfhda Incubate load_dcfhda->incubate_dcfhda wash_ros Wash Cells incubate_dcfhda->wash_ros measure_fluorescence Measure Fluorescence wash_ros->measure_fluorescence

Experimental Workflows for Evaluating Anticancer Activity.

signaling_pathway cluster_extrinsic Extrinsic Pathway (Proposed) cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor fadd FADD death_receptor->fadd Recruitment pro_caspase8 Pro-caspase-8 fadd->pro_caspase8 Recruitment caspase8 Caspase-8 pro_caspase8->caspase8 Activation pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 Activation nitroquinoline This compound Derivative ros ROS Generation nitroquinoline->ros mitochondria Mitochondria ros->mitochondria Induces Stress bax Bax ros->bax Upregulates bcl2 Bcl-2 ros->bcl2 Downregulates cytochrome_c Cytochrome c mitochondria->cytochrome_c Release bax->mitochondria Promotes Permeabilization bcl2->mitochondria Inhibits Permeabilization pro_caspase9 Pro-caspase-9 cytochrome_c->pro_caspase9 Activates caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 Activation caspase3 Caspase-3 (Executioner) pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Apoptotic Signaling Pathways of 8-Nitroquinolines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments used to assess the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound derivatives for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the intracellular generation of reactive oxygen species.

  • Cell Treatment: Seed cells in a 24-well plate or on coverslips and treat with the this compound derivative.

  • DCFH-DA Loading: Wash the cells and incubate with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-20 µM) for 30 minutes at 37°C.

  • Washing: Wash the cells to remove excess DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation/emission wavelength of ~485/535 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.

References

8-Nitroquinoline as a Fluorescent Probe for Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of metal ions is a critical aspect of various scientific disciplines, from environmental monitoring to the intricate processes of drug development. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and selectivity. While a variety of such probes exist, this guide focuses on the potential of 8-Nitroquinoline and provides a comparative analysis with the well-established fluorescent probe, 8-Hydroxyquinoline, and its derivatives, for the detection of metal ions.

Due to a scarcity of specific research on the fluorescent properties of this compound for metal ion detection, this guide will primarily leverage the extensive experimental data available for its close structural analog, 8-Hydroxyquinoline (8-HQ). The insights gleaned from 8-HQ provide a foundational understanding of how the quinoline (B57606) scaffold interacts with metal ions and the subsequent photophysical changes.

Synthesis of this compound

The synthesis of this compound can be achieved through the Skraup reaction. A common method involves the reaction of o-nitroaniline with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like arsenic acid.

Reaction: o-nitroaniline + glycerol --(H₂SO₄, As₂O₅)--> this compound

Procedure:

  • A mixture of o-nitroaniline, glycerol, concentrated sulfuric acid, and arsenic acid is carefully heated.

  • The reaction is refluxed for several hours.

  • After cooling, the mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude this compound.

  • The product can then be purified by recrystallization from a suitable solvent like ethanol (B145695).[1][2]

Signaling Mechanism and Experimental Workflow

The primary mechanism by which many quinoline-based probes, including 8-Hydroxyquinoline, detect metal ions is through a process called Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the fluorescence of the probe is often quenched. Upon binding to a metal ion, a rigid complex is formed, which restricts intramolecular vibrations and rotations, leading to a significant increase in fluorescence intensity.

Below are diagrams illustrating the signaling pathway and a typical experimental workflow for metal ion detection using a fluorescent probe.

Signaling Pathway of a Quinoline-Based Fluorescent Probe Probe Fluorescent Probe (e.g., 8-Hydroxyquinoline) Complex Probe-Metal Complex Probe->Complex Chelation Quenched Low Fluorescence (Quenched State) Probe->Quenched Intrinsic Quenching Metal Metal Ion (Mⁿ⁺) Metal->Complex Enhanced High Fluorescence (Enhanced State) Complex->Enhanced Fluorescence 'Turn-On'

Caption: Signaling pathway of a chelation-based fluorescent sensor.

Experimental Workflow for Metal Ion Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Solution Prepare Probe Stock Solution Mix Mix Probe and Metal Ion Solutions Probe_Solution->Mix Metal_Solutions Prepare Metal Ion Standard Solutions Metal_Solutions->Mix Incubate Incubate for Complex Formation Mix->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Plot Plot Fluorescence vs. Concentration Measure->Plot Determine Determine Selectivity and Sensitivity Plot->Determine

Caption: A generalized workflow for quantifying metal ions using a fluorescent probe.

Comparative Performance Data of 8-Hydroxyquinoline Derivatives

The following tables summarize the performance of various 8-Hydroxyquinoline-based fluorescent probes for the detection of different metal ions. This data serves as a benchmark for what could be expected from a well-performing quinoline-based sensor.

Table 1: Selectivity and Sensitivity of 8-Hydroxyquinoline Derivatives for Various Metal Ions

Probe/DerivativeTarget IonLimit of Detection (LOD)Linear RangeSolvent SystemReference
8-HydroxyquinolineAl³⁺0.1 µM0.5 - 10 µMEthanol/WaterN/A
8-HydroxyquinolineZn²⁺50 nM0.1 - 5 µMAqueous BufferN/A
8-Hydroxyquinoline-5-sulfonic acidCd²⁺1 nM5 - 100 nMWaterN/A
5-Chloromethyl-8-hydroxyquinolineFe²⁺0.2 µM1 - 20 µMAqueous Solution[3]
8-Amidoquinoline DerivativeZn²⁺15 nM0.05 - 1 µMEthanol/Water[4]

Table 2: Photophysical Properties of 8-Hydroxyquinoline-Metal Complexes

Metal IonExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Reference
Al³⁺3705100.153.2N/A
Zn²⁺3655050.092.1N/A
Cd²⁺3755200.214.5N/A
Mg²⁺3604950.051.8N/A

Note: The data in the tables are compiled from various sources and represent typical values. Actual performance may vary depending on the specific experimental conditions.

Experimental Protocols

Below are generalized protocols for the key experiments involved in validating a fluorescent probe for metal ion detection.

Protocol 1: Determination of Selectivity
  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of the fluorescent probe (e.g., 8-Hydroxyquinoline) in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water.

  • Fluorescence Measurements:

    • In a series of cuvettes, add the probe stock solution to a buffer solution (e.g., HEPES or Tris-HCl, pH 7.4) to a final concentration of 10 µM.

    • To each cuvette, add a different metal ion stock solution to a final concentration of 100 µM.

    • Include a blank sample containing only the probe in the buffer.

    • Record the fluorescence emission spectra of each sample using a spectrofluorometer at an appropriate excitation wavelength.

  • Analysis:

    • Compare the fluorescence intensity of the probe in the presence of different metal ions. A significant increase in fluorescence for a particular metal ion indicates selectivity.

Protocol 2: Determination of Limit of Detection (LOD)
  • Prepare a Calibration Curve:

    • Prepare a series of solutions containing a fixed concentration of the fluorescent probe (e.g., 10 µM) and varying concentrations of the target metal ion, ranging from the expected low nanomolar to micromolar levels.

    • Measure the fluorescence intensity of each solution.

  • Calculate LOD:

    • Plot the fluorescence intensity as a function of the metal ion concentration.

    • The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

Conclusion

While direct experimental data on this compound as a fluorescent probe for metal ions is limited, the extensive research on the closely related 8-Hydroxyquinoline provides a strong foundation for its potential application. The introduction of the nitro group, an electron-withdrawing group, at the 8-position could potentially modulate the photophysical properties and the metal-binding affinity of the quinoline scaffold. Further research is warranted to fully characterize this compound's capabilities as a fluorescent sensor, including its selectivity, sensitivity, and response mechanism towards various metal ions. The protocols and comparative data presented in this guide offer a framework for such validation studies, enabling researchers to objectively assess its performance against established probes.

References

The Efficacy of 8-Substituted Quinoline-Based Catalysts in Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the quest for efficient and robust catalysts is paramount for the development of novel molecules in pharmaceuticals and materials science. Among the vast array of catalytic systems, those based on quinoline (B57606) scaffolds have garnered significant attention due to their unique electronic and steric properties. This guide provides a detailed comparison of the efficacy of a palladium catalyst bearing an 8-substituted quinoline ligand, specifically 8-(di-tert-butylphosphinooxy)quinoline (B12057219), with other established palladium-based catalysts in the context of the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation, and the development of catalysts capable of activating challenging substrates, such as aryl chlorides, is of particular interest.

Performance Comparison in Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, a common motif in drug molecules. The performance of a catalyst is typically evaluated based on its ability to promote high yields, its efficiency (measured by Turnover Number, TON, and Turnover Frequency, TOF), and its ability to tolerate a wide range of functional groups under mild reaction conditions. Below is a comparative summary of the performance of a palladium catalyst with the 8-(di-tert-butylphosphinooxy)quinoline ligand against other common palladium catalyst systems in the coupling of various aryl chlorides with phenylboronic acid.

Catalyst SystemAryl ChlorideYield (%)TONTOF (h⁻¹)Reaction Time (h)Temperature (°C)Reference
[PdCl₂(P-N)] 4-Chloroacetophenone>98490019002.5110[1][2]
4-Chlorotoluene>98490012254110[1][2]
2-Chlorotoluene>98490049010110[1][2]
4-Chloroanisole80400020020110[1][2]
Pd(OAc)₂ / SPhos 4-Chlorotoluene989800-20100[3]
Pd₂ (dba)₃ / SPhos 4-Chloroanisole95--18100[4]
Pd(OAc)₂ / P(t-Bu)₃ 4-Chlorotoluene97--2280[5]
Pd(OAc)₂ / PCy₃ 4-Chlorotoluene81--2480[5]

P-N = 8-(di-tert-butylphosphinooxy)quinoline SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl P(t-Bu)₃ = Tri-tert-butylphosphine PCy₃ = Tricyclohexylphosphine dba = dibenzylideneacetone (B150790) TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / reaction time

The data clearly indicates that the palladium catalyst supported by the 8-(di-tert-butylphosphinooxy)quinoline ligand is highly effective for the Suzuki-Miyaura coupling of both electron-deficient and electron-rich aryl chlorides, achieving high yields and impressive turnover numbers and frequencies.[1][2] Its performance is comparable, and in some cases superior, to other widely used bulky phosphine (B1218219) ligands such as SPhos and trialkylphosphines.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are the methodologies for the Suzuki-Miyaura coupling reactions cited in the comparison table.

General Procedure for Suzuki-Miyaura Coupling with [PdCl₂(P-N)] Catalyst

A mixture of the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the [PdCl₂(P-N)] catalyst (0.02 mol%) in toluene (B28343) (5 mL) is placed in a sealed tube. The reaction mixture is then heated at 110 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[1][2]

General Procedure for Suzuki-Miyaura Coupling with Alternative Catalysts

In a typical procedure, an oven-dried flask is charged with the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), the phosphine ligand, and a base (e.g., K₃PO₄ or Cs₂CO₃). The flask is evacuated and backfilled with an inert gas. The solvent (e.g., toluene or dioxane), aryl chloride, and arylboronic acid are then added. The reaction mixture is stirred at the indicated temperature for the specified time. After completion, the reaction is worked up by extraction and purified by chromatography.

Visualizing Catalytic Processes

To better understand the workflow and relationships within catalytic organic synthesis, diagrams generated using Graphviz are provided below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reactants (Aryl Halide, Boronic Acid, Base) B Add Solvent A->B C Add Catalyst B->C D Heat and Stir (under Inert Atmosphere) C->D E Monitor Progress (TLC, GC, etc.) D->E F Quench Reaction E->F G Extraction F->G H Purification (Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Oxidative\nAddition->Ar-Pd(II)-X L_n Transmetalation Transmetalation Ar-Pd(II)-X L_n->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Transmetalation->Ar-Pd(II)-Ar' L_n Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar' L_n->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L_n

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Concluding Remarks

The palladium catalyst featuring the 8-(di-tert-butylphosphinooxy)quinoline ligand demonstrates exceptional performance in the Suzuki-Miyaura cross-coupling of challenging aryl chlorides. Its high efficiency, as evidenced by the yields, TONs, and TOFs, positions it as a highly competitive alternative to other well-established catalyst systems. The electron-rich and sterically demanding nature of this P,N-ligand likely facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, leading to enhanced reactivity. For researchers and professionals in drug development and materials science, the exploration of such 8-substituted quinoline-based catalysts offers a promising avenue for the efficient synthesis of complex molecular architectures.

References

A Comparative Analysis of 8-Nitroquinoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of foundational chemical scaffolds is of paramount importance. 8-Nitroquinoline, a key intermediate in the synthesis of various pharmaceuticals, including antimalarials and other therapeutic agents, can be prepared through several synthetic routes. This guide provides a comparative analysis of the most common methods for this compound synthesis, offering quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in methodology selection.

The two primary and most viable methods for the synthesis of this compound are the direct nitration of quinoline (B57606) and the Skraup synthesis starting from o-nitroaniline. Other classical quinoline syntheses, such as the Doebner-von Miller and Combes reactions, are less suitable for this specific target molecule.

Comparison of Key Synthesis Parameters

The selection of a synthetic route often depends on a variety of factors including yield, purity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the direct nitration and Skraup synthesis of this compound.

ParameterDirect Nitration of QuinolineSkraup Synthesis from o-Nitroaniline
Starting Materials Quinoline, Nitric Acid, Sulfuric Acido-Nitroaniline, Glycerol (B35011), Sulfuric Acid, Oxidizing Agent (e.g., Arsenic Acid)
Reaction Temperature 95-100°C[1]Vigorous, requires careful temperature control
Reaction Time 1-2 hours for nitration[1]~3 hours boiling
Overall Yield Variable, depends on separation efficiencyReported as low as 17% for o-nitroaniline[2], but can be higher for substituted anilines (e.g., ~75% for o-bromoaniline)[2]
Initial Product Mixture of 5-nitroquinoline (B147367) (40-60%) and this compound (30-50%)[1]This compound
Purity of Final Product >99% after purification[1]High purity after recrystallization
Key Advantages Utilizes readily available starting material (quinoline).Direct formation of the 8-nitro isomer, avoiding isomer separation.
Key Disadvantages Produces a mixture of isomers requiring separation, which can be complex and reduce overall yield of the desired product.The reaction can be violent and difficult to control.[3] The electron-withdrawing nitro group on the starting aniline (B41778) can disfavor the reaction.[2]

Synthesis Pathways and Experimental Workflows

To visually represent the logic of each synthesis and the subsequent purification steps, the following diagrams have been generated using the DOT language.

Direct_Nitration_Workflow cluster_synthesis Nitration Reaction cluster_separation Isomer Separation Quinoline Quinoline Reaction Nitration (95-100°C, 1-2h) Quinoline->Reaction Reagents HNO₃ / H₂SO₄ Reagents->Reaction Mixture Mixture of 5-Nitroquinoline and This compound Reaction->Mixture Salt_Formation Hydrochloride Salt Formation Mixture->Salt_Formation HCl HCl (gas) HCl->Salt_Formation Salt_Mixture Mixture of Hydrochloride Salts Salt_Formation->Salt_Mixture Crystallization Fractional Crystallization Salt_Mixture->Crystallization DMF Wet Dimethylformamide DMF->Crystallization 5-NQ_HCl 5-Nitroquinoline HCl (Precipitate) Crystallization->5-NQ_HCl 8-NQ_HCl_sol This compound HCl (in Filtrate) Crystallization->8-NQ_HCl_sol Neutralization Neutralization 8-NQ_HCl_sol->Neutralization Base Base Base->Neutralization 8-NQ This compound (>99% pure) Neutralization->8-NQ

Caption: Workflow for this compound synthesis via direct nitration and subsequent isomer separation.

Skraup_Synthesis_Workflow cluster_reaction Skraup Reaction cluster_purification Purification oNitroaniline o-Nitroaniline Reaction Skraup Synthesis (Heating) oNitroaniline->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 H₂SO₄ H2SO4->Reaction Oxidant Oxidizing Agent (e.g., Arsenic Acid) Oxidant->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Workup (Neutralization) Crude_Product->Workup Precipitate Precipitated This compound Workup->Precipitate Recrystallization Recrystallization (e.g., from Alcohol) Precipitate->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General workflow for the synthesis of this compound using the Skraup reaction.

Experimental Protocols

Method 1: Direct Nitration of Quinoline and Separation of Isomers

This method involves two main stages: the nitration of quinoline to produce a mixture of isomers, followed by their separation.

Stage 1: Nitration of Quinoline

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid to quinoline while cooling in an ice bath.

  • Addition of Nitric Acid: To the cooled quinoline-sulfuric acid mixture, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 95°C and 100°C.[1]

  • Reaction: Stir the mixture at this temperature for 1-2 hours.[1]

  • Work-up: After the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the mixture of nitroquinoline isomers.

  • Isolation: Filter the precipitate, wash with water, and dry. This yields a mixture typically containing 40-60% 5-nitroquinoline and 30-50% this compound.[1]

Stage 2: Separation of 5-Nitroquinoline and this compound

  • Salt Formation: Dissolve the crude mixture of nitroquinolines in a suitable solvent like ethyl acetate. Pass hydrogen chloride gas through the solution to precipitate the hydrochloride salts of the isomers.[1]

  • Fractional Crystallization: Suspend the mixture of hydrochloride salts in wet dimethylformamide (containing a small amount of water). Heat the slurry to dissolve the salts (around 95-100°C) and then cool to room temperature (20-25°C). 5-Nitroquinoline hydrochloride is less soluble and will precipitate out.[1]

  • Isolation of this compound: Filter off the precipitated 5-nitroquinoline hydrochloride. The filtrate contains the more soluble this compound hydrochloride.

  • Neutralization and Purification: Treat the filtrate with a base (e.g., dilute aqueous sodium bicarbonate solution) to neutralize the hydrochloride salt and precipitate the free base of this compound. The precipitate can be further purified by recrystallization from a suitable solvent like isopropyl alcohol to yield this compound with a purity exceeding 99%.[1]

Method 2: Skraup Synthesis of this compound

This method directly synthesizes this compound from o-nitroaniline. The following is a general procedure adapted from the synthesis of related compounds.

  • Reaction Setup: In a large flask equipped with a mechanical stirrer and a reflux condenser, add concentrated sulfuric acid and arsenic acid.

  • Addition of Reactants: To this mixture, add glycerol and o-nitroaniline.

  • Reaction: Carefully heat the mixture. The Skraup reaction is notoriously exothermic and can become violent, so careful temperature control is crucial.[3] The mixture is typically boiled for several hours (e.g., 3 hours).

  • Work-up: After cooling, the reaction mixture is diluted with a large volume of water and allowed to stand, often overnight, to precipitate the crude product.

  • Purification: The crude product is collected by filtration. It is then typically treated with a base to neutralize any remaining acid. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, often with the use of activated charcoal to remove colored impurities.

Discussion of Other Synthesis Methods

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[4] While it is a versatile method for producing a wide range of substituted quinolines, its specific application for the synthesis of this compound is not well-documented in readily available literature, and obtaining specific experimental data is challenging.

Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions.[5] However, this method is generally unsuitable for the synthesis of this compound from o-nitroaniline. The presence of a strong electron-withdrawing group, such as the nitro group on the aniline ring, can inhibit the crucial cyclization step of the reaction mechanism.[6]

Conclusion

Both the direct nitration of quinoline and the Skraup synthesis from o-nitroaniline are established methods for preparing this compound. The choice between these two primary routes will depend on the specific needs and capabilities of the laboratory.

  • Direct nitration is a viable option if quinoline is a readily available and inexpensive starting material, and if the laboratory is equipped for efficient isomer separation. The overall yield of the desired 8-nitro isomer is contingent on the success of this separation.

  • The Skraup synthesis offers a more direct route to this compound, avoiding the complication of isomer separation. However, the reaction is known for its potentially violent nature and requires careful handling and temperature control. Furthermore, the yield can be low when using an aniline with a deactivating nitro group.

For researchers prioritizing a more direct synthesis and willing to manage a challenging reaction, the Skraup synthesis may be preferable. Conversely, for those with access to good separation techniques and a preference for a less hazardous initial reaction, direct nitration followed by purification is a well-documented alternative. The Doebner-von Miller and Combes syntheses are not recommended for the straightforward preparation of this compound.

References

Comparative Analysis of Antimicrobial Activity in Nitroquinoline Derivatives: A Focus on Nitroxoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the antimicrobial activity of nitroxoline (B368727) and other relevant 8-hydroxyquinoline (B1678124) derivatives, supported by experimental data. The focus on nitroxoline is due to the wealth of available data and its history as a clinically used antimicrobial agent.

Overview of Nitroxoline's Antimicrobial Activity

Nitroxoline has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its antibacterial properties are often attributed to its ability to chelate divalent metal cations, which are essential for various enzymatic functions in microbial cells.[2]

Quantitative Antimicrobial Data for Nitroxoline

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of nitroxoline against a range of clinically relevant microorganisms. These values have been compiled from various studies and demonstrate the compound's potency.

MicroorganismTypeMIC Range (µg/mL)MIC Range (µM)Reference(s)
Staphylococcus aureusGram-positive bacteria-5.26 - 84.14[1][3]
Listeria monocytogenesGram-positive bacteria-5.57 (for Cloxyquin)[3]
Bacillus subtilisGram-positive bacteria-80.61[3]
Escherichia coliGram-negative bacteria-5.26 - 84.14[1][3]
Pseudomonas aeruginosaGram-negative bacteria-84.14[3]
Aeromonas hydrophilaGram-negative bacteria-5.26[3]
Plesiomonas shigelloidesGram-negative bacteria-11.14 (for Cloxyquin)[3]
Candida albicansFungus (Yeast)0.25 - 21.31 - 10.52[4][5]
Aspergillus speciesFungus (Mold)0.125 - 1-[6]

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Experimental Protocols

The determination of antimicrobial activity, particularly the MIC values, is crucial for evaluating the efficacy of a compound. The following are detailed methodologies for key experiments cited in the study of quinoline (B57606) derivatives.

Broth Microdilution Method for MIC Determination

This method is a standard and widely used technique to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compound: The test compound (e.g., nitroxoline) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microorganism suspension. Control wells (no compound) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar (B569324) Dilution Method

This method is another common technique for MIC determination, particularly for certain types of bacteria and fungi.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the test compound.

  • Inoculation: A standardized suspension of the test microorganism is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism occurs on the agar surface.[3]

Mechanism of Action of 8-Hydroxyquinoline Derivatives

The primary mechanism of antimicrobial action for 8-hydroxyquinoline derivatives like nitroxoline is their ability to chelate metal ions.[2] This sequestration of essential metal ions, such as Fe²⁺, Mg²⁺, and Mn²⁺, disrupts critical cellular processes in microorganisms.

dot

MechanismOfAction Mechanism of Action of 8-Hydroxyquinoline Derivatives HQ 8-Hydroxyquinoline Derivative (e.g., Nitroxoline) Chelation Chelation HQ->Chelation Metal Essential Metal Ions (Fe²⁺, Mg²⁺, Mn²⁺) Metal->Chelation Disruption Disruption of Enzyme Function Chelation->Disruption Sequesters metal ions Enzyme Metalloenzymes Inhibition Inhibition of Microbial Growth Enzyme->Inhibition Essential for growth Disruption->Enzyme Disruption->Inhibition

Caption: Mechanism of action for 8-hydroxyquinoline derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of a compound using the broth microdilution method.

dot

ExperimentalWorkflow Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Culture Microbial Culture Inoculum Prepare Standardized Inoculum Culture->Inoculum Compound Test Compound Stock Dilution Serial Dilution of Compound Compound->Dilution Media Broth Media Media->Dilution Media->Inoculum Plate Inoculate Microtiter Plate Dilution->Plate Inoculum->Plate Incubation Incubate at Optimal Temperature Plate->Incubation Read Read Results Visually or Spectrophotometrically Incubation->Read MIC Determine MIC Read->MIC

Caption: Workflow for antimicrobial susceptibility testing.

References

The Unfolding Potency of 8-Nitroquinoline Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 8-nitroquinoline derivatives have emerged as a promising scaffold, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, focusing on their antimicrobial, anticancer, and antiparasitic properties. By presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms, this document aims to serve as a valuable resource for the rational design of more potent and selective this compound-based drugs.

Data Presentation: A Quantitative Comparison

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinoline (B57606) ring. The following tables summarize the in vitro efficacy of various derivatives, providing a clear comparison of their performance against different pathogens and cell lines.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been extensively studied. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.

CompoundDerivativeTest OrganismMIC (µM)Reference
1 8-Hydroxy-5-nitroquinoline (Nitroxoline)Pseudomonas aeruginosa84.14[1]
2 8-Hydroxy-5-nitroquinoline (Nitroxoline)Staphylococcus aureus5.26 - 84.14[1]
3 8-Hydroxy-5-nitroquinoline (Nitroxoline)Escherichia coli-[2]
4 8-Nitrofluoroquinolone derivativeEscherichia coli ATCC 8739-[2]
5 8-Nitrofluoroquinolone derivativeStaphylococcus aureus ATCC 653831 - 125 µg/mL[2]

Caption: Table 1. Antimicrobial activity (MIC) of selected this compound derivatives.

Anticancer Activity

Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

CompoundDerivativeCancer Cell LineIC50 (µM)Reference
6 8-Nitro quinoline-thiosemicarbazone analogue 3aBreast Cancer (MCF-7)-[3]
7 8-Nitro quinoline-thiosemicarbazone analogue 3bBreast Cancer (MCF-7)-[3]
8 8-Nitro quinoline-thiosemicarbazone analogue 3fBreast Cancer (MCF-7)-[3]
9 Brominated 8-hydroxyquinoline (B1678124) 5C6 (rat brain tumor)6.7 - 25.6 µg/mL[4]
10 Brominated 8-hydroxyquinoline 6HeLa (human cervix carcinoma)6.7 - 25.6 µg/mL[4]
11 Cyano 8-hydroxyquinoline 11HT29 (human colon carcinoma)6.7 - 25.6 µg/mL[4]
12 Cyano 8-hydroxyquinoline 12C6, HeLa, HT296.7 - 25.6 µg/mL[4]

Caption: Table 2. Anticancer activity (IC50) of selected this compound derivatives.

Antiparasitic Activity

The antiparasitic potential of this compound derivatives is a growing area of research, with promising activity observed against various protozoan parasites.

CompoundDerivativeParasiteIC50 (µM)Reference
13 8-Hydroxy-5-nitroquinoline (Nitroxoline)Trypanosoma cruzi (epimastigote)3.00 ± 0.44[5]
14 8-Hydroxy-5-nitroquinoline (Nitroxoline)Trypanosoma cruzi (amastigote)1.24 ± 0.23[5]
15 2-Hydroxy-8-nitroquinoline (Compound 21)Leishmania donovani (promastigote)6.6[6]
16 2-Hydroxy-8-nitroquinoline (Compound 21)Leishmania infantum (promastigote)7.6[6]
17 2-Hydroxy-8-nitroquinoline (Compound 21)Leishmania donovani (amastigote)6.5[6]
18 6-Bromo-8-nitroquinolin-2(1H)-one (Compound 12)Trypanosoma brucei brucei (trypomastigote)0.012[7][8]
19 6-Bromo-8-nitroquinolin-2(1H)-one (Compound 12)Trypanosoma cruzi (amastigote)0.500[7][8]

Caption: Table 3. Antiparasitic activity (IC50) of selected this compound derivatives.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Agar (B569324) Dilution Method for Antimicrobial Susceptibility Testing

The agar dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8][[“]]

Protocol:

  • Preparation of Antimicrobial Plates: Prepare a series of agar plates containing twofold serial dilutions of the this compound derivatives. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate the surface of each agar plate with the microbial suspension using a multipoint inoculator.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

In Vitro Antiparasitic Activity Assay

The in vitro antiparasitic activity is typically assessed by determining the concentration of the compound that inhibits the growth of the parasite by 50% (IC50).

Protocol (Example for Trypanosoma cruzi):

  • Parasite Culture: Culture the epimastigote or amastigote forms of T. cruzi in an appropriate culture medium.

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in the culture medium.

  • Treatment: Add the diluted compounds to 96-well plates containing the parasites.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 28°C for epimastigotes, 37°C for amastigotes) for a specific period (e.g., 72 hours).

  • Viability Assessment: Assess parasite viability using a suitable method, such as the resazurin (B115843) reduction assay or by counting motile parasites under a microscope.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of parasite inhibition against the compound concentration.

Visualizing the Mechanisms and Workflows

To further elucidate the structure-activity relationships of this compound derivatives, visual diagrams of key signaling pathways and experimental workflows are provided below.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis & Optimization Start This compound Scaffold Modification Chemical Modification (Substitution at various positions) Start->Modification Derivatives Library of Derivatives Modification->Derivatives Characterization Spectroscopic Analysis (NMR, MS, etc.) Derivatives->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Anticancer Anticancer Assays (IC50 Determination) Characterization->Anticancer Antiparasitic Antiparasitic Assays (IC50 Determination) Characterization->Antiparasitic SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Anticancer->SAR Antiparasitic->SAR Lead_Opt Lead Optimization SAR->Lead_Opt New_Derivatives Design of New Potent Derivatives Lead_Opt->New_Derivatives New_Derivatives->Modification Iterative Cycle

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound derivatives.

Apoptosis_Pathway cluster_cell Cancer Cell Derivative This compound Derivative ROS Increased ROS Production Derivative->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction in cancer cells by certain this compound derivatives.

Concluding Remarks

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at various positions of the quinoline ring can significantly modulate the antimicrobial, anticancer, and antiparasitic activities. The data presented herein, coupled with the detailed experimental protocols, offer a solid foundation for further research in this area. The visualization of the SAR workflow and a key signaling pathway provides a conceptual framework for the rational design of next-generation this compound derivatives with enhanced potency and selectivity. Future investigations should focus on expanding the library of derivatives, exploring novel mechanisms of action, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

References

A Comparative Guide to Assessing the Purity of 8-Nitroquinoline from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability, reproducibility, and safety of their experimental results. 8-Nitroquinoline, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds, is no exception. This guide provides an objective comparison of methodologies to assess the purity of this compound from different suppliers, supported by detailed experimental protocols and data presentation.

Data Presentation: Purity of this compound

The purity of this compound can vary between suppliers and even between different batches from the same supplier. Below is a summary of hypothetical quantitative data from three different suppliers, illustrating the kind of information researchers should look for in a Certificate of Analysis (CoA) or through their own analytical testing.

SupplierBatch NumberPurity by HPLC (%)Purity by GC-MS (%)Major Impurities DetectedNotes
Supplier A A12399.799.65-Nitroquinoline, Unidentified peak at RRT 1.2High purity with trace isomeric impurity.
Supplier B B45698.998.85-Nitroquinoline, 6-Nitroquinoline, Residual solventsLower purity with multiple isomeric impurities.
Supplier C C78999.599.5Unidentified peak at RRT 0.8Good purity, but unidentified impurity requires further characterization.

RRT = Relative Retention Time

Experimental Protocols

Accurate assessment of this compound purity relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity assessment of quinoline (B57606) derivatives.[2] A reverse-phase HPLC method is suitable for the analysis of this compound.[3]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[2] Alternatively, a Newcrom R1 column can be used.[3]

  • Mobile Phase: A gradient mixture of Acetonitrile (MeCN) and water (both HPLC grade). Phosphoric acid can be added to the aqueous phase to improve peak shape. For Mass-Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of a certified this compound reference standard in a suitable diluent (e.g., Acetonitrile/water mixture).

    • Sample Solution: Accurately weigh and dissolve the this compound sample from the supplier in the same diluent to a known concentration.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Data Analysis: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of this compound and its potential impurities.[4]

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or similar is appropriate.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

GC-MS Conditions:

  • Inlet Temperature: 250 °C[4]

  • Injection Volume: 1.0 µL (splitless injection)[4]

  • Oven Temperature Program: Start at 90°C for 2 minutes, then ramp to 260°C at a rate of 20 °C/min, and hold at 260°C for 3 minutes.[4]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

Data Analysis: The purity is determined by the area percentage of the this compound peak. The mass spectrum of the main peak should be compared with a reference spectrum to confirm its identity.[5] Impurities can be identified by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds.[6][7] Quantitative ¹H NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.[8]

Instrumentation and Materials:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

Experimental Procedure:

  • Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.

  • Add the deuterated solvent and ensure complete dissolution.

  • Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

Data Analysis: The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.

Visualizations

The following diagrams illustrate the workflow for assessing the purity of this compound and the logical relationship between purity analysis and its application in research and development.

experimental_workflow cluster_sample Sample Acquisition cluster_analysis Purity Assessment cluster_decision Decision Sample This compound from Supplier HPLC HPLC Sample->HPLC Analyze GC_MS GC-MS Sample->GC_MS Analyze NMR NMR Sample->NMR Analyze Purity_Check Purity > 99%? HPLC->Purity_Check GC_MS->Purity_Check NMR->Purity_Check Use_in_Experiment Use in Experiment Purity_Check->Use_in_Experiment Yes Reject_Batch Reject Batch Purity_Check->Reject_Batch No

Caption: Experimental workflow for assessing this compound purity.

logical_relationship cluster_foundation Foundation cluster_methods Analytical Methods cluster_outcomes Research & Development Outcomes Purity Compound Purity Method_Selection Method Selection (HPLC, GC-MS, NMR) Purity->Method_Selection influences Product_Safety Product Safety & Efficacy Purity->Product_Safety directly impacts Data_Integrity Data Integrity & Reproducibility Method_Selection->Data_Integrity ensures Data_Integrity->Product_Safety impacts

Caption: Relationship between purity, analysis, and R&D outcomes.

References

A Comparative Spectroscopic Analysis of 8-Nitroquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 8-nitroquinoline and its precursors, quinoline (B57606) and 8-hydroxyquinoline (B1678124). Understanding the distinct spectral characteristics of these compounds is crucial for their synthesis, identification, and the development of novel therapeutic agents. This document outlines the key differences in their UV-Vis, FT-IR, NMR, and Mass Spectra, supported by experimental data and standardized protocols.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a nitro group at the 8-position significantly alters the electronic and steric properties of the quinoline ring, influencing its reactivity and potential as a pharmacological agent. This compound serves as a key intermediate in the synthesis of various compounds, including 8-aminoquinoline, a precursor to antimalarial drugs. A thorough spectroscopic characterization is essential for quality control and for elucidating the structure-activity relationships of its derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for quinoline, 8-hydroxyquinoline, and this compound, highlighting the impact of the hydroxyl and nitro substituents on the quinoline core.

Table 1: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
QuinolineEthanol204, 226, 276, 300, 31327000, 35500, 3630, 2820, 2750[1]
8-HydroxyquinolineMethanol (B129727)242, 308-[2][3]
This compound-333 (π→π*)-[4]

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

Functional GroupQuinoline8-HydroxyquinolineThis compound
O-H Stretch-~3180-3386 (broad)[5][6]-
Aromatic C-H Stretch~3050~3045-
C=N Stretch (ring)~1580~1581-
C=C Stretch (ring)~1600-1400~1600-1400-
NO₂ Asymmetric Stretch--~1530
NO₂ Symmetric Stretch--~1350
C-H Out-of-plane Bend~840-740--

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonQuinoline8-HydroxyquinolineThis compound
H-28.90 (dd)8.78 (dd)8.95 (dd)
H-37.37 (dd)7.45 (dd)7.55 (dd)
H-48.11 (dd)8.15 (dd)8.20 (dd)
H-57.75 (ddd)7.43 (d)7.80 (d)
H-67.52 (ddd)7.33 (t)7.65 (t)
H-77.65 (d)7.19 (d)8.05 (d)
H-88.16 (d)--
OH-~9.0 (broad s)-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonQuinoline8-HydroxyquinolineThis compound
C-2150.3148.5152.1
C-3121.1121.9122.5
C-4136.1136.4134.0
C-4a128.2128.0129.0
C-5129.5117.8123.4
C-6126.5128.8130.2
C-7127.7110.6123.1
C-8129.5153.8147.5
C-8a148.4139.2149.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 5: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragment IonsFragmentation Pathway
Quinoline129102, 76Loss of HCN, followed by loss of C₂H₂[7][8]
8-Hydroxyquinoline145117, 89Loss of CO, followed by loss of HCN
This compound174144, 128, 116Loss of NO, loss of NO₂, loss of NO₂ and CO

Experimental Protocols

Standardized protocols for the spectroscopic analysis of quinoline derivatives are provided below.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10⁻⁵ M) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank for baseline correction.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Use a FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Synthesis Pathway of this compound

The synthesis of this compound is typically achieved through the direct nitration of quinoline using a mixture of nitric acid and sulfuric acid.[9] This reaction yields a mixture of 5-nitroquinoline (B147367) and this compound.

Synthesis_Pathway Quinoline Quinoline Reagents HNO₃ / H₂SO₄ Quinoline->Reagents Mixture Mixture of 5-Nitroquinoline and This compound Reagents->Mixture Separation Separation Mixture->Separation Product This compound Separation->Product

References

Unraveling the Action of 8-Nitroquinoline Derivatives: A Comparative Guide to Validating Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide validating the multifaceted mechanism of action of 8-Nitroquinoline derivatives, with a particular focus on the repurposed antibiotic Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline). This guide provides a comparative analysis of its anticancer and antimicrobial activities, supported by experimental data and detailed protocols to aid in preclinical research and development.

The unique therapeutic potential of this compound derivatives stems from their diverse molecular interactions, which differ significantly across pathological contexts. This publication aims to elucidate these mechanisms, offering a clear pathway for researchers to validate the efficacy of these compounds against various diseases.

Dual-Pronged Anticancer Mechanism of Action

Nitroxoline, a prominent this compound derivative, exhibits a potent anticancer effect through a combination of direct cytotoxicity and modulation of the tumor microenvironment. Its mechanism is multifaceted, involving the inhibition of key enzymes, induction of programmed cell death, and disruption of crucial cancer-promoting signaling pathways.

A primary mode of action is the inhibition of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Nitroxoline has been shown to inhibit Type 2 methionine aminopeptidase (B13392206) (MetAP2) and sirtuin deacetylases (SIRT1 and SIRT2), leading to the suppression of endothelial cell proliferation and the induction of senescence.[1][2] Furthermore, it impedes cancer cell migration and invasion by inhibiting cathepsin B, an enzyme critical for the degradation of the extracellular matrix.[1][3]

Nitroxoline also triggers apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[4][5] This leads to the activation of the caspase cascade, a family of proteases that execute programmed cell death.[3] Studies have demonstrated that nitroxoline treatment results in the cleavage and activation of caspase-3, a key executioner caspase.[3]

Comparative Anticancer Efficacy

The cytotoxic potential of Nitroxoline has been quantified across various human cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) often in the low micromolar range. This positions it as a more potent cytotoxic agent than other 8-hydroxyquinoline (B1678124) derivatives like Clioquinol (B1669181) in several cancer types.[6]

CompoundCancer Cell LineCancer TypeIC50 (µM)
Nitroxoline J82Bladder Cancer9.93
Nitroxoline MBT-2Bladder Cancer26.24
Nitroxoline T24Bladder Cancer~10.0
Nitroxoline 5637Bladder Cancer~10.0
Nitroxoline KCC853Renal Cancer~10.0
Nitroxoline HL60Leukemia< 10.0
Nitroxoline DHL-4Lymphoma< 10.0
Nitroxoline PANC-1Pancreatic Cancer< 10.0
Nitroxoline A2780Ovarian Cancer< 10.0
ClioquinolVariousVarious5-10 fold higher than Nitroxoline

Table 1: Comparative IC50 values of Nitroxoline and Clioquinol against various human cancer cell lines. Data compiled from multiple sources.[3][6][7]

Key Signaling Pathways in Anticancer Activity

The anticancer effects of Nitroxoline are mediated through its influence on several critical signaling pathways.

anticancer_pathway Nitroxoline Nitroxoline MetAP2 MetAP2 Nitroxoline->MetAP2 Inhibits SIRT1_2 SIRT1/SIRT2 Nitroxoline->SIRT1_2 Inhibits CathepsinB Cathepsin B Nitroxoline->CathepsinB Inhibits Mitochondria Mitochondria Nitroxoline->Mitochondria Disrupts mTOR_pathway mTOR-p70S6K Pathway Nitroxoline->mTOR_pathway Inhibits Angiogenesis Angiogenesis MetAP2->Angiogenesis Promotes SIRT1_2->Angiogenesis CellMigration Cell Migration & Invasion CathepsinB->CellMigration ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Induces CellGrowth Cell Growth & Proliferation mTOR_pathway->CellGrowth

Anticancer Mechanism of Nitroxoline.

Potent Antimicrobial Activity Through Metal Chelation

The well-established antimicrobial properties of Nitroxoline, particularly against urinary tract pathogens, are primarily attributed to its function as a metal-chelating agent.[8] By binding to essential divalent metal ions such as zinc (Zn²⁺) and iron (Fe²⁺), Nitroxoline disrupts critical bacterial processes.[4]

This chelation activity inhibits metal-dependent enzymes, including bacterial RNA polymerase, thereby halting transcription and bacterial growth.[9] Furthermore, it compromises the integrity of the bacterial outer membrane and has been shown to be effective in disrupting biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[4][10] Nitroxoline also interferes with quorum sensing, a bacterial communication system that regulates virulence and biofilm formation.[8][11]

Comparative Antimicrobial Efficacy

Nitroxoline demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[11] Its efficacy, often measured by the Minimum Inhibitory Concentration (MIC), is comparable or superior to standard antibiotics for certain uropathogens.

CompoundBacterial SpeciesMIC50 (mg/L)MIC90 (mg/L)
Nitroxoline Escherichia coli48
Nitroxoline Klebsiella pneumoniae832
Nitroxoline Proteus mirabilis816
Nitroxoline Acinetobacter baumannii22
TrimethoprimEscherichia coli>32 (in some resistant strains)>32 (in some resistant strains)

Table 2: Comparative MIC50 and MIC90 values of Nitroxoline against common uropathogens. Data compiled from multiple sources.[9][12]

Visualizing the Antimicrobial Workflow

The mechanism by which Nitroxoline exerts its antimicrobial effect can be visualized as a targeted disruption of essential bacterial functions.

antimicrobial_workflow Nitroxoline Nitroxoline Chelation Chelation Nitroxoline->Chelation MetalIons Essential Metal Ions (Zn²⁺, Fe²⁺) MetalIons->Chelation EnzymeInhibition Inhibition of Metalloenzymes (e.g., RNA Polymerase) Chelation->EnzymeInhibition MembraneDisruption Outer Membrane Disruption Chelation->MembraneDisruption BiofilmInhibition Biofilm Inhibition Chelation->BiofilmInhibition BacterialDeath Bacterial Growth Inhibition & Death EnzymeInhibition->BacterialDeath MembraneDisruption->BacterialDeath BiofilmInhibition->BacterialDeath

Antimicrobial Workflow of Nitroxoline.

Experimental Protocols for Mechanistic Validation

To assist researchers in validating the mechanisms of action described, detailed protocols for key experiments are provided below.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the intracellular generation of ROS in cancer cells following treatment with an this compound derivative.

Methodology: This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Seeding: Plate cancer cells in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the this compound derivative for the desired time period (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and an untreated control.

  • Probe Loading: Remove the treatment medium and wash the cells gently with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[13]

  • Fluorescence Measurement: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the fold-change in ROS production.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner of apoptosis, in treated cancer cells.

Methodology: This colorimetric assay is based on the cleavage of the p-nitroaniline (pNA) from the caspase-3 substrate DEVD-pNA.

  • Cell Lysis: After treating cells with the this compound derivative, collect the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10-15 minutes.

  • Protein Quantification: Centrifuge the lysate and determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add the reaction buffer containing the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[14]

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released and thus to the caspase-3 activity.

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the increase in caspase-3 activity.

Mitochondrial Membrane Potential Assay

Objective: To assess the disruption of the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.

Methodology: This protocol uses the cationic dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with an intact membrane potential.

  • Cell Treatment: Grow cells on a 96-well plate and treat them with the this compound derivative. Include a positive control for mitochondrial depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).[15]

  • Dye Loading: Add TMRE to the cell culture medium to a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.[16]

  • Washing: Gently wash the cells with pre-warmed PBS or assay buffer to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~549 nm and emission at ~575 nm.[15]

  • Data Analysis: A decrease in fluorescence intensity in treated cells compared to untreated cells indicates a loss of mitochondrial membrane potential.

This comprehensive guide provides a solid foundation for the continued investigation of this compound derivatives as promising therapeutic agents. The detailed mechanisms, comparative data, and experimental protocols are intended to accelerate research and development in this critical area of medicinal chemistry.

References

Comparative Cytotoxicity of 8-Nitroquinoline and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of 8-nitroquinoline and its various analogues against several cancer cell lines. The data presented is compiled from multiple in vitro studies, offering insights into the structure-activity relationships that govern the anticancer potential of this class of compounds. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several this compound analogues and related compounds, providing a basis for comparing their potency across different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline)Raji (Lymphoma)0.438[1]
2-Styryl-8-nitroquinoline (S1B)HeLa10.370[2]
2-Styryl-8-nitroquinoline (S2B)HeLa4.680[2]
2-Styryl-8-nitroquinoline (S3B)HeLa2.897[2]
7-Methyl-8-nitro-quinoline (C)Caco-21.87[3]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D)Caco-20.93[3]
8-Nitro-7-quinolinecarbaldehyde (E)Caco-20.53[3]
8-Amino-7-quinolinecarbaldehyde (F)Caco-21.140[3]
8-Nitro quinoline-thiosemicarbazone (3a)A54915.8 ± 0.1[4]
8-Nitro quinoline-thiosemicarbazone (3c)A54915.3 ± 0.7[4]
8-Nitro quinoline-thiosemicarbazone (11c)A54917.1 ± 0.2[4]

Note: The presented IC50 values are collated from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of quinoline (B57606) derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] The plate is then incubated at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing different concentrations of the compounds is added.[6]

  • MTT Incubation: After the desired incubation period with the compounds, MTT solution is added to each well and incubated for a further 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed without disturbing the formazan crystals.[6] A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6]

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay. Control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release) are included.[5]

  • Supernatant Collection: After the incubation period, the plate is centrifuged at 250 x g for 4 minutes.[6] A portion of the supernatant from each well is carefully transferred to a new 96-well plate.[6]

  • LDH Reaction: An LDH reaction mixture, typically containing a substrate, cofactor, and dye, is prepared according to the manufacturer's instructions.[6] This mixture is added to each well containing the supernatant.[6]

  • Incubation and Absorbance Measurement: The plate is incubated at room temperature for a specified time, protected from light.[6] The absorbance is then measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The amount of LDH release is calculated, and cytotoxicity is expressed as a percentage of the maximum LDH release control.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Evaluation

The following diagram illustrates a generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., HeLa, A549, Caco-2) incubation Incubation with Test Compounds (e.g., 24, 48, 72 hours) cell_culture->incubation compound_prep Preparation of This compound Analogues compound_prep->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V) incubation->apoptosis_assay data_quant Absorbance/Fluorescence Measurement mtt_assay->data_quant ldh_assay->data_quant apoptosis_assay->data_quant ic50_calc IC50 Value Calculation data_quant->ic50_calc pathway_analysis Mechanism of Action Investigation ic50_calc->pathway_analysis

Caption: Generalized workflow for in vitro cytotoxicity evaluation.

Hypothesized Signaling Pathway for Nitroquinoline-Induced Cytotoxicity

The cytotoxic effects of nitroquinoline derivatives are often attributed to their ability to induce oxidative stress and subsequent cellular damage, leading to apoptosis.

G compound This compound Analogue ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito dna_damage DNA Damage ros->dna_damage caspase Caspase Activation (e.g., Caspase-3) mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis cell_cycle_arrest Cell Cycle Arrest (G1/S & G2/M) dna_damage->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.[7]

It has been observed that some this compound analogues can induce the generation of intracellular reactive oxygen species (ROS).[1] This increase in ROS can lead to mitochondrial dysfunction and DNA damage.[4] Ultimately, these events can trigger the activation of caspases, such as caspase-3, and induce cell cycle arrest, culminating in apoptosis or programmed cell death.[4]

References

Stability of 8-Nitroquinoline Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of metal complexes is a critical parameter in diverse fields, including medicinal chemistry, materials science, and catalysis. 8-Nitroquinoline, a derivative of the versatile quinoline (B57606) scaffold, presents an interesting case for complexation studies. However, a comprehensive review of available literature and databases reveals a significant gap: there is a notable absence of experimentally determined stability constants for metal complexes of this compound. This guide addresses this knowledge gap by providing a framework for assessing the potential stability of this compound complexes. It outlines computational methods for predicting stability constants, details established experimental protocols for their determination, and offers a comparative analysis with structurally related ligands for which experimental data are available. This guide serves as a valuable resource for researchers interested in the coordination chemistry of this compound, highlighting the need for new experimental investigations and providing the tools to undertake them.

The Challenge: Lack of Experimental Data for this compound

A thorough search of prominent databases, including the IUPAC Stability Constants Database and the NIST Standard Reference Database, reveals no published stability constants for metal complexes of this compound. This is in stark contrast to its analogue, 8-hydroxyquinoline (B1678124), which is a powerful chelating agent whose metal complexes have been extensively studied. The key difference lies in the 8-position substituent: the hydroxyl group in 8-hydroxyquinoline readily deprotonates to form a stable five-membered chelate ring with a metal ion, coordinating through both the quinoline nitrogen and the deprotonated oxygen. This compound lacks this acidic proton, and its coordination is expected to occur primarily through the quinoline nitrogen, with potential weaker interactions involving the nitro group. This fundamental structural difference makes direct comparison with 8-hydroxyquinoline inappropriate and underscores the need for a dedicated assessment of this compound's coordinating properties.

Computational Assessment of Stability

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the stability of metal complexes. Density Functional Theory (DFT) has emerged as a reliable method for calculating the Gibbs free energy of complexation (ΔG°), from which the stability constant (log β) can be derived using the equation:

ΔG° = -2.303 RT log β

where R is the gas constant and T is the temperature in Kelvin.

A common computational strategy involves the use of a thermodynamic cycle, which breaks down the complexation reaction in solution into more manageable steps that can be calculated with greater accuracy.

G cluster_gas Gas Phase cluster_solv Solvated Phase M_g M(g) ML_g ML(g) M_g->ML_g ΔG°gas M_s M(aq) M_g->M_s ΔG°solv(M) L_g L(g) L_g->ML_g L_s L(aq) L_g->L_s ΔG°solv(L) ML_s ML(aq) ML_g->ML_s ΔG°solv(ML) M_s->ML_s ΔG°aq L_s->ML_s

Figure 1: Thermodynamic cycle for calculating the free energy of complexation.

Computational Workflow:

G start Define Metal Ion and Ligand (this compound) geom_opt Geometry Optimization (Gas Phase and Solvated) start->geom_opt freq_calc Frequency Calculation (for thermal corrections) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (with a high-level basis set) freq_calc->energy_calc free_energy Calculate Gibbs Free Energy of each species energy_calc->free_energy stability_const Calculate ΔG° and log β free_energy->stability_const

Figure 2: A typical computational workflow for predicting stability constants.

Experimental Determination of Stability Constants

For the future experimental validation of computationally predicted values, or for de novo determination, potentiometric and spectrophotometric titrations are the most common and reliable methods.

Potentiometric Titration

This method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The competition between the metal ion and protons for the ligand results in a characteristic titration curve from which the stability constants can be calculated.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a standard solution of the metal salt (e.g., metal nitrate (B79036) or perchlorate) of known concentration.

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a standard solution of a strong acid (e.g., HNO₃ or HClO₄).

    • Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).

    • Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode and the titrator with standard buffer solutions.

  • Titration:

    • In a thermostated vessel, pipette a known volume of the ligand solution, the metal salt solution, and the strong acid. Add the background electrolyte to maintain constant ionic strength.

    • Titrate this solution with the standard base solution, recording the pH after each addition.

    • Perform a separate titration of the ligand and strong acid without the metal ion to determine the ligand's pKa.

  • Data Analysis: Use software such as Hyperquad to analyze the titration data and calculate the stability constants.

G start Prepare Solutions (Metal, Ligand, Acid, Base, Electrolyte) calibrate Calibrate pH Electrode and Titrator start->calibrate titrate_ligand Titrate Ligand + Acid calibrate->titrate_ligand titrate_complex Titrate Ligand + Acid + Metal calibrate->titrate_complex analyze Analyze Titration Curves (e.g., using Hyperquad) titrate_ligand->analyze titrate_complex->analyze results Determine pKa and log β analyze->results

Figure 3: Workflow for potentiometric determination of stability constants.
Spectrophotometric Methods

These methods are suitable when the metal complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion. The two most common spectrophotometric techniques are the mole-ratio method and Job's method of continuous variation.

3.2.1. Mole-Ratio Method

In this method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is measured at a wavelength where the complex absorbs maximally.

Experimental Protocol:

  • Determine λmax: Record the UV-Vis spectrum of a solution containing the metal and an excess of the ligand to identify the wavelength of maximum absorbance (λmax) of the complex.

  • Prepare Solutions: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.

  • Measure Absorbance: Measure the absorbance of each solution at the λmax of the complex.

  • Plot and Analyze: Plot absorbance versus the mole ratio of ligand to metal. The plot will consist of two linear portions that intersect at a point corresponding to the stoichiometry of the complex.

3.2.2. Job's Method (Continuous Variation)

In this method, the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.

Experimental Protocol:

  • Determine λmax: As in the mole-ratio method, determine the λmax of the complex.

  • Prepare Solutions: Prepare a series of solutions where the mole fractions of the metal and ligand vary, but the total concentration (Cmetal + Cligand) is constant.

  • Measure Absorbance: Measure the absorbance of each solution at the λmax of the complex.

  • Plot and Analyze: Plot absorbance versus the mole fraction of the ligand. The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.

G cluster_mole_ratio Mole-Ratio Method cluster_job Job's Method start Identify λmax of the Complex mr_prep Prepare solutions with constant [M] and varying [L] start->mr_prep job_prep Prepare solutions with constant ([M] + [L]) and varying mole fractions start->job_prep mr_measure Measure absorbance at λmax mr_prep->mr_measure mr_plot Plot Absorbance vs. [L]/[M] mr_measure->mr_plot end Determine Stoichiometry and Stability Constant mr_plot->end job_measure Measure absorbance at λmax job_prep->job_measure job_plot Plot Absorbance vs. Mole Fraction of L job_measure->job_plot job_plot->end

Figure 4: Workflow for spectrophotometric determination of complex stability.

Comparative Analysis with Alternative Ligands

To provide context for the potential stability of this compound complexes, it is useful to compare it with structurally related ligands for which experimental data are available. We have selected quinoline and 2,2'-bipyridine (B1663995) as comparators. Quinoline represents the parent scaffold without the nitro group, while 2,2'-bipyridine is a classic bidentate N-donor ligand that forms stable five-membered chelate rings.

Table 1: Stepwise Stability Constants (log K) of Metal Complexes with Quinoline and 2,2'-Bipyridine in Aqueous Solution at 25 °C

Metal IonLigandlog K₁log K₂log K₃
Cu(II)Quinoline2.632.081.57
2,2'-Bipyridine8.15.53.4
Ni(II)Quinoline1.891.39-
2,2'-Bipyridine7.06.86.3
Co(II)Quinoline1.45--
2,2'-Bipyridine5.95.75.2
Zn(II)Quinoline1.40--
2,2'-Bipyridine5.04.5-

Data sourced from the NIST Standard Reference Database 46.

The data clearly show that 2,2'-bipyridine forms significantly more stable complexes than quinoline due to the chelate effect. The stability of this compound complexes is expected to be influenced by the electron-withdrawing nature of the nitro group, which would decrease the basicity of the quinoline nitrogen and likely lead to weaker complexes compared to quinoline itself, assuming coordination occurs only through the nitrogen. However, if the nitro group participates in coordination, the stability could be enhanced.

Conclusion and Future Outlook

The stability of metal complexes of this compound remains an unexplored area of coordination chemistry. This guide has highlighted the absence of experimental data and provided a roadmap for future investigations. Computational methods, particularly DFT, offer a valuable starting point for predicting the stability of these complexes. Furthermore, the detailed experimental protocols for potentiometric and spectrophotometric titrations provide a clear path for the experimental determination of these crucial thermodynamic parameters. The comparative analysis with quinoline and 2,2'-bipyridine provides a useful benchmark for interpreting future experimental or computational results. It is anticipated that this guide will stimulate further research into the coordination chemistry of this compound, ultimately leading to a better understanding of its potential applications in various scientific disciplines.

Safety Operating Guide

Proper Disposal of 8-Nitroquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of 8-Nitroquinoline, providing immediate safety protocols, logistical procedures, and operational plans for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling and disposal due to its hazardous properties. It is classified as harmful if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen.[1][2] Adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide outlines the necessary steps for the safe disposal of this compound and associated contaminated waste.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.To prevent skin contact with the chemical.[3]
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.To protect eyes from splashes or dust.[2][3][4]
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.To prevent inhalation of dust particles.[3]

Step-by-Step Disposal Protocol for this compound

The following protocol details the systematic process for the safe disposal of this compound waste. This procedure is designed to comply with general hazardous waste regulations. Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.

Experimental Protocol: this compound Waste Disposal

  • Risk Assessment: Before handling, conduct a thorough risk assessment. This should include evaluating the quantity of waste, the potential for exposure, and identifying any other chemicals present in the waste mixture.

  • Waste Segregation and Collection:

    • Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]

    • Liquid Waste: Unused solutions and rinseates containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[3]

  • Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 607-35-2

    • Associated hazard symbols (e.g., Harmful, Health Hazard)

    • The accumulation start date

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area.

    • Keep containers tightly closed when not in use.[3][5]

    • The storage area should be cool, dry, and well-ventilated.[3]

    • Segregate this compound waste from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[3] Chemical waste generators are responsible for ensuring that waste is classified and disposed of in accordance with local, regional, and national regulations.[2]

    • A recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Crucially, do not dispose of this compound down the drain. [3][6][7]

Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before disposal.

  • Triple Rinsing: Triple-rinse the container with a suitable solvent capable of dissolving this compound (e.g., ethanol, acetone).

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of along with other liquid this compound waste.[8]

  • Final Disposal of Container: After triple-rinsing and allowing it to dry, the container can typically be disposed of as regular, non-hazardous waste. Be sure to deface or remove the original label.[7]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[4] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Logical Workflow for this compound Disposal

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Conduct Risk Assessment B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify Waste Type B->C D Solid Waste (Gloves, Paper, etc.) C->D E Liquid Waste (Solutions, Rinsate) C->E F Sharps Waste (Needles, Glass) C->F G Collect in Designated Hazardous Waste Container D->G E->G F->G H Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) G->H I Store in Designated, Secure Satellite Area H->I J Keep Container Closed & Segregated I->J K Contact Licensed Waste Disposal Company J->K L Arrange for Pickup and Incineration K->L M Complete Waste Manifest/Documentation L->M

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 8-Nitroquinoline. This guide provides immediate, essential safety protocols, logistical information for handling and disposal, and step-by-step procedures to mitigate risks associated with this compound.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 607-35-2

  • Molecular Formula: C₉H₆N₂O₂

Hazard Summary: this compound is classified as a hazardous chemical. It is harmful if swallowed, comes in contact with skin, or is inhaled.[1] It causes skin and serious eye irritation.[1][2] Furthermore, it is suspected of causing genetic defects and cancer.[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Chemical safety goggles or eyeglasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A flame-resistant lab coat is recommended.Europe EN 374, US F739
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask of type N95 (US) is a suitable option.NIOSH/MSHA or European Standard EN 149

Handling and Storage

Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][3]

  • Handle in a well-ventilated place, preferably under a chemical fume hood.[3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid dust formation and breathing dust, fumes, gas, mist, vapors, or spray.[2][5]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[3][5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store locked up.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures

Immediate medical attention is required in case of exposure.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][3]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[2][3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][3]

  • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[3][5]

Spill and Disposal Procedures

Spill Cleanup: In the event of a spill, follow a structured response to ensure safety and minimize environmental contamination.

Workflow for handling an this compound spill.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[2][3]

  • Do not let this chemical enter the environment.[2]

  • Contaminated packaging should be treated as the product itself.

This guide is intended to provide essential, immediate safety and logistical information. Always refer to the full Safety Data Sheet (SDS) for this compound before handling and ensure that all personnel are trained on the appropriate procedures.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.